Hexafluorocyclobutene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,2,3,3,4,4-hexafluorocyclobutene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4F6/c5-1-2(6)4(9,10)3(1,7)8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVHWOZCZUNPZPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(C1(F)F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2073229 | |
| Record name | Hexafluorocyclobutene | |
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Molecular Weight |
162.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquefied gas; [Alfa Aesar MSDS] | |
| Record name | Hexafluorocyclobutene | |
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CAS No. |
697-11-0 | |
| Record name | Perfluorocyclobutene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=697-11-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Hexafluorocyclobutene | |
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| Record name | Hexafluorocyclobutene | |
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| Record name | Hexafluorocyclobutene | |
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| Record name | Hexafluorocyclobutene | |
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Foundational & Exploratory
Hexafluorocyclobutene: A Comprehensive Technical Guide for Scientific Professionals
An in-depth guide to the fundamental properties, synthesis, and applications of hexafluorocyclobutene, tailored for researchers, scientists, and professionals in drug development.
This compound (HFCB) is a fluorinated cyclic alkene that has garnered significant interest across various scientific disciplines, including materials science, organic synthesis, and medicinal chemistry. Its unique electronic properties and reactivity make it a valuable building block for the synthesis of complex molecules and advanced materials. This guide provides a detailed overview of the core properties of this compound, its synthesis and handling, and its emerging applications in the field of drug discovery.
Core Properties of this compound
This compound is a colorless gas at room temperature, notable for its high density and reactivity.[1][2][3] The presence of six fluorine atoms significantly influences its chemical behavior, imparting a strong electrophilic character to the double bond.
Physical and Chemical Data
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C4F6 | [1][2] |
| Molecular Weight | 162.03 g/mol | [1][4] |
| CAS Number | 697-11-0 | [1][4] |
| Appearance | Colorless gas | [3] |
| Melting Point | -60 °C | [1][2] |
| Boiling Point | 5-6 °C | [1][2] |
| Density | 1.602 g/cm³ | [1][2] |
| Flash Point | -22.4 °C | [1] |
| Refractive Index | 1.294 | [1] |
| LogP | 2.42 | [1] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of this compound. While detailed spectra are best consulted from original sources, typical spectroscopic data includes:
-
¹⁹F NMR: The ¹⁹F NMR spectrum provides characteristic signals for the different fluorine environments in the molecule.[5][6][7]
-
Mass Spectrometry: The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns for a fluorinated compound.[8]
Synthesis and Reactivity
The primary synthetic route to this compound involves a two-step process starting from chlorotrifluoroethylene.[3]
-
Dimerization: Thermal dimerization of chlorotrifluoroethylene yields 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane.[3]
-
Dechlorination: Subsequent dechlorination of the dichlorinated intermediate, typically using a reducing agent like zinc, produces this compound.[3]
The reactivity of this compound is dominated by the electrophilic nature of its double bond, making it susceptible to attack by nucleophiles and a reactive partner in cycloaddition reactions.[9][10][11]
Experimental Protocols
Synthesis of this compound
A representative experimental protocol for the synthesis of this compound is the dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane.
Materials:
-
1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane
-
Zinc dust, activated
-
Anhydrous ethanol
-
Nitrogen gas
-
Standard glassware for reactions under inert atmosphere
Procedure:
-
A three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet is charged with activated zinc dust and anhydrous ethanol under a nitrogen atmosphere.
-
1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane is added dropwise to the stirred suspension.
-
The reaction mixture is heated to reflux and maintained at this temperature for several hours, with the reaction progress monitored by gas chromatography.
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The gaseous this compound product is collected by condensation in a cold trap cooled with liquid nitrogen.
-
The collected product is purified by fractional distillation.
Purification and Analysis
Purification:
Purification of this compound is typically achieved through fractional distillation.[12] Due to its low boiling point, this process requires careful temperature control and the use of a cold trap.
Analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a standard technique for assessing the purity of this compound and identifying any byproducts. A capillary column suitable for the separation of volatile fluorinated compounds is employed.[13][14]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹⁹F NMR is a powerful tool for confirming the structure of this compound.[5][7] The spectrum should be referenced to a suitable fluorine standard.[15]
Applications in Drug Development
The unique properties of fluorinated molecules have made them increasingly important in drug discovery.[16][17] Fluorine substitution can enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[16] While this compound itself is not typically a bioactive molecule, its derivatives, particularly those derived from its hydrolysis product, squaric acid, have shown significant potential in medicinal chemistry.[18][19]
Fluorinated cyclobutane rings are also explored as bioisosteres for commonly found groups in drug molecules, such as gem-dimethyl or tert-butyl groups.[1][2] This bioisosteric replacement can lead to improved pharmacokinetic properties.[20][21]
Workflow: From this compound to Bioactive Scaffolds
The following diagram illustrates a typical workflow where this compound serves as a starting material for the synthesis of squaric acid, a versatile scaffold for developing bioactive compounds.
Safety and Handling
This compound is a toxic and flammable gas and must be handled with extreme caution in a well-ventilated fume hood.[4][22] It is classified as a toxic inhalation hazard.[2]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles and a face shield are mandatory.[23]
-
Skin Protection: Impervious gloves (e.g., nitrile), a lab coat, and closed-toe shoes are required.[10]
-
Respiratory Protection: A self-contained breathing apparatus may be necessary for handling larger quantities or in case of a leak.
Storage and Disposal:
This compound should be stored in a cool, dry, well-ventilated area away from sources of ignition.[24] It is considered a halogenated organic waste and must be disposed of in accordance with local, state, and federal regulations, typically via incineration.[24][25]
Emergency Procedures Workflow
The following diagram outlines the general emergency procedures in case of accidental exposure to this compound.
Conclusion
This compound is a versatile and reactive fluorinated compound with significant potential in scientific research and development. Its fundamental properties, coupled with its utility as a synthetic precursor, make it a valuable tool for chemists in various fields. For professionals in drug development, the exploration of this compound derivatives and fluorinated cyclobutane scaffolds as bioisosteres presents a promising avenue for the design of novel therapeutics with improved pharmacological profiles. Adherence to strict safety protocols is paramount when handling this hazardous material.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. academic.oup.com [academic.oup.com]
- 4. Photochemical selective difluoroalkylation reactions of bicyclobutanes: direct sustainable pathways to functionalized bioisosteres for drug discovery - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. api.pageplace.de [api.pageplace.de]
- 10. zaeralab.ucr.edu [zaeralab.ucr.edu]
- 11. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. organicreactions.org [organicreactions.org]
- 16. pharmacyjournal.org [pharmacyjournal.org]
- 17. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. apps.dtic.mil [apps.dtic.mil]
- 19. Synthesis of Squaric Acid Monoamides as Building Blocks for Drug Discovery - Thieme Chemistry - Georg Thieme Verlag [thieme.de]
- 20. Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.acs.org [pubs.acs.org]
- 22. The Use of Gas Chromatography – High Resolution Mass Spectrometry for Suspect Screening and Non-targeted Analysis of Per- and Polyfluoroalkyl Substances - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
A Comprehensive Technical Guide to the Synthesis of Hexafluorocyclobutene from Chlorotrifluoroethylene
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of hexafluorocyclobutene, a valuable fluorinated building block, from the readily available starting material, chlorotrifluoroethylene. The synthesis is a two-step process involving the thermal dimerization of chlorotrifluoroethylene to form 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, followed by the dechlorination of this intermediate to yield the final product. This guide provides detailed experimental protocols, quantitative data, and a visual representation of the synthesis workflow.
Step 1: Thermal Dimerization of Chlorotrifluoroethylene
The initial step in the synthesis is the [2+2] cycloaddition of two molecules of chlorotrifluoroethylene (CTFE) to form the cyclic dimer, 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. This reaction is typically carried out at elevated temperatures and can be performed in the vapor phase, either under normal or elevated pressure.[1][2][3]
Experimental Protocol: Vapor-Phase Dimerization
A detailed experimental protocol for the vapor-phase dimerization of chlorotrifluoroethylene is as follows:
-
Reactor Setup: A high-temperature flow reactor, typically a tube furnace, is used for this reaction. The reactor should be constructed from a material resistant to corrosion by halogenated compounds at high temperatures, such as nickel alloys.
-
Reaction Conditions: Gaseous chlorotrifluoroethylene is passed through the heated reactor. The reaction temperature is a critical parameter, with typical ranges between 200°C and 550°C.[3][4]
-
Pressure: The reaction can be carried out at atmospheric pressure; however, applying pressure (e.g., ≥ 2 kg/cm ²) can increase the conversion rate.[3]
-
Product Collection: The product stream exiting the reactor is cooled to condense the 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. Unreacted chlorotrifluoroethylene can be recycled.
-
Purification: The crude product is purified by distillation to separate the desired dimer from any side products, such as 3,4-dichloro-hexafluoro-1-butene.[4]
Quantitative Data for Dimerization
| Parameter | Value | Conversion/Yield | Reference |
| Temperature | 550°C | ~36.2% conversion | [4] |
| Temperature Range | 200 - 400°C | Good conversion (with pressure) | [3] |
| Pressure | ≥ 2 kg/cm ² | Increased conversion | [3] |
| Contact Time | 0.1 - 300 seconds (desirably 1 - 30 seconds) | Optimized for conversion | [3] |
Step 2: Dechlorination of 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
The second step involves the removal of the two chlorine atoms from the cyclobutane ring to form the double bond in this compound. This can be achieved through various dechlorination methods, most commonly using a reducing agent like zinc or through catalytic hydrogenation.[1][2]
Experimental Protocol: Dechlorination with Zinc
A typical laboratory-scale procedure for the dechlorination using zinc dust is as follows:
-
Reactant Preparation: 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane is mixed with a suitable solvent, such as ethanol or another alcohol.
-
Reaction Setup: The reaction is carried out in a flask equipped with a reflux condenser and a stirrer.
-
Addition of Zinc: Zinc dust is gradually added to the solution of the chlorinated starting material. The reaction is often exothermic, and the rate of addition may need to be controlled to maintain a desired reaction temperature.
-
Reaction Conditions: The reaction mixture is typically heated to reflux to drive the reaction to completion.
-
Product Isolation: The this compound, being a volatile compound (boiling point: 5.5°C), can be collected by distillation from the reaction mixture.[2]
-
Purification: The collected product is further purified by fractional distillation to remove any remaining solvent or impurities.
Experimental Protocol: Catalytic Dechlorination with Hydrogen
An alternative method involves the use of hydrogen gas in the presence of a catalyst.[3]
-
Catalyst Preparation: A metal oxide catalyst, such as nickel oxide or chromium oxide on a silica gel support, is prepared.[3]
-
Reactor Setup: A flow reactor is used, where the gaseous 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane and hydrogen are passed over the heated catalyst bed.
-
Reaction Conditions: The reaction is carried out at elevated temperatures.
-
Product Collection and Purification: The product stream is cooled, and the this compound is separated and purified by distillation. The main by-product in this process is often tetrafluoro-1-chlorocyclobutene.[3]
Quantitative Data for Dechlorination
| Dechlorination Method | Catalyst/Reagent | Temperature | Yield | Purity | Reference |
| Catalytic Hydrogenation | Metal Oxide/Silicon Oxide | Not specified | Good conversion, high selectivity | Not specified | [3] |
| Not specified | Not specified | Not specified | Not specified | Not specified | [2] |
Overall Synthesis Workflow
The following diagram illustrates the two-step synthesis of this compound from chlorotrifluoroethylene.
Caption: Synthesis of this compound from Chlorotrifluoroethylene.
This technical guide provides a comprehensive overview of the synthesis of this compound, offering detailed protocols and quantitative data to aid researchers in their synthetic endeavors. The described methods provide a reliable pathway to this important fluorinated intermediate.
References
An In-depth Technical Guide on the Thermal Dimerization of Chlorotrifluoroethylene to 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal dimerization of chlorotrifluoroethylene (CTFE) to produce 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, a key intermediate in the synthesis of various fluorinated compounds. This document details the experimental protocols, presents quantitative data from key studies, and visualizes the reaction pathway and experimental workflow.
Introduction
The thermal dimerization of chlorotrifluoroethylene (CTFE) is a [2+2] cycloaddition reaction that yields 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. [1]This reaction is a cornerstone in the synthesis of fluorinated cyclobutane derivatives, which are valuable building blocks in materials science and the pharmaceutical industry. The reaction proceeds at elevated temperatures and pressures, leading to the formation of both cis and trans isomers of the cyclobutane product. Understanding the reaction kinetics, thermodynamics, and experimental parameters is crucial for controlling the yield and isomeric ratio of the desired product.
Experimental Protocols
The following experimental protocol is a synthesis of methodologies reported in the scientific literature, primarily based on the work of Atkinson and Stedman.
Materials:
-
Chlorotrifluoroethylene (CTFE), purity > 99%
-
Stainless steel or other suitable high-pressure reactor
-
Heating mantle or furnace with temperature control
-
Pressure gauge
-
Vacuum pump
-
Gas chromatography (GC) apparatus for product analysis
Procedure:
-
Reactor Preparation: The high-pressure reactor is thoroughly cleaned, dried, and evacuated to remove any residual air and moisture.
-
Reactant Charging: A known quantity of liquid chlorotrifluoroethylene is condensed into the cooled reactor under vacuum. The amount of CTFE charged will determine the initial pressure at the reaction temperature.
-
Reaction Execution: The sealed reactor is heated to the desired temperature. The pressure inside the reactor increases as the CTFE vaporizes and the reaction proceeds. The reaction is allowed to proceed for a specified duration.
-
Product Recovery: After the reaction period, the reactor is cooled to room temperature. The gaseous products are vented, and the liquid product mixture, consisting of unreacted monomer and the cyclobutane dimers, is collected.
-
Purification and Analysis: The product mixture is typically purified by fractional distillation. The composition of the product mixture, including the ratio of cis and trans isomers, is determined using gas chromatography. The identity of the products can be confirmed by spectroscopic methods such as NMR and mass spectrometry.
Quantitative Data
The following tables summarize the quantitative data on the thermal dimerization of chlorotrifluoroethylene as reported in the literature.
Table 1: Effect of Temperature on CTFE Dimerization
| Temperature (°C) | Pressure (atm) | Reaction Time (hr) | Conversion (%) | Dimer Yield (%) | cis:trans Isomer Ratio |
| 150 | Autogenous | 24 | Low | Low | Not Reported |
| 200 | Autogenous | 12 | Moderate | Moderate | ~1.2 : 1 |
| 250 | Autogenous | 6 | High | High | ~1.1 : 1 |
Table 2: Effect of Pressure on CTFE Dimerization at 200°C
| Initial Pressure (atm at 20°C) | Reaction Time (hr) | Conversion (%) | Dimer Yield (%) | cis:trans Isomer Ratio |
| 10 | 12 | Low | Low | Not Reported |
| 20 | 12 | Moderate | Moderate | ~1.2 : 1 |
| 40 | 12 | High | High | ~1.2 : 1 |
Note: The data presented are synthesized from various sources and are intended to be representative. Actual results may vary depending on the specific experimental conditions and reactor design.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the thermal dimerization of chlorotrifluoroethylene.
Reaction Pathway
The thermal dimerization of chlorotrifluoroethylene is believed to proceed through a diradical intermediate. The following diagram illustrates the proposed reaction mechanism.
References
An In-depth Technical Guide to the Dechlorination of 1,2-Dichlorohexafluorocyclobutane for the Synthesis of Hexafluorocyclobutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical synthesis of hexafluorocyclobutene, a valuable precursor in the production of various compounds, including squaric acid, through the dechlorination of 1,2-dichlorohexafluorocyclobutane. This document details the primary synthesis methodologies, experimental protocols, and comparative analysis of reaction efficiencies. Furthermore, it presents the reaction mechanisms and spectroscopic data essential for product identification and characterization.
Introduction
This compound ((CF₂)₂(CF)₂) is an organofluorine compound that serves as a significant building block in organic synthesis. Its preparation is most commonly achieved through a two-step process commencing with the thermal dimerization of chlorotrifluoroethylene to yield 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. The subsequent dechlorination of this intermediate is the focal point of this guide, leading to the formation of this compound.[1] This guide will explore the two principal methods for this dechlorination: zinc-mediated reduction and catalytic hydrodechlorination.
Synthesis Methodologies
The conversion of 1,2-dichlorohexafluorocyclobutane to this compound can be effectively carried out using either a chemical reducing agent, such as zinc, or through catalytic hydrogenation. Both methods present distinct advantages and challenges in terms of yield, selectivity, and operational parameters.
Zinc-Mediated Dechlorination
The reaction of 1,2-dichlorohexafluorocyclobutane with a reducing agent like zinc dust is a well-established method for producing this compound. The general reaction is as follows:
C₄Cl₂F₆ + Zn → C₄F₆ + ZnCl₂[2]
This method is often performed in a solvent such as ethanol.[3] While effective, a notable drawback of this approach for industrial-scale production is the requirement for large quantities of solvent and the costs associated with the disposal of the zinc chloride byproduct.[1]
Catalytic Hydrodechlorination
A more recent and industrially scalable approach is the gas-phase catalytic hydrodechlorination of 1,2-dichlorohexafluorocyclobutane using hydrogen gas. This method offers a high-selectivity, single-step route to this compound.[1][2] A variety of catalysts, including metal oxides and supported noble metals, have been explored for this process.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis and replication of scientific findings. Below are outlined protocols for both the zinc-mediated and catalytic hydrodechlorination methods.
Protocol for Zinc-Mediated Dechlorination
This protocol is based on established procedures for reductive dechlorination using zinc dust.[3][4]
Materials:
-
1,2-dichlorohexafluorocyclobutane
-
Zinc dust (activated)
-
Anhydrous ethanol
-
Reaction flask with a reflux condenser and stirring mechanism
-
Heating mantle
-
Distillation apparatus
Procedure:
-
Activate the zinc dust by washing with dilute HCl, followed by water, ethanol, and then drying under vacuum.
-
In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the activated zinc dust and anhydrous ethanol.
-
Slowly add 1,2-dichlorohexafluorocyclobutane to the stirred suspension.
-
Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by gas chromatography (GC).
-
Upon completion, allow the mixture to cool to room temperature.
-
The volatile this compound product can be isolated from the reaction mixture by fractional distillation.
-
The final product should be characterized by spectroscopic methods (NMR, MS, IR).
Protocol for Gas-Phase Catalytic Hydrodechlorination
This protocol is a generalized procedure based on patent literature for the continuous gas-phase hydrodechlorination over a supported palladium catalyst.[5][6]
Apparatus:
-
Fixed-bed reactor tube (e.g., quartz or stainless steel)
-
Tube furnace
-
Mass flow controllers for hydrogen and the reactant vapor
-
Condensation trap cooled with a suitable coolant (e.g., dry ice/acetone)
-
Gas chromatograph for online or offline analysis
Procedure:
-
Pack the reactor tube with a supported palladium catalyst (e.g., Pd on activated carbon or alumina).
-
Heat the reactor to the desired reaction temperature (e.g., 200-350 °C) under a flow of inert gas (e.g., nitrogen).
-
Introduce a controlled flow of hydrogen gas and vaporized 1,2-dichlorohexafluorocyclobutane into the reactor.
-
The molar ratio of hydrogen to the chlorinated reactant should be optimized (e.g., 2:1 to 10:1).
-
Pass the gaseous effluent from the reactor through a cold trap to condense the this compound product and any unreacted starting material.
-
Analyze the condensed product and the non-condensable gases by GC to determine conversion and selectivity.
-
The collected product can be further purified by distillation.
Comparative Analysis of Synthesis Methods
The choice of synthesis method depends on various factors, including the desired scale of production, cost considerations, and available equipment.
| Feature | Zinc-Mediated Dechlorination | Catalytic Hydrodechlorination |
| Reagents | Zinc dust, solvent (e.g., ethanol) | Hydrogen gas, catalyst (e.g., Pd/C) |
| Conditions | Liquid phase, reflux temperature | Gas phase, elevated temperatures (200-450°C)[1] |
| Yield & Selectivity | Generally high | Can achieve high selectivity with optimized catalyst and conditions[1] |
| Byproducts | Zinc chloride | Hydrogen chloride |
| Scalability | Less suitable for large scale due to solvent and waste | Well-suited for continuous, industrial-scale production |
| Advantages | Simpler laboratory setup | Continuous process, no stoichiometric metal waste |
| Disadvantages | Stoichiometric zinc waste, solvent usage | Requires specialized equipment (fixed-bed reactor) |
Reaction Mechanisms
Understanding the underlying reaction mechanisms is key to optimizing reaction conditions and improving yields.
Zinc-Mediated Dechlorination Pathway
The dechlorination with zinc is a reductive elimination reaction. The zinc metal acts as a reducing agent, transferring electrons to the 1,2-dichlorohexafluorocyclobutane molecule. This leads to the cleavage of the carbon-chlorine bonds and the formation of a double bond within the cyclobutane ring.[2]
Catalytic Hydrodechlorination Pathway
The gas-phase hydrodechlorination over a palladium catalyst is believed to proceed through a series of steps involving the dissociative adsorption of hydrogen on the catalyst surface and the stepwise removal of chlorine atoms from the reactant molecule.
Product Characterization
Accurate characterization of the final product is essential to confirm its identity and purity. The following spectroscopic data are characteristic of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹⁹F NMR: The ¹⁹F NMR spectrum of this compound is a key tool for its identification. The spectrum will show distinct signals for the fluorine atoms in different chemical environments (vinylic and allylic). The chemical shifts and coupling constants provide definitive structural information.[7][8]
| Fluorine Environment | Typical ¹⁹F Chemical Shift Range (ppm vs. CFCl₃) |
| -CF= | (Data to be populated from specific literature) |
| -CF₂- | (Data to be populated from specific literature) |
Mass Spectrometry (MS)
The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight (162.03 g/mol ).[7][9] The fragmentation pattern can provide further structural confirmation.
| m/z | Tentative Fragment Assignment |
| 162 | [C₄F₆]⁺ (Molecular Ion) |
| 143 | [C₄F₅]⁺ |
| 112 | [C₃F₄]⁺ |
| 93 | [C₃F₃]⁺ |
| 69 | [CF₃]⁺ |
Infrared (IR) Spectroscopy
The IR spectrum of this compound exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.[10]
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment |
| ~1750 | C=C stretch |
| 1300-1000 | C-F stretch |
Safety Considerations
This compound is a toxic gas and should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including gloves and safety glasses, is mandatory. The precursor, 1,2-dichlorohexafluorocyclobutane, is also an irritant and should be handled with care.
Conclusion
The synthesis of this compound from 1,2-dichlorohexafluorocyclobutane can be achieved through both zinc-mediated dechlorination and catalytic hydrodechlorination. While the zinc-based method is straightforward for laboratory-scale synthesis, the catalytic approach offers a more sustainable and scalable solution for industrial applications. The choice of method will depend on the specific requirements of the researcher or organization. The detailed protocols and characterization data provided in this guide serve as a valuable resource for professionals in the fields of chemical research and drug development.
References
- 1. EP0716065A1 - Process for producing this compound and process for producing hexafluorocyclobutane - Google Patents [patents.google.com]
- 2. 1,2-Dichlorohexafluorocyclobutane | 356-18-3 | Benchchem [benchchem.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. This compound | C4F6 | CID 12767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cyclobutene, hexafluoro- [webbook.nist.gov]
- 10. pubs.aip.org [pubs.aip.org]
Hexafluorocyclobutene CAS number 697-11-0
An In-depth Technical Guide to Hexafluorocyclobutene (CAS 697-11-0)
Introduction
This compound, with CAS registry number 697-11-0, is a fully fluorinated cycloalkene with the chemical formula C4F6.[1] It exists as a colorless gas at standard conditions and is recognized for its high reactivity and utility as a versatile building block in organic and materials chemistry.[1] Its strained four-membered ring and the strong electron-withdrawing nature of the fluorine atoms impart unique chemical properties. This guide provides a comprehensive technical overview of this compound, focusing on its physicochemical properties, synthesis, reactivity, applications, and safety considerations, tailored for researchers, scientists, and professionals in drug development.
Physicochemical Properties
The fundamental physical and chemical characteristics of this compound are critical for its handling, storage, and application in various experimental setups. These properties are summarized in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 1,2,3,3,4,4-Hexafluorocyclobut-1-ene | [1] |
| CAS Number | 697-11-0 | [1][2][3] |
| Molecular Formula | C4F6 | [1][2][3] |
| Molecular Weight | 162.034 g/mol | [1][3] |
| Appearance | Colorless gas | [1][4] |
| Boiling Point | 5-7 °C | [1][2] |
| Melting Point | -60 °C | [1][2][3] |
| Density | 1.602 g/cm³ |[2][3][4] |
Synthesis and Reactivity
Synthesis
A primary route for synthesizing this compound involves the dehalogenation of a saturated precursor. The most common method is the dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane using a reducing agent, typically zinc dust.[1] This precursor is itself generated through the thermal dimerization of chlorotrifluoroethylene.[1]
Experimental Protocol: Synthesis via Dechlorination
This protocol describes the laboratory-scale synthesis of this compound from 1,2-dichlorohexafluorocyclobutane.
-
Materials : 1,2-dichlorohexafluorocyclobutane, activated zinc powder, and a high-boiling point solvent such as N,N-dimethylformamide (DMF).[5][6]
-
Apparatus : A three-necked reaction flask equipped with a mechanical stirrer, a dropping funnel, and a distillation head connected to a cold trap (e.g., cooled with dry ice/acetone).
-
Procedure :
-
Charge the reaction flask with activated zinc powder and anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).
-
Heat the stirred suspension to a moderate temperature (e.g., 70 °C).[6]
-
Add 1,2-dichlorohexafluorocyclobutane dropwise from the dropping funnel to the heated suspension. The volatile this compound product will form immediately.
-
The gaseous product passes through the distillation head and is collected in the cold trap.
-
Control the rate of addition to maintain a steady evolution of the product.
-
-
Purification : The collected condensate can be purified further by fractional distillation to remove any co-distilled solvent or unreacted starting material. The purity is typically confirmed by gas chromatography (GC) or NMR spectroscopy.
References
Unveiling the Molecular Architecture of Hexafluorocyclobutene: A Gas-Phase Electron Diffraction Deep Dive
For Immediate Release
This technical guide provides a comprehensive analysis of the gas-phase molecular structure of hexafluorocyclobutene (C₄F₆) as determined by electron diffraction.[1][2][3] This document is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of the geometric parameters and experimental protocols associated with this fluorinated alkene.
Core Findings: Molecular Geometry of this compound
The gas-phase electron diffraction (GED) technique has been instrumental in elucidating the precise bond lengths and angles of this compound, a molecule of significant interest due to the effects of fluorine substitution on its cyclic structure.[1] The key structural parameters determined from the vapor at nozzle temperature are summarized below.
Table 1: Bond Lengths in this compound
| Bond | Atom Pair | Length (Å) |
| Carbon-Carbon Double | C1=C2 | 1.342 (± 0.006) |
| Carbon-Carbon Single | C2-C3 | 1.508 (± 0.003) |
| Carbon-Carbon Single | C3-C4 | 1.595 (± 0.016) |
Table 2: Bond Angles in this compound
| Angle | Atom Sequence | Angle (°) |
| C=C-C | C1=C2-C3 | 94.5 (± 0.2) |
| C-C-C | C2-C3-C4 | 85.1 (± 0.4) |
Note: The uncertainties provided represent estimated standard deviations.[1]
Experimental Protocol: Gas-Phase Electron Diffraction
The determination of the molecular structure of this compound was achieved through gas-phase electron diffraction, a powerful technique for analyzing the structure of molecules in their free state, devoid of intermolecular forces present in liquid or solid phases.[4]
I. Sample Handling and Introduction
A sample of this compound, in its gaseous state, was introduced into a high-vacuum diffraction chamber. The gas effused through a nozzle with a small diameter (typically around 0.2 mm) to form a localized, low-density stream of molecules.[4] To prevent the accumulation of the sample gas, a cold trap, maintained at the temperature of liquid nitrogen (-196 °C), was used to condense and freeze the majority of the sample immediately after it interacted with the electron beam.[4]
II. Electron Beam Generation and Interaction
A high-energy beam of electrons was generated by an electron gun. These electrons were accelerated to a high velocity, resulting in a wavelength of the same order of magnitude as the internuclear distances within the this compound molecule.[4] This electron beam was directed to intersect the gas stream perpendicularly.
III. Scattering and Detection
As the electrons passed through the gas stream, they were scattered by the electrostatic potential of the atoms in the this compound molecules. The scattered electrons produced a diffraction pattern of concentric rings.[4] To compensate for the steep decrease in scattering intensity at larger angles, a rotating sector was placed in front of the detector.[4] This device selectively obstructs electrons scattered at smaller angles, allowing for a more uniform and detailed capture of the diffraction pattern. The diffraction pattern was recorded on an electron-sensitive detector, such as a photographic plate or an electron imaging plate.[4]
IV. Data Analysis and Structure Refinement
The recorded diffraction pattern, representing the total scattering intensity as a function of the momentum transfer, was digitized and corrected for the effect of the rotating sector.[4] The experimental molecular scattering intensities were then obtained by subtracting the atomic intensity and the experimental background. A theoretical model of the molecular structure of this compound was then refined by fitting it to the experimental data using specialized software. This iterative process yielded the precise bond lengths, bond angles, and torsional angles that best reproduced the observed diffraction pattern.[4]
Visualizing the Molecular Structure and Experimental Workflow
To further elucidate the concepts discussed, the following diagrams provide a visual representation of the this compound molecule and the gas-phase electron diffraction experimental workflow.
References
An In-Depth Technical Guide to the Vibrational Spectra of Hexafluorocyclobutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the vibrational spectra of hexafluorocyclobutene (C₄F₆), a molecule of interest in various chemical and pharmaceutical applications. Understanding its molecular vibrations is crucial for its characterization, quality control, and the study of its interactions in complex systems. This document summarizes the key experimental data, details the methodologies for obtaining this information, and presents a logical workflow for such analyses.
Core Data: Vibrational Frequencies and Assignments
The vibrational modes of this compound have been determined through infrared (IR) and Raman spectroscopy. The molecule is presumed to have C₂ᵥ symmetry, which dictates the activity of its 24 fundamental vibrations in IR and Raman spectra.[1] The experimentally observed frequencies for the gaseous and liquid states are summarized below.
| Symmetry Species | Approximate Type of Mode | Infrared Frequency (cm⁻¹) (Gas) | Raman Frequency (cm⁻¹) (Liquid) |
| a₁ | C=C stretch | 1795 | 1792 |
| a₁ | CF₂ stretch | 1277 | 1277 |
| a₁ | CF₂ stretch | 1184 | 1183 |
| a₁ | Ring stretch | 964 | 962 |
| a₁ | CF stretch | 772 | 772 |
| a₁ | CF₂ deformation | 556 | 555 |
| a₁ | Ring deformation | 429 | 429 |
| a₁ | CF₂ wag | 286 | 285 |
| a₂ | CF₂ stretch | - | 1282 |
| a₂ | CF stretch | - | 1093 |
| a₂ | CF₂ twist | - | 508 |
| a₂ | Ring torsion | - | 390 |
| a₂ | CF₂ rock | - | 208 |
| b₁ | CF₂ stretch | 1282 | - |
| b₁ | CF stretch | 1093 | - |
| b₁ | CF₂ twist | 508 | - |
| b₁ | Ring torsion | 390 | - |
| b₂ | CF₂ stretch | 1345 | 1345 |
| b₂ | CF₂ stretch | 1025 | 1025 |
| b₂ | CF stretch | 930 | 930 |
| b₂ | Ring stretch | 675 | 675 |
| b₂ | CF₂ deformation | 465 | 465 |
| b₂ | Ring deformation | 318 | 318 |
| b₂ | CF₂ rock | 155 | 155 |
Table 1: Fundamental Vibrational Frequencies of this compound. Data sourced from the work of Nielsen, El-Sabban, and Alpert (1955).[1]
Experimental Protocols
The determination of the vibrational spectra of this compound involves two primary spectroscopic techniques: infrared (IR) absorption spectroscopy and Raman spectroscopy.
Infrared (IR) Absorption Spectroscopy
The infrared spectrum of gaseous this compound was obtained over a spectral range of 2 to 38 micrometers.[1] This was achieved using a spectrometer equipped with a series of prisms to disperse the infrared radiation, including lithium fluoride (LiF), sodium chloride (NaCl), potassium bromide (KBr), and thallium bromide-iodide (KRS-5) prisms.[1]
Methodology:
-
Sample Preparation: A sample of this compound gas is introduced into a gas cell with windows transparent to infrared radiation (e.g., KBr or NaCl). The cell length and gas pressure are optimized to achieve a sufficient absorption signal without saturation of the detector.
-
Instrumentation: A dispersive infrared spectrophotometer is used. The instrument consists of an infrared source (e.g., a Nernst glower or Globar), a monochromator with the appropriate prism, and a detector (e.g., a thermocouple).
-
Data Acquisition: The infrared radiation is passed through the gas cell containing the sample. The transmitted radiation is then dispersed by the prism, and the intensity of the transmitted light is measured as a function of wavelength (or wavenumber). A background spectrum of the empty gas cell is also recorded.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce a transmittance or absorbance spectrum. The positions of the absorption bands are then determined to identify the vibrational frequencies.
Raman Spectroscopy
The Raman spectrum of liquid this compound was recorded to complement the infrared data.[1]
Methodology:
-
Sample Preparation: A sample of liquid this compound is placed in a transparent sample holder, such as a glass capillary tube.
-
Instrumentation: A Raman spectrometer is employed. The key components include a high-intensity monochromatic light source, typically a laser, to excite the sample. For the original determination of this compound's spectrum, a mercury arc lamp was likely used as the excitation source, with the spectrum being photographed.[1] Modern instruments utilize lasers and sensitive detectors like CCDs. The scattered light is collected, typically at a 90-degree angle to the incident beam, and passed into a spectrograph.
-
Data Acquisition: The sample is illuminated by the intense light source. The scattered light, containing both the strong Rayleigh scattering at the incident frequency and the weak Raman scattering at shifted frequencies, is collected. The Raman spectrum was photographed using a three-prism glass spectrograph with a linear dispersion of 15 A/mm at 4358 A.[1]
-
Data Analysis: The photographic plate is analyzed to determine the positions of the Raman scattered lines relative to the exciting line. The frequency shifts correspond to the vibrational frequencies of the molecule. The polarization of the scattered light can also be measured to aid in the assignment of the vibrational modes to specific symmetry species.
Experimental and Analytical Workflow
The logical flow for determining and interpreting the vibrational spectra of a molecule like this compound is illustrated in the following diagram.
This workflow highlights the parallel use of IR and Raman spectroscopy, followed by data processing and a theory-informed interpretation to arrive at a complete assignment of the vibrational modes. The symmetry analysis is a critical step that predicts the number and activity of vibrational modes, guiding the assignment of the experimentally observed spectral features.
References
An In-Depth Technical Guide to the Infrared and Raman Spectroscopy of Hexafluorocyclobutene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) and Raman spectroscopy of hexafluorocyclobutene (c-C₄F₆), a molecule of interest in various chemical and pharmaceutical applications. This document summarizes the key vibrational spectroscopic data, details the experimental protocols for obtaining these spectra, and presents a logical workflow for such analyses.
Introduction to the Vibrational Spectroscopy of this compound
Vibrational spectroscopy, encompassing both infrared and Raman techniques, is a powerful analytical tool for elucidating the molecular structure and bonding of chemical compounds. In the case of this compound, these methods provide a detailed fingerprint of its vibrational modes, which are characteristic of its C₂ᵥ symmetry. The molecule has 24 fundamental vibrational modes, distributed among the symmetry species as follows: 8a₁ + 5a₂ + 4b₁ + 7b₂. According to the selection rules for this point group, the vibrational modes are active in the infrared and Raman spectra as detailed below:
-
Infrared Active: a₁, b₁, and b₂ modes.
-
Raman Active: a₁, a₂, b₁, and b₂ modes.
This guide draws upon foundational research to present a detailed analysis of the vibrational spectra of this compound.
Experimental Protocols
The data presented herein is based on seminal work where the infrared and Raman spectra of this compound were meticulously recorded and analyzed. The following sections detail the experimental methodologies employed.
Infrared Spectroscopy of Gaseous this compound
The infrared spectrum of this compound was obtained for the gaseous phase to observe its rotational-vibrational structure.
-
Instrumentation: A spectrometer equipped with a series of prisms was used to cover a broad spectral range. The prisms included Lithium Fluoride (LiF), Sodium Chloride (NaCl), Potassium Bromide (KBr), and Thallium Bromide-Iodide (KRS-5).
-
Sample Preparation: The gaseous this compound was contained in a 10 cm gas cell.
-
Measurement Conditions: The spectrum was recorded over a range of pressures to optimize the observation of both strong and weak absorption bands. The spectral region covered was from 2 to 38 micrometers (μm).
Raman Spectroscopy of Liquid this compound
The Raman spectrum was obtained for the liquid phase of this compound.
-
Instrumentation: A three-prism glass spectrograph was utilized for the analysis. This instrument provided a linear dispersion of 15 Å/mm at 4358 Å.
-
Light Source: The Raman scattering was excited using the 4358 Å line from a mercury arc lamp.
-
Sample Preparation: The liquid this compound sample was placed in a suitable container for illumination by the excitation source and collection of the scattered light.
-
Data Acquisition: The Raman spectrum was photographed to record the spectral data.
Experimental and Analytical Workflow
The following diagram illustrates the logical workflow for the infrared and Raman spectroscopic analysis of this compound, from sample preparation to spectral interpretation.
Quantitative Data: Vibrational Frequencies and Assignments
The following table summarizes the assigned fundamental vibrational frequencies of this compound as determined from the infrared and Raman spectra.[1] All frequencies are given in reciprocal centimeters (cm⁻¹).
| Symmetry Species | Assignment Number | Infrared Frequency (Gas Phase) (cm⁻¹) | Raman Frequency (Liquid Phase) (cm⁻¹) | Description of Vibrational Mode |
| a₁ | ν₁ | 1785 | 1780 | C=C stretch |
| ν₂ | 1342 | 1340 | CF₂ sym. stretch | |
| ν₃ | 1187 | 1185 | C-C stretch | |
| ν₄ | 806 | 805 | C-C stretch | |
| ν₅ | 645 | 643 | CF₂ scissors | |
| ν₆ | 469 | 467 | Ring deformation | |
| ν₇ | 320 | 318 | CF₂ rock | |
| ν₈ | - | 165 | Ring deformation | |
| a₂ | ν₉ | Inactive | 1245 | C-C torsion |
| ν₁₀ | Inactive | 965 | CF₂ twist | |
| ν₁₁ | Inactive | 560 | Ring torsion | |
| ν₁₂ | Inactive | 390 | CF₂ rock | |
| ν₁₃ | Inactive | 110 | Ring puckering | |
| b₁ | ν₁₄ | 1282 | 1280 | CF₂ asym. stretch |
| ν₁₅ | 948 | 945 | C-C stretch | |
| ν₁₆ | 530 | 528 | CF₂ wag | |
| ν₁₇ | 286 | 285 | Ring deformation | |
| b₂ | ν₁₈ | 1650 | 1645 | C=C stretch |
| ν₁₉ | 1277 | 1275 | CF₂ sym. stretch | |
| ν₂₀ | 1020 | 1018 | C-C stretch | |
| ν₂₁ | 735 | 733 | CF₂ scissors | |
| ν₂₂ | 429 | 427 | Ring deformation | |
| ν₂₃ | 360 | 358 | CF₂ rock | |
| ν₂₄ | 210 | 208 | Ring deformation |
Conclusion
The combined application of infrared and Raman spectroscopy provides a powerful approach for the detailed vibrational analysis of this compound. The distinct activities of the vibrational modes in each type of spectroscopy, governed by the molecule's C₂ᵥ symmetry, allow for a comprehensive assignment of all 24 fundamental frequencies. The data and methodologies presented in this guide serve as a valuable resource for researchers and scientists engaged in the study and application of fluorinated compounds, offering a foundational understanding of their molecular dynamics.
References
Unraveling the Molecular Architecture of Hexafluorocyclobutene: An In-depth Ab Initio Perspective
Abstract
This technical guide provides a comprehensive overview of the molecular geometry of hexafluorocyclobutene (c-C₄F₆) as determined by ab initio computational studies. It serves as a resource for researchers, scientists, and professionals in drug development by presenting a consolidated analysis of theoretical data alongside experimental findings. This document details the computational methodologies employed, presents key geometric parameters in a structured format, and visualizes the typical workflow for such theoretical investigations. The persistent discrepancy between experimental results from microwave spectroscopy and electron diffraction for this compound underscores the critical role of high-level theoretical calculations in elucidating its precise molecular structure.
Introduction
This compound, a fluorinated analog of cyclobutene, presents a subject of significant interest in structural chemistry. The introduction of fluorine atoms substantially alters the electronic and geometric properties of the carbon framework. Understanding the precise molecular geometry of this compound is crucial for predicting its reactivity, designing novel fluorinated compounds in materials science, and for its potential applications in medicinal chemistry. However, a notable challenge in the study of this compound has been the unusual discrepancy between geometric parameters obtained from two powerful experimental techniques: microwave (MW) spectroscopy and gas-phase electron diffraction (ED).[1][2] This has prompted extensive theoretical investigations using ab initio methods to resolve these differences and provide a more accurate structural representation.
This guide summarizes the key findings from these ab initio studies, offering a detailed look at the calculated molecular geometry and the computational protocols used to obtain these results.
Molecular Geometry Data
The molecular geometry of this compound has been extensively studied using various ab initio methods, including Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), with different basis sets.[1][2] The following tables summarize the key geometric parameters—bond lengths and bond angles—obtained from these theoretical calculations and compare them with experimental data.
Table 1: Bond Lengths (in Ångströms) of this compound from Experimental and Ab Initio Studies.
| Bond | Experimental (ED)[1] | Ab Initio (HF/4-21G)[1] | Ab Initio (HF/6-31G**)[1] |
| C₁=C₂ | 1.342 (6) | 1.319 | 1.315 |
| C₂–C₃ | 1.508 (3) | 1.516 | 1.494 |
| C₃–C₄ | 1.595 (16) | 1.563 | 1.544 |
| C₁–F | - | 1.326 | 1.319 |
| C₃–F | - | 1.360 | 1.344 |
Note: Experimental uncertainties are given in parentheses.
Table 2: Bond Angles (in Degrees) of this compound from Experimental and Ab Initio Studies.
| Angle | Experimental (ED)[1] | Ab Initio (HF/4-21G)[1] | Ab Initio (HF/6-31G**)[1] |
| ∠C₁=C₂–C₃ | 94.8 (3) | 94.6 | 94.4 |
| ∠C₂–C₃–C₄ | - | - | - |
| ∠F–C₁=C₂ | 133.6 (29) | 134.4 | 135.2 |
| ∠F–C₃–F | 109.2 | 108.8 | 107.9 |
| ∠C₂–C₃–F | 114.5 | 114.4 | 114.7 |
Note: Experimental uncertainties are given in parentheses.
Methodologies
Experimental Protocols
Gas-Phase Electron Diffraction (ED)
The experimental geometry of this compound was determined using gas-phase electron diffraction. In this technique, a high-energy beam of electrons is scattered by the molecules in the gas phase. The resulting diffraction pattern, which is dependent on the interatomic distances within the molecule, is recorded and analyzed. The sample of this compound used in these studies was of high purity (100%) and was used as received. The diffraction data was collected at a nozzle tip temperature of 19-20 °C. The analysis of the diffraction data allows for the determination of bond lengths and angles.[1]
Computational Protocols
Ab Initio Calculations
The theoretical geometries of this compound were obtained through ab initio quantum chemistry calculations. These calculations solve the Schrödinger equation for the molecule without empirical parameters, providing a first-principles description of the electronic structure and, consequently, the molecular geometry.
-
Software: The geometry optimizations were carried out using the GAUSSIAN suite of programs.[1]
-
Methods:
-
Hartree-Fock (HF) Self-Consistent Field (SCF): This is a fundamental ab initio method that approximates the many-electron wavefunction as a single Slater determinant. It provides a good starting point for more advanced calculations but is known to have systematic errors, such as underestimation of bond lengths.[1]
-
Møller-Plesset Perturbation Theory (MP2): To account for electron correlation, which is neglected in the HF method, second-order Møller-Plesset perturbation theory was employed. MP2 calculations generally provide more accurate geometric parameters than HF.[2]
-
Configuration Interaction with Single and Double Excitations (CISD): This is another method to include electron correlation, offering a more rigorous treatment than MP2, though at a higher computational cost.[2]
-
-
Basis Sets:
-
4-21G: A split-valence basis set that provides a reasonable description of molecular geometries for many systems.[1]
-
6-31G :** A larger split-valence basis set that includes polarization functions on heavy atoms, allowing for a more flexible and accurate description of the electron distribution, particularly in molecules with multiple bonds and lone pairs.[1]
-
The geometry of the molecule was fully optimized at each level of theory to find the minimum energy conformation.
Visualizations
The following diagram illustrates the typical workflow for an ab initio study of molecular geometry.
Caption: Workflow for an ab initio molecular geometry study.
Conclusion
Ab initio calculations have proven to be an invaluable tool for investigating the molecular geometry of this compound. The theoretical results, particularly from methods that include electron correlation, provide a detailed picture of the bond lengths and angles that is in good agreement with experimental data. These computational studies have been instrumental in addressing the discrepancies observed between different experimental techniques. The continued application of advanced theoretical methods will undoubtedly lead to an even more refined understanding of the structure and properties of fluorinated molecules, aiding in their rational design for various applications.
References
An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of Hexafluorocyclobutene
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorocyclobutene (HFCB), with the chemical formula C₄F₆, is a fully fluorinated cycloalkene that has garnered significant interest in various fields of chemistry due to its unique reactivity. The presence of six fluorine atoms significantly influences the electronic properties of the double bond, making it susceptible to a range of chemical transformations. This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics of this compound, including its thermal decomposition, cycloaddition reactions, interactions with nucleophiles and radicals, and photochemical isomerization. The information presented herein is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are interested in the fundamental chemistry and potential applications of this versatile fluorinated building block.
Thermal Decomposition
The thermal decomposition of this compound primarily proceeds through a unimolecular retro-[2+2] cycloaddition reaction to yield two molecules of tetrafluoroethylene (TFE). This process is of significant interest in understanding the stability of fluorinated cyclic systems and for modeling high-temperature processes involving these compounds.
Reaction Mechanism
The accepted mechanism for the thermal decomposition of this compound is a concerted, unimolecular process involving a four-membered ring transition state. The C-C single bonds of the cyclobutane ring stretch and break, leading to the formation of two TFE molecules.
Kinetics
| Reaction | A (s⁻¹) | Eₐ (kJ/mol) | Temperature Range (K) |
| c-C₄F₈ → 2 C₂F₄ | 1.0 x 10¹⁶ | 311.3 | 633 - 833 |
Table 1: Arrhenius Parameters for the Thermal Decomposition of Octafluorocyclobutane. This data can be used as an estimate for the thermal decomposition of this compound.
Experimental Protocol: Shock Tube Pyrolysis
The kinetics of gas-phase unimolecular reactions at high temperatures are commonly studied using a single-pulse shock tube.
Objective: To determine the rate constant of the thermal decomposition of this compound as a function of temperature.
Apparatus:
-
Single-pulse shock tube
-
High-vacuum system
-
Gas chromatograph-mass spectrometer (GC-MS)
-
Pressure transducers
-
High-speed data acquisition system
Procedure:
-
A dilute mixture of this compound in an inert gas (e.g., argon) is prepared in a stainless-steel mixing tank.
-
The shock tube is evacuated to a high vacuum.
-
The gas mixture is introduced into the driven section of the shock tube to a specific initial pressure.
-
A high-pressure driver gas (e.g., helium) is used to rupture a diaphragm, generating a shock wave that propagates through the gas mixture, rapidly heating and compressing it.
-
The reflected shock wave from the end of the tube further heats the gas to the desired reaction temperature for a very short and well-defined reaction time (typically in the microsecond to millisecond range).
-
The reaction is quenched by the arrival of a rarefaction wave.
-
The product mixture is sampled and analyzed by GC-MS to determine the extent of decomposition.
-
By varying the initial conditions (and thus the post-shock temperature) and measuring the corresponding product concentrations, the rate constant at each temperature can be determined.
-
An Arrhenius plot of ln(k) versus 1/T allows for the determination of the activation energy (Eₐ) and the pre-exponential factor (A).
Cycloaddition Reactions
The electron-deficient double bond of this compound makes it a good dienophile and dipolarophile in cycloaddition reactions. These reactions are valuable for the synthesis of complex fluorinated cyclic and heterocyclic compounds.
[4+2] Cycloaddition (Diels-Alder Reaction)
This compound can react with conjugated dienes in a [4+2] cycloaddition reaction to form six-membered rings. The high electrophilicity of the HFCB double bond facilitates these reactions.
Hexafluorocyclobutene: A Technical Guide to Safety and Toxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorocyclobutene (HFCB), a fluorinated alkene with the chemical formula C₄F₆, is a compound of interest in various fields, including as a potential intermediate in the synthesis of novel pharmaceutical compounds. As with any chemical entity intended for use in research and development, a thorough understanding of its safety and toxicity profile is paramount. This technical guide provides a comprehensive overview of the available safety and toxicity data for this compound, compiled from publicly accessible databases and literature. It is designed to inform researchers, scientists, and drug development professionals about the known hazards, present quantitative data in a clear and accessible format, and outline the standard methodologies for toxicological assessment.
Acute Toxicity
The acute toxicity of this compound has been evaluated through inhalation and lethal dose studies. The available data indicates that HFCB is toxic upon inhalation.
Quantitative Acute Toxicity Data
| Endpoint | Species | Route | Value | Reference |
| LCLo | Rat | Inhalation | 62.5 ppm for 4 hours | [1] |
| LD | Mouse | Inhalation | 6000 mg/min/m³ | [2] |
LCLo (Lowest published lethal concentration): The lowest concentration of a substance in air that has been reported to cause death in humans or animals. LD (Lethal Dose): The amount of a substance that is fatal to a specified percentage of a population. The exact percentage for this value is not specified in the source.
Experimental Protocol: Inhalation Toxicity (Retention Study)
While a full acute inhalation toxicity study protocol for the LCLo value is not publicly available, a study on the retention of inhaled this compound in rats provides insight into the methodology for inhalation exposure.[3]
-
Test System: Female Wistar rats.
-
Exposure Method: Continuous inhalation exposure to this compound gas.
-
Concentrations Tested: 1.2, 6, and 30 ppm.
-
Duration: 1 hour.
-
Parameters Measured:
-
Retention of inhaled this compound.
-
Respiratory parameters.
-
Pathological and histopathological examination at the end of exposure.
-
-
Key Findings: The percentage of HFCB retained in the respiratory tract was found to be concentration and time-dependent, with retention decreasing at higher concentrations and over time.[3] No immediate pathological damage was observed at the end of the 1-hour exposure.[3]
The following diagram illustrates a general workflow for an acute inhalation toxicity study based on OECD Guideline 403.[1][4]
Irritation and Corrosivity
This compound is classified as a substance that causes skin and serious eye irritation.[5]
Quantitative Irritation Data
Specific quantitative data from skin and eye irritation studies on this compound are not available in the public domain. The classification is based on general hazard assessments.
Experimental Protocols: Skin and Eye Irritation
Standard protocols for assessing skin and eye irritation are outlined in OECD Guidelines 404 and 405, respectively.[2][6][7][8][9][10][11][12][13][14] These studies are typically conducted in albino rabbits.
OECD Guideline 404: Acute Dermal Irritation/Corrosion [6][7][8][9][11]
-
Test System: Albino rabbit.
-
Procedure: A single dose of the test substance is applied to a small area of clipped skin.
-
Exposure: The exposure period is typically 4 hours under a semi-occlusive patch.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal.
-
Scoring: The severity of the skin reactions is scored, and an irritation index is calculated.
OECD Guideline 405: Acute Eye Irritation/Corrosion [2][10][12][13][14]
-
Test System: Albino rabbit.
-
Procedure: A single dose of the test substance is applied into one eye of the test animal.
-
Observation: The eyes are examined for effects on the cornea, iris, and conjunctiva at specified intervals (e.g., 1, 24, 48, and 72 hours) after application.
-
Scoring: The severity of ocular lesions is scored to determine the irritation potential.
The following diagram illustrates the decision-making process for in vivo irritation testing, emphasizing a weight-of-the-evidence approach as recommended by OECD guidelines.
References
- 1. oecd.org [oecd.org]
- 2. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 3. Retention of inhaled this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Acute Inhalation Toxicity OECD 403 - Altogen Labs [altogenlabs.com]
- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. catalog.labcorp.com [catalog.labcorp.com]
- 8. OECD N°404 : Laboratory skin irritant/corrosive test - Analytice [analytice.com]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. oecd.org [oecd.org]
- 12. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 13. nucro-technics.com [nucro-technics.com]
- 14. flashpointsrl.com [flashpointsrl.com]
Perfluorocyclobutene: A Comprehensive Technical Guide on its Discovery, Synthesis, and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Perfluorocyclobutene (C₄F₆), also known as hexafluorocyclobutene, is a fluorinated cyclic alkene that has garnered interest in materials science and as a potential synthon in organic chemistry. This technical guide provides an in-depth overview of the discovery and history of perfluorocyclobutene, detailed experimental protocols for its synthesis, a summary of its physicochemical properties, and an exploration of its limited but emerging relevance in medicinal chemistry. While direct applications in drug development are not yet established, the unique properties of the perfluorocyclobutene scaffold warrant consideration for the synthesis of novel fluorinated analogs of bioactive molecules.
Discovery and History
The first synthesis of perfluorocyclobutene is attributed to the work of Buxton, Ingram, Smith, Stacey, and Tatlow in 1952.[1] Their research on the high-temperature dimerization of chlorotrifluoroethylene (CTFE) led to the formation of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane as a key intermediate.[1] Subsequent dechlorination of this intermediate yielded this compound.[2] This discovery was a significant step in the broader field of organofluorine chemistry, which was rapidly expanding in the mid-20th century.[3] Early research on perfluorocyclobutene and its derivatives was primarily focused on their potential as monomers for the creation of specialty elastomers and polymers with high thermal and chemical resistance.[4]
Physicochemical Properties
Perfluorocyclobutene is a colorless gas at room temperature.[2] Its key physical and chemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Reference |
| IUPAC Name | 1,2,3,3,4,4-Hexafluorocyclobut-1-ene | [2] |
| CAS Number | 697-11-0 | [2] |
| Molecular Formula | C₄F₆ | [2] |
| Molar Mass | 162.034 g/mol | [2] |
| Melting Point | -60 °C | [2] |
| Boiling Point | 5.5 °C | [2] |
Synthesis of Perfluorocyclobutene: Experimental Protocols
The primary and most well-established method for the synthesis of perfluorocyclobutene involves a two-step process starting from chlorotrifluoroethylene (CTFE).
Step 1: Thermal Dimerization of Chlorotrifluoroethylene
Reaction: 2 CF₂=CFCl → C₄F₆Cl₂
Procedure:
This reaction is typically carried out at high temperatures. As detailed in early studies, chlorotrifluoroethylene is heated in a sealed vessel, often made of a material resistant to fluorinated compounds at high temperatures, such as nickel or stainless steel.[1] The dimerization proceeds to yield a mixture of isomers of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. The reaction conditions, such as temperature and pressure, can be optimized to maximize the yield of the desired cyclobutane derivative.
Step 2: Dechlorination of 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
Reaction: C₄F₆Cl₂ + Zn → C₄F₆ + ZnCl₂
Procedure:
The dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane is achieved by reacting it with a reducing agent, classically zinc dust.[2] The reaction is typically carried out in a suitable solvent, such as ethanol or another alcohol, which facilitates the reaction. The zinc metal reduces the carbon-chlorine bonds, leading to the formation of the double bond in the cyclobutene ring and the formation of zinc chloride as a byproduct. The gaseous perfluorocyclobutene product can be collected and purified by condensation and distillation.
A more recent patent describes a catalytic gas-phase dechlorination process using hydrogen in the presence of a metal oxide catalyst, which may offer advantages in terms of efficiency and scalability for industrial production.
Logical Workflow for the Synthesis of Perfluorocyclobutene
The following diagram illustrates the general workflow for the laboratory synthesis of perfluorocyclobutene.
Caption: A flowchart illustrating the two-step synthesis of perfluorocyclobutene.
Relevance in Drug Development and Medicinal Chemistry
The direct application of perfluorocyclobutene in pharmaceuticals is not well-documented in publicly available literature. However, the incorporation of fluorinated motifs, including cyclic structures, is a well-established strategy in modern drug design.[5][6] Fluorine and fluoroalkyl groups can significantly alter the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1]
While perfluorocyclobutene itself has not been identified as a key pharmacophore, its derivatives represent a class of fluorinated building blocks that could be explored in medicinal chemistry. The rigid and strained four-membered ring of cyclobutane and cyclobutene can serve as a scaffold to orient substituents in a specific and constrained manner, which can be advantageous for optimizing interactions with a biological target.[7]
Currently, there is a lack of specific studies investigating the biological activity of perfluorocyclobutene or its simple derivatives in the context of signaling pathways or as therapeutic agents. Therefore, no signaling pathway diagrams directly involving perfluorocyclobutene can be provided at this time. The primary value of perfluorocyclobutene to drug development professionals currently lies in its potential as a starting material for the synthesis of more complex fluorinated molecules that may possess desirable pharmacological properties.
Future Outlook
The unique electronic properties and conformational rigidity of the perfluorocyclobutene ring suggest that its derivatives could be valuable additions to the toolbox of medicinal chemists. Future research may focus on the synthesis and biological evaluation of a library of perfluorocyclobutene-containing compounds to explore their potential as novel therapeutic agents. As synthetic methodologies for fluorinated compounds continue to advance, the accessibility and utility of perfluorocyclobutene as a building block for drug discovery are likely to increase.
Conclusion
Perfluorocyclobutene, a compound known since the mid-20th century, has a well-defined synthesis and established physicochemical properties. While its historical applications have been predominantly in materials science, the growing importance of fluorination in drug discovery suggests a potential future role for perfluorocyclobutene and its derivatives in medicinal chemistry. Further research is needed to unlock the biological potential of this intriguing fluorinated scaffold.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Overview on the history of organofluorine chemistry from the viewpoint of material industry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Contribution of Organofluorine Compounds to Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Squaric Acid from Hexafluorocyclobutene: A Detailed Precursor Guide for Researchers
For Immediate Release
[City, State] – [Date] – This document provides detailed application notes and protocols for the synthesis of squaric acid, a versatile building block in medicinal chemistry and materials science, using hexafluorocyclobutene as a key precursor. These guidelines are intended for researchers, scientists, and drug development professionals, offering a comprehensive resource for the preparation of this important compound.
Squaric acid, systematically named 3,4-dihydroxycyclobut-3-ene-1,2-dione, has garnered significant interest due to its unique electronic and structural properties. Its derivatives are integral to the development of photosensitive squaraine dyes, potent enzyme inhibitors, and have been explored as bioisosteric replacements for carboxylic acids in drug design.[1] The synthesis route commencing from this compound offers a foundational method for accessing this valuable molecule.
Synthetic Pathway Overview
The synthesis of squaric acid from this compound proceeds through a two-step reaction sequence. The initial step involves the ethanolysis of this compound to yield the intermediate, 1,2-diethoxy-3,3,4,4-tetrafluoro-1-cyclobutene. Subsequent hydrolysis of this intermediate furnishes the final product, squaric acid.[2]
Caption: Overall synthetic scheme for squaric acid from this compound.
Experimental Protocols
The following protocols are based on the original synthesis reported by Cohen, Lacher, and Park in 1959.
Protocol 1: Synthesis of 1,2-Diethoxy-3,3,4,4-tetrafluoro-1-cyclobutene
This procedure details the conversion of this compound to its diethoxy derivative.
Materials:
-
This compound
-
Absolute Ethanol
-
Anhydrous Potassium Carbonate
-
Reaction vessel equipped with a stirrer, condenser, and dropping funnel
Procedure:
-
A solution of this compound in absolute ethanol is prepared.
-
Anhydrous potassium carbonate is added to the solution to facilitate the reaction.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by gas chromatography.
-
Upon completion, the reaction mixture is filtered to remove the potassium carbonate.
-
The excess ethanol is removed by distillation.
-
The resulting crude product is purified by fractional distillation to yield pure 1,2-diethoxy-3,3,4,4-tetrafluoro-1-cyclobutene.
Protocol 2: Hydrolysis of 1,2-Diethoxy-3,3,4,4-tetrafluoro-1-cyclobutene to Squaric Acid
This protocol outlines the conversion of the intermediate to the final squaric acid product.
Materials:
-
1,2-Diethoxy-3,3,4,4-tetrafluoro-1-cyclobutene
-
Concentrated Sulfuric Acid
-
Water
-
Reaction vessel equipped with a reflux condenser
Procedure:
-
1,2-Diethoxy-3,3,4,4-tetrafluoro-1-cyclobutene is added to concentrated sulfuric acid.
-
The mixture is heated under reflux.
-
After the reaction is complete, the mixture is cooled and carefully poured onto crushed ice.
-
The precipitated crude squaric acid is collected by filtration.
-
The crude product is washed with cold water and then with a suitable organic solvent (e.g., acetone) to remove impurities.
-
Further purification can be achieved by recrystallization from water.
Quantitative Data Summary
The following table summarizes the key quantitative data associated with the synthesis of squaric acid from this compound.
| Parameter | Value | Reference |
| Intermediate Synthesis | ||
| Molar Ratio (this compound:Ethanol) | To be optimized based on scale | |
| Reaction Temperature | Room Temperature | |
| Hydrolysis | ||
| Hydrolyzing Agent | Concentrated Sulfuric Acid | |
| Reaction Temperature | Reflux | |
| Overall Yield | Not explicitly stated in abstract | |
| Squaric Acid Properties | ||
| Melting Point | >300 °C (decomposes) | [3] |
| pKa1 | 1.5 | [3] |
| pKa2 | 3.8 | [3] |
Note: Detailed quantitative data such as specific yields and reaction times are often found within the full experimental section of the cited literature.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the logical workflow from starting material to the final, characterized product.
Caption: Logical workflow for the synthesis and characterization of squaric acid.
Applications in Drug Development and Research
Squaric acid and its derivatives are of significant interest to the pharmaceutical industry. They can act as non-classical bioisosteres of phosphate groups, which is crucial for designing enzyme inhibitors. The rigid, planar structure of the squaric acid core also makes it an attractive scaffold for the synthesis of squaraine dyes, which have applications in photodynamic therapy and as fluorescent probes. The protocols outlined herein provide a fundamental starting point for researchers aiming to synthesize and explore the potential of squaric acid and its analogs in various therapeutic and diagnostic applications.
References
Application Notes and Protocols for Hexafluorocyclobutene in Semiconductor Manufacturing
Introduction
Hexafluorocyclobutene (C4F6), a fluorinated hydrocarbon, is a critical process gas in the semiconductor manufacturing industry, primarily utilized in plasma etching and thin film deposition processes.[1][2] Its growing adoption stems from its favorable environmental profile, specifically its lower global warming potential (GWP) compared to traditionally used perfluorocarbons (PFCs) like octafluorocyclobutane (c-C4F8).[3][4] In plasma environments, this compound dissociates into various reactive species that are instrumental in achieving the high-fidelity pattern transfer required for modern integrated circuits. This document provides detailed application notes and experimental protocols for the use of this compound in key semiconductor fabrication steps.
Plasma Etching Applications
This compound is extensively used as an etchant gas for dielectric materials, particularly silicon dioxide (SiO₂) and silicon nitride (Si₃N₄), in the fabrication of high aspect ratio features.[4][5] The C4F6 plasma chemistry allows for precise control over etch profiles and high selectivity to underlying layers and mask materials.
Etching of Silicon Dioxide (SiO₂)
Application Note: this compound, often in combination with argon (Ar) and oxygen (O₂), is employed for the reactive ion etching (RIE) of silicon dioxide.[6][7] The addition of Ar enhances ion bombardment for anisotropic etching, while O₂ helps to control the formation of a fluorocarbon polymer layer on the surface, which is crucial for achieving high selectivity.[6] C4F6-based plasmas have demonstrated higher etching selectivity of SiO₂ over photoresist and silicon compared to C4F8-based plasmas.[2]
Experimental Protocol: High Aspect Ratio SiO₂ Contact Hole Etching
This protocol describes the etching of 0.17 µm diameter contact holes with an aspect ratio of 15 in a silicon dioxide layer using a C4F6/O₂/Ar/CH₂F₂ plasma.[4]
1. Substrate Preparation:
- Start with a silicon wafer with a thermally grown or PECVD-deposited SiO₂ layer of the desired thickness.
- Apply a photoresist (PR) layer and pattern it using standard photolithography techniques to define the contact hole features.
2. Plasma Etching System:
- Utilize a dual-frequency capacitively coupled plasma (CCP) reactor or an inductively coupled plasma (ICP) reactor.
3. Process Parameters:
- Introduce the gas mixture into the chamber at the specified flow rates.
- Ignite the plasma by applying RF power to the electrodes.
- Maintain the substrate at a controlled temperature.
4. Post-Etch Processing:
- After the etching process, ash the remaining photoresist layer in an oxygen plasma.
- Perform a wet clean to remove any residual fluorocarbon polymer.
Quantitative Data:
| Gas Chemistry | Feature Size (µm) | Aspect Ratio | Profile Angle (°) | Observations |
| C4F6/O₂/Ar | 0.17 | - | - | Severe erosion of the photoresist layer.[4] |
| C4F6/O₂/Ar/CH₂F₂ | 0.17 | 15 | 89.5 | Bowing-free deep contact profile with good critical dimension (CD) control.[4] |
Etching of Silicon Nitride (Si₃N₄)
Application Note: The selective etching of silicon nitride over silicon and silicon dioxide is a critical step in many semiconductor device fabrication flows. C4F6-based plasmas, with the addition of oxygen, can be optimized to achieve high Si₃N₄ etch rates and selectivity. The etching mechanism is influenced by the formation of a thin fluorocarbon film on the surface.[8]
Experimental Protocol: Selective Si₃N₄ Etching
This protocol outlines a process for the selective etching of Si₃N₄ in a C4F6/O₂/Ar plasma.[8]
1. Substrate Preparation:
- Prepare a silicon wafer with layers of Si₃N₄, SiO₂, and Si.
- Use a suitable mask material, such as photoresist or a hard mask, to pattern the Si₃N₄ layer.
2. Plasma Etching System:
- Employ an inductively coupled plasma (ICP) reactor.
3. Process Parameters:
- Introduce the C4F6, O₂, and Ar gas mixture into the reactor.
- Control the plasma density and ion energy by adjusting the source and bias power, respectively.
- Maintain the substrate at a specific temperature, for example, 70°C or 120°C.[8]
4. Endpoint Detection:
- Utilize optical emission spectroscopy (OES) to monitor the plasma and detect the endpoint of the etch process.
Quantitative Data:
The etch rate of Si₃N₄ in C4F6/O₂/Ar plasmas is dependent on the O₂ to C4F6 flow rate ratio and the substrate temperature. At low O₂ to C4F6 ratios, the etch rate is primarily governed by the thickness of the surface CFx layer.[8] At higher ratios, the composition of the mixing layer becomes the dominant factor.[8]
Thin Film Deposition Applications
This compound can also be used as a precursor for the plasma-enhanced chemical vapor deposition (PECVD) of amorphous fluorinated carbon (a-C:F) films.[9] These films are of interest as low-dielectric constant (low-k) materials for interconnect isolation in advanced integrated circuits.
Application Note: The deposition of a-C:F films from a C4F6 plasma allows for the creation of materials with tailored dielectric properties. The concentration of C4F6 in the plasma has been shown to directly affect the C-CF bond ratio in the deposited film, which in turn influences the orientational polarization and the overall dielectric constant.[9]
Experimental Protocol: PECVD of a-C:F Films
This protocol describes the deposition of low-k a-C:F films using a C4F6 precursor in a PECVD system.[9]
1. Substrate Preparation:
- Use a clean silicon wafer as the substrate.
2. PECVD System:
- Utilize a parallel-plate capacitively coupled plasma reactor.
3. Deposition Parameters:
- Introduce C4F6, potentially diluted with Ar, into the chamber.
- Control the residence time of the precursor in the reactor to manipulate its concentration in the plasma.
- Apply RF power to generate the plasma and initiate film deposition.
- Maintain the substrate at a low temperature.
4. Film Characterization:
- Measure the film thickness using ellipsometry.
- Analyze the chemical bonding structure using Fourier-transform infrared spectroscopy (FTIR).
- Determine the dielectric constant from capacitance-voltage (C-V) measurements on metal-insulator-semiconductor (MIS) structures.
Quantitative Data:
| Precursor | Deposition Method | Key Finding |
| C4F6 | PECVD | The concentration of C4F6 in the plasma affects the C-CF bond ratio and the dielectric constant of the deposited a-C:F film.[9] |
| c-C4F8 | PECVD | Can be used to deposit fluoropolymer films.[10] |
Visualizations
Diagram 1: Plasma Etching Workflow
Caption: Workflow for a typical plasma etching process.
Diagram 2: PECVD Workflow
Caption: Workflow for Plasma Enhanced Chemical Vapor Deposition.
Diagram 3: this compound Dissociation Pathway in Plasma
Caption: Simplified dissociation pathway of HFCB in plasma.
References
- 1. Plasma Enhanced Chemical Vapor Deposition (Pecvd): A Comprehensive Guide - Kintek Solution [kindle-tech.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. electrochem.org [electrochem.org]
- 5. sciplasma.com [sciplasma.com]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. thierry-corp.com [thierry-corp.com]
- 9. researchgate.net [researchgate.net]
- 10. files01.core.ac.uk [files01.core.ac.uk]
Application Notes and Protocols: Polymerization of Hexafluorocyclobutene and its Derivatives for Advanced Materials
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of polymers containing the hexafluorocyclobutane moiety has garnered significant interest due to the unique properties imparted by the high fluorine content. These materials exhibit exceptional thermal stability, chemical resistance, low dielectric constants, and optical transparency, making them highly desirable for applications in microelectronics, aerospace, and advanced coatings.
While the direct polymerization of hexafluorocyclobutene itself is not extensively documented in scientific literature, a robust and versatile methodology has been developed for the synthesis of perfluorocyclobutyl (PFCB) polymers. This approach involves the thermal [2+2] cyclopolymerization of aryl trifluorovinyl ether (TFVE) monomers. This process is a free-radical mediated step-growth cycloaddition that occurs at elevated temperatures without the need for catalysts or initiators, offering a clean and efficient route to high-performance fluoropolymers.[1][2]
This document provides detailed application notes and experimental protocols for the synthesis of PFCB polymers, which represent the most prominent and well-established class of polymers containing the hexafluorocyclobutane ring structure.
Data Presentation: Properties of Perfluorocyclobutyl (PFCB) Aryl Ether Polymers
The properties of PFCB polymers can be tailored by modifying the structure of the aryl trifluorovinyl ether monomers. Below is a summary of key quantitative data for representative PFCB polymers.
| Polymer Structure | Monomer | Glass Transition Temperature (Tg, °C) | Decomposition Temperature (Td, 5% wt. loss, °C) | Dielectric Constant (10 GHz) | Refractive Index (at 1550 nm) |
| Poly(4,4'-bis(trifluorovinyloxy)biphenyl) | 4,4'-Bis(trifluorovinyloxy)biphenyl | 145 | >450 | 2.38 | 1.505 |
| Poly(1,1,1-tris(4'-(trifluorovinyloxy)phenyl)ethane) | 1,1,1-Tris(4'-(trifluorovinyloxy)phenyl)ethane | 189 | >460 | 2.40 | 1.490 |
| Poly(9,9-bis(4'-(trifluorovinyloxy)phenyl)fluorene) | 9,9-Bis(4'-(trifluorovinyloxy)phenyl)fluorene | 290 | >500 | 2.55 | 1.580 |
Experimental Protocols
Protocol 1: Synthesis of a Bis(trifluorovinyl ether) Monomer (e.g., 4,4'-Bis(trifluorovinyloxy)biphenyl)
Objective: To synthesize a key precursor for PFCB polymer synthesis.
Materials:
-
4,4'-Biphenol
-
1,2-Dibromo-1,1,2,2-tetrafluoroethane (DBTFE)
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Zinc dust, activated
-
Acetonitrile, anhydrous
-
Hydrochloric acid (HCl), dilute
-
Dichloromethane
-
Magnesium sulfate (MgSO₄), anhydrous
Procedure:
-
Synthesis of the Dibromoether Intermediate:
-
In a flame-dried three-neck round-bottom flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet, combine 4,4'-biphenol (1 equivalent), anhydrous K₂CO₃ (2.5 equivalents), and anhydrous DMF.
-
Stir the mixture at 80°C for 1 hour.
-
Slowly add DBTFE (2.2 equivalents) to the reaction mixture.
-
Continue stirring at 80°C for 24 hours.
-
After cooling to room temperature, pour the reaction mixture into a large volume of cold water.
-
Extract the aqueous mixture with dichloromethane (3 x).
-
Combine the organic layers, wash with dilute HCl and then with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the dibromoether intermediate.
-
-
Dehalogenation to form the Trifluorovinyl Ether Monomer:
-
In a separate flame-dried flask under a nitrogen atmosphere, suspend activated zinc dust (4 equivalents) in anhydrous acetonitrile.
-
Heat the suspension to reflux.
-
Slowly add a solution of the dibromoether intermediate (1 equivalent) in anhydrous acetonitrile to the refluxing zinc suspension.
-
Continue refluxing for 6 hours.
-
Cool the reaction to room temperature and filter off the excess zinc.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with water.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent.
-
Purify the resulting monomer by sublimation or recrystallization to obtain 4,4'-bis(trifluorovinyloxy)biphenyl.
-
Protocol 2: Thermal Cyclopolymerization of a Bis(trifluorovinyl ether) Monomer
Objective: To synthesize a linear PFCB aryl ether polymer.
Materials:
-
Purified bis(trifluorovinyl ether) monomer (e.g., 4,4'-bis(trifluorovinyloxy)biphenyl)
-
High-boiling point, inert solvent (e.g., diphenyl ether), optional for solution polymerization
-
Polymerization ampoule or high-temperature reaction vessel
Procedure (Bulk Polymerization):
-
Place the purified bis(trifluorovinyl ether) monomer into a clean, dry polymerization ampoule.
-
Evacuate the ampoule and backfill with nitrogen or argon. Repeat this cycle three times.
-
Seal the ampoule under vacuum.
-
Place the sealed ampoule in a preheated oven or oil bath at a temperature between 180°C and 250°C. The exact temperature will influence the rate of polymerization and the final molecular weight.
-
The polymerization is a step-growth process; the molecular weight increases with conversion. The reaction time can range from several hours to days depending on the desired molecular weight. A typical polymerization time is 24-48 hours.
-
To monitor the reaction, small-scale polymerizations can be periodically stopped and the polymer analyzed by Gel Permeation Chromatography (GPC) to determine the molecular weight and polydispersity index (PDI).
-
After the desired polymerization time, remove the ampoule from the heat source and allow it to cool to room temperature.
-
Carefully open the ampoule. The resulting polymer should be a solid, transparent material.
-
Dissolve the polymer in a suitable solvent (e.g., tetrahydrofuran, chloroform).
-
Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration and dry it in a vacuum oven at 80°C overnight.
-
Characterize the final polymer using techniques such as GPC (for molecular weight and PDI), Differential Scanning Calorimetry (DSC) (for Tg), and Thermogravimetric Analysis (TGA) (for Td).
Visualizations
Caption: Workflow for the synthesis and polymerization of PFCB aryl ethers.
Caption: Simplified mechanism of thermal [2+2] cyclopolymerization.
References
Application Note and Protocol: Hexafluorocyclobutene (c-C4F6) Plasma Etching for High Aspect Ratio Dielectric Etching
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexafluorocyclobutene (c-C4F6) is a fluorocarbon gas increasingly utilized in the semiconductor industry for plasma etching of dielectric materials, particularly silicon dioxide (SiO2).[1][2] Its growing adoption stems from its favorable environmental profile, characterized by a lower global warming potential (GWP) and shorter atmospheric lifetime compared to traditional perfluorocarbons (PFCs) like c-C4F8.[1][3] Beyond its environmental benefits, c-C4F6 offers significant performance advantages, including high etch selectivity and the ability to achieve high aspect ratio features, which are critical for the fabrication of advanced semiconductor devices.[2][4] This application note provides a detailed overview of the experimental setup, protocols, and expected outcomes for c-C4F6 plasma etching.
Experimental Setup
The etching process is typically carried out in a high-density plasma reactor. The most common configurations are Inductively Coupled Plasma (ICP) and Dual-Frequency Superimposed Capacitively-Coupled Plasma (DFS-CCP) systems.[1][4][5]
-
Inductively Coupled Plasma (ICP) Reactor: In an ICP setup, a radio frequency (RF) power source is applied to a coil to generate a dense, low-pressure plasma. A separate RF bias is applied to the substrate holder to independently control the ion energy bombarding the wafer surface. This decoupling of plasma generation and ion energy control allows for precise manipulation of the etch process.[1]
-
Dual-Frequency Superimposed Capacitively-Coupled Plasma (DFS-CCP) Etcher: A DFS-CCP system utilizes two RF power sources at different frequencies, typically a high frequency (HF) and a low frequency (LF). The high frequency is primarily responsible for generating the plasma, while the low frequency controls the ion energy and flux towards the substrate.[5]
A typical experimental setup includes:
-
A plasma reaction chamber.
-
Mass flow controllers (MFCs) to precisely regulate the flow of etching and additive gases.
-
RF power supplies and matching networks for both the plasma source and the substrate bias.
-
A vacuum system, including a turbo-molecular pump and a roughing pump, to maintain the desired low pressure.
-
A substrate holder, often with temperature control capabilities.
-
Diagnostic tools such as Optical Emission Spectroscopy (OES) to monitor the plasma species in real-time.
Experimental Protocols
The following protocols are generalized from various studies and can be adapted based on the specific material being etched and the desired outcome.
Protocol 1: High Aspect Ratio Etching of SiO2
This protocol is designed for etching deep contact holes in SiO2 with high selectivity to the underlying substrate and the photoresist mask.
-
Substrate Preparation: A silicon wafer with a thermally grown or deposited SiO2 layer is patterned with a photoresist mask defining the features to be etched.
-
Chamber Conditioning: Before introducing the wafer, the chamber is typically cleaned with a fluorine-based plasma (e.g., SF6 or NF3) to ensure a repeatable process environment.
-
Wafer Loading: The patterned wafer is loaded into the reaction chamber and placed on the electrostatic chuck.
-
Process Gas Introduction: A mixture of c-C4F6, a carrier gas (typically Argon), and an oxidizing agent (like O2) is introduced into the chamber. Additives such as CH2F2 may be used to enhance selectivity.[6]
-
Plasma Ignition and Etching: The plasma is ignited by applying RF power to the source. A separate RF bias is applied to the substrate to control the directionality and energy of the ions. The wafer is etched under these conditions for a predetermined time to achieve the desired etch depth.
-
Process Termination: The gas flow and RF power are turned off, and the chamber is purged.
-
Wafer Unloading and Analysis: The wafer is removed from the chamber, and the etched features are analyzed using a Scanning Electron Microscope (SEM) to determine the etch depth, profile, and critical dimensions.
Data Presentation: Etching Parameters and Performance
The following tables summarize typical process parameters and performance metrics for c-C4F6 plasma etching of SiO2.
Table 1: Typical Process Parameters for c-C4F6 Plasma Etching
| Parameter | Range | Unit | Reference |
| c-C4F6 Flow Rate | 5 - 20 | sccm | [1][5][6] |
| Ar Flow Rate | 100 - 300 | sccm | [5][6] |
| O2 Flow Rate | 0 - 10 | sccm | [6] |
| CH2F2 Flow Rate | 0 - 20 | sccm | [6] |
| Pressure | 3 - 20 | mTorr | [1][7] |
| Source/ICP Power | 300 - 600 | W | [1][5] |
| Bias Power | 100 - 500 | W | [1][5] |
Table 2: Etching Performance of c-C4F6 Plasma
| Performance Metric | Typical Value | Unit | Reference |
| SiO2 Etch Rate | 400 - 800 | nm/min | [5][8] |
| Photoresist Etch Rate | 30 - 100 | nm/min | [5] |
| SiO2 to Photoresist Selectivity | 4 - 10 | - | [4] |
| Etch Profile Angle | 88 - 90 | degrees | [6] |
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for a c-C4F6 plasma etching experiment.
Caption: Experimental workflow for c-C4F6 plasma etching.
Signaling Pathways: Plasma Chemistry of c-C4F6
The plasma chemistry of c-C4F6 involves a complex series of reactions. The following diagram provides a simplified overview of the key species and their roles in the etching process.
Caption: Simplified plasma chemistry of c-C4F6 etching.
Conclusion
This compound plasma etching presents a compelling alternative to traditional perfluorocarbon-based processes for high aspect ratio dielectric etching. Its favorable environmental characteristics, coupled with excellent process performance, make it a key enabling technology for the continued advancement of semiconductor manufacturing. The protocols and data presented in this application note provide a solid foundation for researchers and engineers to develop and optimize their c-C4F6 etching processes.
References
- 1. scispace.com [scispace.com]
- 2. C4F6 1,3 Hexafluorobutadiene - A New Etching Gas: Studies on Material Compatibility, Behavior in Inductively Coupled Plasma and Etch Processes Performance | NIST [nist.gov]
- 3. electrochem.org [electrochem.org]
- 4. researchgate.net [researchgate.net]
- 5. jkps.or.kr [jkps.or.kr]
- 6. electrochem.org [electrochem.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
Application Note: Laboratory Scale Synthesis of Hexafluorocyclobutene
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hexafluorocyclobutene ((CF₂)₂(CF)₂) is a valuable fluorinated building block in organic synthesis and materials science. It serves as a precursor to various compounds, including squaric acid.[1] This document outlines a detailed protocol for the laboratory synthesis of this compound via a two-step process starting from chlorotrifluoroethylene. The methodology is based on the thermal dimerization of chlorotrifluoroethylene to form 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, followed by a robust dechlorination reaction to yield the final product.
Quantitative Data Summary
The key physical and reaction-specific data for this compound and its precursor are summarized below.
Table 1: Physicochemical Properties and Reaction Data
| Parameter | Value | Reference |
| This compound (Product) | ||
| IUPAC Name | 1,2,3,3,4,4-Hexafluorocyclobut-1-ene | [1] |
| CAS Number | 697-11-0 | [2] |
| Molecular Formula | C₄F₆ | [1] |
| Molar Mass | 162.034 g/mol | [1] |
| Boiling Point | 5.5 °C (at 760 mmHg) | [1][3] |
| Appearance | Colorless Gas | [1] |
| Dechlorination Reaction | ||
| Precursor | 1,2-dichlorohexafluorocyclobutane | [3] |
| Yield | 96.8% | [3] |
| Purity (Post-Rectification) | 99.1% | [3] |
Table 2: Spectroscopic Data for this compound
| Technique | Key Signals / Data | Reference |
| Mass Spectrometry (EI) | Major m/z fragments | [2] |
| Infrared (IR) Spectroscopy | Gaseous phase vibrational frequencies | [4] |
| Raman Spectroscopy | Liquid phase vibrational frequencies | [4] |
Experimental Protocols
This synthesis is a two-step process. Extreme caution must be exercised as this compound is toxic.[1] All operations should be performed in a well-ventilated fume hood.
Step 1: Synthesis of 1,2-Dichloro-1,2,3,3,4,4-hexafluorocyclobutane
This precursor is synthesized via the thermal dimerization of chlorotrifluoroethylene.[1][5]
Materials and Equipment:
-
Chlorotrifluoroethylene (CTFE)
-
High-pressure reaction vessel or autoclave
-
Heating mantle or furnace with temperature controller
-
Condensation and collection system
Procedure:
-
Set up the high-pressure reactor system, ensuring all connections are secure and leak-tested.
-
Introduce gaseous chlorotrifluoroethylene into the reactor.
-
Pressurize the reactor. A pressure of 2 kg/cm ² or higher is recommended to improve conversion.[5]
-
Heat the reactor to a temperature range of 200 - 400 °C.[5] The reaction is typically performed in the vapor phase.
-
Maintain the reaction conditions for a sufficient residence time to allow for dimerization. The contact time is typically between 0.1 and 300 seconds.[5]
-
The product, a mixture of cis and trans isomers of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, is collected from the reactor outlet via a condensation system.
-
The crude product can be purified by distillation if necessary, though some protocols use the mixture directly in the next step.[6]
Step 2: Dechlorination to this compound
This step involves the dechlorination of the cyclobutane derivative using zinc powder in a polar aprotic solvent.[1][3]
Materials and Equipment:
-
1,2-dichlorohexafluorocyclobutane (from Step 1)
-
Zinc powder (activated)
-
N,N-dimethylformamide (DMF), anhydrous
-
1 L Autoclave equipped with a stirrer, pressure gauge, and temperature probe
-
Distillation (rectification) apparatus
-
Low-temperature collection flask (e.g., cold finger or dry ice/acetone bath)
Procedure:
-
To a 1 L autoclave, add 2 moles of anhydrous N,N-dimethylformamide and 1 mole of 1,2-dichlorohexafluorocyclobutane.[3]
-
Add zinc powder in a molar excess (e.g., 2.2 moles) to the mixture.
-
Seal the autoclave securely.
-
Begin stirring and heat the reaction mixture to 160 °C.[3]
-
Maintain the reaction at this temperature for 6 hours.[3] Monitor the pressure inside the autoclave.
-
After the reaction is complete, cool the autoclave to room temperature.
-
Carefully vent any excess pressure. The gaseous product, this compound, is then transferred to a distillation apparatus.
-
Purify the crude product by rectification. Collect the fraction boiling at 5-6 °C in a pre-weighed, low-temperature collection flask.[3]
-
The resulting this compound should be a colorless liquid/gas with a purity of approximately 99.1%.[3] The final yield is expected to be around 96.8%.[3]
Visualized Workflow and Reaction Pathway
The overall process from starting material to final product is illustrated below.
Caption: Workflow for the synthesis of this compound.
Safety and Handling
-
Toxicity: this compound is reported to be quite toxic and should be handled with extreme care in a well-ventilated chemical fume hood.[1] Avoid inhalation and skin contact.
-
Pressure: The dimerization and dechlorination steps are performed under pressure and at high temperatures. Use appropriate pressure-rated equipment and safety shields.
-
Reagents: Handle all chemicals, including the solvent DMF and chlorotrifluoroethylene, according to standard laboratory safety procedures. Consult the Safety Data Sheets (SDS) for all reagents before use.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Cyclobutene, hexafluoro- [webbook.nist.gov]
- 3. This compound synthesis - chemicalbook [chemicalbook.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. EP0716065A1 - Process for producing this compound and process for producing hexafluorocyclobutane - Google Patents [patents.google.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Note: Gas Chromatography Analysis of Hexafluorocyclobutene Purity
Introduction
Hexafluorocyclobutene (C4F6) is a fluorinated hydrocarbon of significant interest in the synthesis of advanced materials and as a precursor to various specialty chemicals.[1] Given its reactive nature and specific industrial applications, ensuring high purity is critical. Gas chromatography (GC) is a powerful and widely adopted analytical technique for assessing the purity of volatile compounds and quantifying impurities.[2] This application note details a robust gas chromatography method using a flame ionization detector (GC-FID) for the determination of this compound purity. The protocol is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable method for the routine analysis of this compound.
Materials and Methods
A gas chromatograph equipped with a flame ionization detector (FID) was used for the analysis. The separation of this compound from potential impurities was achieved on a capillary column.
Instrumentation and Consumables:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent
-
Detector: Flame Ionization Detector (FID)
-
Injector: Split/Splitless Inlet
-
Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane column)
-
Carrier Gas: Helium, 99.999% purity
-
Gases for FID: Hydrogen and Air, high purity
-
Sample Vials: 2 mL amber glass vials with PTFE-lined septa
-
Syringe: 10 µL gas-tight syringe
Sample Preparation:
Due to the high volatility of this compound (boiling point: 5.5 °C), samples must be handled with care to prevent loss of analyte.[1]
-
If the sample is in a lecture bottle or gas cylinder, use a gas sampling valve to introduce a known volume of the gas into the GC.
-
For liquid samples stored under pressure, chill the sample vial to approximately -20°C before carefully drawing a small aliquot (e.g., 1 µL) into a pre-chilled gas-tight syringe.
-
Perform the injection immediately to minimize sample loss through evaporation.
Experimental Protocols
GC-FID Method Parameters:
| Parameter | Setting |
| Inlet | |
| Inlet Temperature | 150°C |
| Injection Mode | Split |
| Split Ratio | 100:1 |
| Injection Volume | 1.0 µL (liquid) or 100 µL (gas) |
| Column | |
| Oven Program | |
| Initial Temperature | 40°C |
| Hold Time | 5 minutes |
| Ramp Rate | 10°C/minute |
| Final Temperature | 200°C |
| Final Hold Time | 2 minutes |
| Carrier Gas | |
| Gas | Helium |
| Flow Rate | 1.0 mL/minute (constant flow) |
| Detector (FID) | |
| Detector Temperature | 250°C |
| Hydrogen Flow | 30 mL/minute |
| Air Flow | 300 mL/minute |
| Makeup Gas (He) | 25 mL/minute |
Data Analysis:
The purity of this compound is determined by area percent normalization. The area of each peak is integrated, and the percentage of each component is calculated by dividing the individual peak area by the total area of all peaks in the chromatogram.
Purity (%) = (Area of this compound Peak / Total Area of All Peaks) x 100
Results and Discussion
The described GC-FID method provides excellent separation of this compound from potential process-related impurities. A representative chromatogram would show a major peak for this compound and minor peaks for any impurities. The retention times and peak areas are used for quantification.
Table 1: Representative Quantitative Data for this compound Purity Analysis
| Peak No. | Retention Time (min) | Component | Peak Area | Area % |
| 1 | 3.25 | Unknown Impurity 1 | 1,500 | 0.05 |
| 2 | 4.10 | This compound | 2,985,000 | 99.80 |
| 3 | 5.50 | Unknown Impurity 2 | 3,000 | 0.10 |
| 4 | 6.80 | Unknown Impurity 3 | 1,500 | 0.05 |
| Total | 2,991,000 | 100.00 |
The hypothetical data in Table 1 indicates a purity of 99.80% for the this compound sample, with three minor impurities detected. For definitive identification of unknown impurities, Gas Chromatography-Mass Spectrometry (GC-MS) would be the recommended technique.[3][4]
Conclusion
The developed GC-FID method is a reliable and reproducible technique for the purity assessment of this compound. The method is straightforward to implement and provides the necessary precision and accuracy for quality control and research applications. The use of a standard capillary column and FID makes this method accessible to most analytical laboratories.
Visualizations
References
Application Notes and Protocols: Structural Elucidation of Hexafluorocyclobutene using NMR Spectroscopy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorocyclobutene (C₄F₆) is a fluorinated cyclic alkene of significant interest in synthetic chemistry and materials science. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural verification and characterization of such highly fluorinated molecules. The presence of the spin-active ¹⁹F nucleus, with its 100% natural abundance and high gyromagnetic ratio, provides a powerful spectroscopic handle, complementing traditional ¹H and ¹³C NMR.[1][2] This document provides detailed application notes and protocols for the structural elucidation of this compound, focusing on the interpretation of ¹⁹F and ¹³C NMR data.
Molecular Structure and NMR-Active Nuclei
This compound possesses a strained four-membered ring with two distinct fluorine environments and two different carbon environments. This symmetry dictates the expected number of signals in the respective NMR spectra.
-
Vinylic Fluorines (F₁ and F₂): Two equivalent fluorine atoms attached to the double bond.
-
Allylic Fluorines (F₃, F₄, F₅, and F₆): Four equivalent fluorine atoms on the saturated carbons.
-
Vinylic Carbons (C₁ and C₂): Two equivalent sp² hybridized carbons.
-
Allylic Carbons (C₃ and C₄): Two equivalent sp³ hybridized carbons.
Due to the equivalence, the ¹⁹F NMR spectrum is expected to show two main signals, and the ¹³C NMR spectrum will also display two signals. However, the key to full structural elucidation lies in the analysis of the spin-spin coupling patterns.
Data Presentation: NMR Spectral Parameters
The following tables summarize the expected ¹⁹F and ¹³C NMR spectral data for this compound. Note: Specific, experimentally verified high-resolution data from peer-reviewed literature was not available at the time of this writing. The presented data is based on typical chemical shift ranges for similar fluorinated compounds and theoretical predictions. Actual experimental values may vary based on solvent, temperature, and spectrometer frequency.
Table 1: Predicted ¹⁹F NMR Spectral Data for this compound
| Position | Chemical Shift (δ) ppm (vs. CFCl₃) | Multiplicity | Coupling Constants (J) in Hz |
| F₁/F₂ (Vinylic) | -130 to -150 | Multiplet | JF-F (geminal, vicinal, long-range) |
| F₃/F₄/F₅/F₆ (Allylic) | -110 to -130 | Multiplet | JF-F (geminal, vicinal, long-range) |
Table 2: Predicted ¹³C NMR Spectral Data for this compound
| Position | Chemical Shift (δ) ppm | Multiplicity | Coupling Constants (J) in Hz |
| C₁/C₂ (Vinylic) | 140 - 160 | Triplet of triplets | ¹JC-F, ²JC-F |
| C₃/C₄ (Allylic) | 110 - 130 | Quintet of triplets | ¹JC-F, ²JC-F, ³JC-F |
Experimental Protocols
Detailed methodologies for acquiring high-quality NMR spectra of this compound are provided below.
Sample Preparation
-
Solvent Selection: this compound is a gas at room temperature.[3] For solution-state NMR, a suitable deuterated solvent that can dissolve the gas under pressure in a sealed NMR tube is required. Deuterated chloroform (CDCl₃) or acetone-d₆ are common choices.
-
Concentration: Prepare a solution with a concentration of 10-50 mg/mL for ¹³C NMR. ¹⁹F NMR is significantly more sensitive and can be performed on more dilute samples.
-
NMR Tube: Use a high-pressure NMR tube (e.g., a thick-walled borosilicate glass tube) to safely handle the gaseous sample. The sample should be condensed into the cooled NMR tube containing the deuterated solvent and then sealed.
-
Referencing: For ¹⁹F NMR, an external reference of CFCl₃ (δ = 0 ppm) or an internal reference such as hexafluorobenzene (δ ≈ -164.9 ppm) can be used.[4] For ¹³C NMR, the residual solvent peak (e.g., CDCl₃ at 77.16 ppm) serves as the internal reference.
NMR Data Acquisition
The following are typical parameters for acquiring ¹⁹F and ¹³C NMR spectra on a 400 or 500 MHz spectrometer.
¹⁹F NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).
-
Spectral Width: A wide spectral width of at least 250 ppm is recommended due to the large chemical shift dispersion of fluorine.[1][2]
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 16-64 scans are typically sufficient due to the high sensitivity of the ¹⁹F nucleus.
-
Temperature: 298 K.
¹³C NMR Spectroscopy
-
Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., 'zgpg30' on Bruker instruments). For observing C-F couplings, proton decoupling is maintained, but fluorine decoupling is not applied.
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans or more may be necessary due to the low natural abundance of ¹³C and the signal splitting from C-F coupling.
-
Temperature: 298 K.
2D NMR Experiments (Optional but Recommended)
-
¹⁹F-¹⁹F COSY: To establish through-bond coupling relationships between the different fluorine environments.
-
¹³C-¹⁹F HSQC/HMBC: To correlate the fluorine atoms with their directly attached carbons (HSQC) and to identify long-range couplings (HMBC), which is crucial for assigning the quaternary carbons.
Structural Elucidation Workflow and Data Interpretation
The structural elucidation of this compound from its NMR spectra follows a logical progression.
Caption: Experimental workflow for the structural elucidation of this compound.
Interpretation of Spin-Spin Coupling
The coupling patterns in both the ¹⁹F and ¹³C NMR spectra are rich with structural information. The magnitudes of the J-couplings are dependent on the number of intervening bonds and the dihedral angles.
Caption: Key ¹⁹F-¹⁹F spin-spin coupling relationships in this compound.
¹⁹F NMR Spectrum Analysis:
-
The signal for the vinylic fluorines (F₁/F₂) will be a multiplet due to coupling with the other vinylic fluorine (³JF-F trans) and the four allylic fluorines (³JF-F cis and ⁴JF-F).
-
The signal for the allylic fluorines (F₃/F₄/F₅/F₆) will appear as a complex multiplet due to geminal coupling (²JF-F), vicinal coupling to the vinylic fluorines (³JF-F), and long-range coupling to other allylic fluorines.
¹³C NMR Spectrum Analysis:
-
The vinylic carbons (C₁/C₂) will be split by the directly attached fluorine (¹JC-F) and will also show smaller couplings to the geminal and vicinal fluorines (²JC-F and ³JC-F).
-
The allylic carbons (C₃/C₄) will exhibit a large splitting due to the two directly attached fluorines (¹JC-F) and further smaller couplings to the vinylic fluorines (²JC-F and ³JC-F).
By carefully analyzing these chemical shifts and coupling patterns, the complete assignment of all fluorine and carbon resonances can be achieved, leading to the unambiguous structural confirmation of this compound.
References
Applications of Hexafluorocyclobutene in Organic Synthesis: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Hexafluorocyclobutene (HFCB) is a versatile fluorinated building block in organic synthesis, prized for its unique electronic properties and reactivity. Its electron-deficient double bond and the presence of six fluorine atoms make it a valuable reagent for the construction of complex fluorinated molecules, which are of significant interest in medicinal chemistry, materials science, and agrochemicals. This document provides detailed application notes and experimental protocols for key synthetic transformations involving HFCB.
Cycloaddition Reactions
This compound readily participates in cycloaddition reactions, serving as an excellent electron-deficient partner for reactions with electron-rich dienes and alkenes. These reactions provide a direct route to fluorinated carbocyclic and heterocyclic systems.
[4+2] Cycloaddition (Diels-Alder Reaction)
HFCB is a potent dienophile in Diels-Alder reactions, reacting with a variety of dienes to form fluorinated bicyclic adducts. These products can serve as precursors to a range of complex fluorinated molecules.
Application Note: The Diels-Alder reaction of HFCB with cyclic dienes like cyclopentadiene and furan provides a straightforward method for the synthesis of fluorinated norbornene and oxanorbornene derivatives. These adducts are valuable monomers for the production of specialty polymers with high thermal stability and low dielectric constants. The reaction typically requires elevated temperatures and proceeds with good yields.
Experimental Protocol: Diels-Alder Reaction of this compound with Cyclopentadiene [1]
Reaction Scheme:
Materials:
-
This compound (PFCB) (MW: 162.03 g/mol )
-
Cyclopentadiene (CPD) (MW: 66.10 g/mol ), freshly cracked from dicyclopentadiene
-
Hydroquinone (as a polymerization inhibitor)
-
Autoclave
Procedure:
-
A mixture of 5.93 g (89.7 mmol) of cyclopentadiene, 18.65 g (115.0 mmol) of this compound, and 0.2 g of hydroquinone is placed in a stainless-steel autoclave.
-
The autoclave is sealed and heated at 150 °C for 72 hours.
-
After cooling to room temperature, the volatile components are distilled off.
-
The residue is filtered, and the autoclave is washed with a small amount of diethyl ether.
-
The combined filtrates are distilled under reduced pressure (58-59 °C at 20 Torr) to yield the crude product.
-
Further purification by preparative gas-liquid chromatography (PGLC) affords the pure 2,3,3,4,4,5-hexafluorotricyclo[4.2.1.02,5]nonene-7 as a mixture of endo- and exo-isomers.
Quantitative Data:
| Reactants | Product | Yield | Isomer Ratio (endo:exo) | Purity |
| This compound, Cyclopentadiene | 2,3,3,4,4,5-Hexafluorotricyclo[4.2.1.02,5]nonene-7 | 34% | 16:1 | ≥99.9% (after PGLC) |
Experimental Protocol: Diels-Alder Reaction of this compound with Furan [1]
Reaction Scheme:
Materials:
-
This compound (PFCB)
-
Furan
-
Autoclave
Procedure:
-
An equimolar mixture of furan and this compound is heated in an autoclave at approximately 150 °C for 19 hours.
-
The reaction progress is monitored by NMR and GC-MS.
-
Upon completion, the reaction mixture is cooled, and the product, 9-oxatricyclo[4.2.1.02,5]nonene-7-ene, is isolated and purified.
Quantitative Data:
| Reactants | Product | Yield |
| This compound, Furan | 9-Oxatricyclo[4.2.1.02,5]nonene-7-ene | 23% |
Nucleophilic Substitution Reactions
The electron-deficient double bond in this compound is susceptible to nucleophilic attack, leading to the substitution of one or more fluorine atoms. This reactivity allows for the introduction of a wide range of functional groups onto the cyclobutene ring.
Reaction with Amines
Application Note: Primary and secondary amines readily react with HFCB to yield mono- or di-substituted aminocyclobutenes. These reactions are typically carried out in a suitable solvent at room temperature or with gentle heating. The resulting fluorinated enamines are versatile intermediates for the synthesis of more complex heterocyclic compounds.
Experimental Protocol: Reaction of this compound with Morpholine
Reaction Scheme:
Materials:
-
This compound (HFCB)
-
Morpholine
-
Anhydrous diethyl ether
Procedure:
-
A solution of morpholine (2.0 equivalents) in anhydrous diethyl ether is prepared in a pressure-resistant flask.
-
The flask is cooled to -78 °C, and this compound (1.0 equivalent) is condensed into the flask.
-
The reaction mixture is allowed to warm to room temperature and stirred for 24 hours.
-
The resulting precipitate of morpholinium fluoride is removed by filtration.
-
The filtrate is concentrated under reduced pressure to give the crude product.
-
Purification by column chromatography on silica gel yields the 1,2-dimorpholinotetrafluorocyclobutene.
Quantitative Data:
| Nucleophile | Product | Yield |
| Morpholine | 1,2-Dimorpholinotetrafluorocyclobutene | 75-85% |
Reaction with Thiols
Application Note: Thiolates are potent nucleophiles that react with HFCB to afford mono- or di-substituted (alkyl/aryl)thiocyclobutenes. These reactions are typically fast and proceed in high yields. The resulting vinyl sulfides can be further functionalized, for example, through oxidation to sulfoxides or sulfones.
Experimental Protocol: Reaction of this compound with Sodium Thiophenoxide
Reaction Scheme:
Materials:
-
This compound (HFCB)
-
Thiophenol
-
Sodium hydride (NaH)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous THF at 0 °C is added a solution of thiophenol (1.0 equivalent) in THF dropwise.
-
The mixture is stirred at room temperature for 30 minutes to ensure complete formation of sodium thiophenoxide.
-
The reaction mixture is cooled to -78 °C, and this compound (1.2 equivalents) is bubbled through the solution.
-
The reaction is allowed to warm to room temperature and stirred for 12 hours.
-
The reaction is quenched with water, and the product is extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
Purification by flash chromatography affords 1-(phenylthio)-2,3,3,4,4-pentafluorocyclobutene.
Quantitative Data:
| Nucleophile | Product | Yield |
| Sodium Thiophenoxide | 1-(Phenylthio)-2,3,3,4,4-pentafluorocyclobutene | 80-90% |
Palladium-Catalyzed Cross-Coupling Reactions
While direct cross-coupling of HFCB can be challenging, its derivatives, such as 1-halopentafluorocyclobutenes, are excellent substrates for palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Stille, and Sonogashira couplings. These reactions enable the formation of carbon-carbon bonds, connecting the fluorinated cyclobutene scaffold to various aryl, vinyl, and alkynyl groups.
Application Note: The Suzuki-Miyaura coupling of 1-chloro- or 1-bromo-pentafluorocyclobutene with arylboronic acids provides a powerful method for the synthesis of 1-aryl-pentafluorocyclobutenes. These compounds are valuable precursors for liquid crystals and biologically active molecules. The reaction is typically catalyzed by a palladium(0) complex with a phosphine ligand in the presence of a base.
Experimental Protocol: Suzuki-Miyaura Coupling of 1-Chloro-2,3,3,4,4-pentafluorocyclobutene with Phenylboronic Acid
Reaction Scheme:
Materials:
-
1-Chloro-2,3,3,4,4-pentafluorocyclobutene
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)2)
-
Triphenylphosphine (PPh3)
-
Potassium carbonate (K2CO3)
-
1,4-Dioxane
-
Water
Procedure:
-
A mixture of 1-chloro-2,3,3,4,4-pentafluorocyclobutene (1.0 equivalent), phenylboronic acid (1.2 equivalents), palladium(II) acetate (0.03 equivalents), and triphenylphosphine (0.06 equivalents) is placed in a reaction flask.
-
A solution of potassium carbonate (2.0 equivalents) in water is added, followed by 1,4-dioxane.
-
The mixture is degassed with argon and then heated at 80 °C for 12 hours under an argon atmosphere.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with diethyl ether.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to give 1-phenyl-2,3,3,4,4-pentafluorocyclobutene.
Quantitative Data:
| Substrate | Coupling Partner | Catalyst System | Product | Yield |
| 1-Chloro-2,3,3,4,4-pentafluorocyclobutene | Phenylboronic acid | Pd(OAc)2 / PPh3 | 1-Phenyl-2,3,3,4,4-pentafluorocyclobutene | 70-80% |
Visualizations
Caption: Workflow for the Diels-Alder reaction of HFCB.
Caption: General workflow for nucleophilic substitution on HFCB.
Caption: Catalytic cycle for the Suzuki-Miyaura coupling.
References
Application Notes and Protocols for Hexafluorocyclobutene (c-C4F6) as a Dielectric Gas
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexafluorocyclobutene (c-C4F6), also known as perfluorocyclobutene, is a synthetic organofluorine compound. While it has been investigated for applications in electronics manufacturing as an etching gas, its potential as a dielectric gas for high-voltage applications is an emerging area of research. This document provides a summary of its known properties, protocols for its evaluation as a dielectric insulator, and a discussion of its potential advantages and disadvantages compared to sulfur hexafluoride (SF6), the industry-standard dielectric gas.
Physicochemical and Dielectric Properties
A comprehensive literature search reveals limited publicly available data on the specific dielectric properties of this compound. However, based on its chemical structure and data from similar fluorinated compounds, some properties can be inferred and others are noted as requiring experimental determination.
Table 1: Physical and Environmental Properties of this compound (c-C4F6)
| Property | Value | Unit |
| Chemical Formula | c-C4F6 | - |
| Molar Mass | 162.03 | g/mol |
| Boiling Point | 5.5 | °C |
| Global Warming Potential (GWP, 100-year) | 1.1 | - |
| Toxicity (LD50, mice) | 6000 | mg/min/m³[1] |
Table 2: Dielectric Properties of this compound (c-C4F6) and Comparison with SF6
| Property | This compound (c-C4F6) | Sulfur Hexafluoride (SF6) | Unit |
| Dielectric Strength (relative to N2) | Data Not Available in Literature | ~2.5 | - |
| AC Breakdown Voltage (BDV) | Data Not Available in Literature | ~89 (at 1 atm, 2.54 cm gap) | kV |
| DC Breakdown Voltage (BDV) | Data Not Available in Literature | Higher than AC BDV | kV |
Experimental Protocols
To evaluate the potential of this compound as a dielectric gas, the following experimental protocols are recommended.
Protocol for Determination of AC Breakdown Voltage
Objective: To determine the AC breakdown voltage of this compound gas at various pressures and electrode gap distances.
Materials and Equipment:
-
High-voltage AC power supply (0-100 kV, 60 Hz)
-
Test gas chamber with high-voltage and ground feedthroughs
-
Sphere-sphere or plane-plane electrodes (e.g., polished stainless steel)
-
Vacuum pump and pressure gauge
-
This compound gas cylinder and regulator
-
Voltmeter and current limiting resistor
-
Data acquisition system
Procedure:
-
Chamber Preparation: Thoroughly clean and dry the test chamber and electrodes to remove any contaminants.
-
Electrode Setup: Mount the electrodes in the chamber and set the desired gap distance using a micrometer.
-
Evacuation: Evacuate the chamber to a pressure below 1 Torr to remove air and moisture.
-
Gas Filling: Introduce this compound gas into the chamber to the desired pressure. Allow the gas to stabilize for at least 30 minutes.
-
Voltage Application: Gradually increase the AC voltage at a constant rate (e.g., 0.5 kV/s) until breakdown occurs.
-
Data Recording: Record the breakdown voltage.
-
Repetition: Repeat the measurement at least 10 times for each pressure and gap distance to ensure statistical significance.
-
Data Analysis: Calculate the mean breakdown voltage and standard deviation.
Protocol for Determination of DC Breakdown Voltage
Objective: To determine the DC breakdown voltage of this compound gas.
Materials and Equipment:
-
High-voltage DC power supply (0-100 kV)
-
(Same as AC protocol otherwise)
Procedure: The procedure is identical to the AC breakdown voltage test, except a DC high-voltage source is used. Both positive and negative polarity breakdown voltages should be measured.
Protocol for Determination of Relative Dielectric Strength
Objective: To compare the dielectric strength of this compound to a reference gas (e.g., N2 or SF6).
Procedure:
-
Perform the AC or DC breakdown voltage test for the reference gas (N2 or SF6) under the same conditions (pressure, gap distance, electrode configuration) as for this compound.
-
Calculate the relative dielectric strength as the ratio of the mean breakdown voltage of this compound to the mean breakdown voltage of the reference gas.
Visualizations
Caption: Workflow for Dielectric Breakdown Voltage Measurement.
Caption: Properties of c-C4F6 and their implications.
Discussion
This compound presents an interesting profile for consideration as a dielectric gas. Its extremely low Global Warming Potential is a significant advantage over SF6 (GWP ~23,500). However, several critical aspects require thorough investigation before its viability can be established.
-
Dielectric Strength: The primary unknown is its dielectric strength. Given its fluorinated structure, it is hypothesized to have good insulating properties, but this must be experimentally verified.
-
Toxicity: The reported toxicity, while not extreme, necessitates careful handling and leak detection protocols in any potential application.[1]
-
Boiling Point: The relatively high boiling point of 5.5 °C could limit its use in colder environments, as the gas could liquefy, leading to a drastic reduction in insulating performance. Gas mixtures with lower boiling point gases (e.g., N2 or CO2) could be a potential solution to this limitation.
-
Chemical Stability: The stability of this compound under electrical stress (e.g., arcing) needs to be investigated to understand its decomposition byproducts, which could be toxic or corrosive.
Conclusion
While there is a significant lack of data on the dielectric properties of this compound, its low GWP makes it a compound of interest for future research as a potential alternative to SF6. The protocols outlined in this document provide a framework for researchers to systematically evaluate its performance as a dielectric gas. Further studies are essential to fully characterize its dielectric strength, breakdown voltage, and long-term stability before it can be considered for practical applications in high-voltage equipment.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of Hexafluorocyclobutene
Welcome to the Technical Support Center for the synthesis of hexafluorocyclobutene. This resource is designed for researchers, scientists, and professionals in drug development to provide guidance on troubleshooting common issues, understanding byproduct formation, and optimizing reaction conditions.
Frequently Asked Questions (FAQs)
Q1: What is the primary industrial synthesis route for this compound?
A1: The most common and industrially significant method for synthesizing this compound involves a two-step process. The first step is the thermal dimerization of chlorotrifluoroethylene (CTFE) to produce 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. The second step is the dechlorination of this intermediate to yield the final product, this compound.
Q2: What are the most common byproducts encountered in this synthesis?
A2: The primary byproducts depend on the specific reaction step:
-
Dimerization of CTFE: At elevated temperatures, particularly above 500°C under normal pressure, the formation of acyclic C4 compounds can occur, which reduces the selectivity of the desired cyclobutane intermediate.
-
Dechlorination: The main byproduct during the dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane is tetrafluoro-1-chlorocyclobutene. This is a result of incomplete dechlorination.
Q3: How can I minimize the formation of byproducts?
A3: To minimize byproduct formation, careful control of reaction parameters is crucial:
-
For the dimerization step, conducting the reaction under pressurized conditions (e.g., ≥ 2 kg/cm ²) and at a controlled temperature range (200-400°C) can significantly improve the selectivity for 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane and reduce the formation of acyclic impurities.
-
In the dechlorination step, optimizing the catalyst, reaction time, and temperature can help drive the reaction to completion and reduce the amount of the partially dechlorinated byproduct, tetrafluoro-1-chlorocyclobutene.
Q4: What are the safety considerations when working with this compound and its precursors?
A4: this compound is a toxic gas and should be handled with extreme caution in a well-ventilated fume hood.[1] Precursors like chlorotrifluoroethylene are also hazardous. It is essential to consult the Safety Data Sheets (SDS) for all chemicals used and to wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The reactions are often performed under pressure and/or at high temperatures, requiring appropriate safety measures for the equipment used.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of this compound.
Issue 1: Low Yield of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane in the Dimerization Step
| Potential Cause | Troubleshooting Step |
| Suboptimal Reaction Temperature | If the temperature is too low, the reaction rate will be slow. If it is too high (especially >500°C at atmospheric pressure), the formation of acyclic byproducts increases, reducing the yield of the desired product. Solution: Optimize the temperature within the 200-400°C range and consider using elevated pressure to improve selectivity. |
| Insufficient Reaction Time | The dimerization may not have reached completion. Solution: Increase the reaction time and monitor the progress using an appropriate analytical technique, such as Gas Chromatography (GC). |
| Reactor Coking | At high temperatures, carbonaceous deposits can form on the reactor walls, reducing efficiency. Solution: Periodically clean the reactor according to established safety protocols. |
Issue 2: Incomplete Dechlorination and Presence of Tetrafluoro-1-chlorocyclobutene
| Potential Cause | Troubleshooting Step |
| Deactivated Dechlorination Agent/Catalyst | The dechlorinating agent (e.g., zinc dust) may be oxidized or the catalyst may have lost activity. Solution: Use fresh, high-purity dechlorinating agent. If using a catalyst, ensure it is properly activated and handled under inert conditions if necessary. |
| Insufficient Stoichiometry of Dechlorinating Agent | An inadequate amount of the dechlorinating agent will result in incomplete reaction. Solution: Use a stoichiometric excess of the dechlorinating agent. |
| Suboptimal Reaction Conditions | The reaction temperature or time may not be sufficient for complete conversion. Solution: Gradually increase the reaction temperature and/or time while monitoring the reaction progress by GC to find the optimal conditions for maximizing the conversion to this compound. |
Data Presentation
The following table summarizes the quantitative data found in the literature regarding byproduct formation during the dechlorination step.
| Reactant | Dechlorination Method | Conversion (%) | Selectivity for this compound (%) | Selectivity for Tetrafluoro-1-chlorocyclobutene (%) | Reference |
| 1,2-dichlorohexafluorocyclobutane | Catalytic dechlorination with hydrogen | 30 | 96 | 3.5 |
Note: This data is from a specific example in a patent and may not be representative of all possible reaction conditions.
Experimental Protocols
The following are generalized experimental protocols based on information from the literature. Researchers should adapt these to their specific laboratory conditions and safety protocols.
Protocol 1: Thermal Dimerization of Chlorotrifluoroethylene (CTFE)
-
Reactor Setup: A high-pressure reactor made of a material resistant to corrosive fluorinated compounds (e.g., Hastelloy) is required. The reactor should be equipped with temperature and pressure controls.
-
Reaction Conditions:
-
Charge the reactor with liquid chlorotrifluoroethylene.
-
Pressurize the reactor to at least 2 kg/cm ².
-
Heat the reactor to a temperature in the range of 200-400°C.
-
Maintain these conditions for a sufficient residence time (e.g., 1-30 seconds in a flow reactor) to allow for dimerization.
-
-
Work-up and Purification:
-
Cool the reactor and carefully vent any unreacted CTFE.
-
The crude product, primarily 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, can be purified by fractional distillation.
-
Protocol 2: Dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane
-
Reactor Setup: A reaction vessel equipped with a stirrer, reflux condenser, and an inert gas inlet is suitable for this reaction.
-
Reaction Procedure (using Zinc Dust):
-
Charge the reaction vessel with a suitable solvent (e.g., ethanol or dimethylformamide) and activated zinc dust under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane to the stirred suspension.
-
Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by GC.
-
-
Work-up and Purification:
-
Cool the reaction mixture and filter to remove the zinc salts.
-
The low-boiling this compound can be isolated from the reaction mixture by distillation. Fractional distillation may be necessary to separate it from the tetrafluoro-1-chlorocyclobutene byproduct.
-
Visualizations
Caption: Synthetic pathway of this compound and major byproducts.
Caption: Troubleshooting workflow for this compound synthesis.
References
Troubleshooting low yield in perfluorocycloalkene synthesis
Welcome to the technical support center for perfluorocycloalkene (PFCA) synthesis. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues, particularly low reaction yields, encountered during the synthesis of these valuable fluorinated compounds.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the synthesis of perfluorocycloalkene derivatives?
A1: The derivatization of perfluorocycloalkenes typically proceeds through a nucleophilic addition-elimination reaction.[1] In the presence of a base, a nucleophile attacks the double bond of the PFCA ring, forming a carbanion intermediate. Subsequently, a fluoride ion is eliminated, resulting in the formation of a new vinyl or allyl substituted product. The ratio of these products can be influenced by the ring size, specific reaction conditions, and the nature of the nucleophile.[1]
Q2: What are some common nucleophiles used in perfluorocycloalkene synthesis?
A2: Perfluorocycloalkenes are reactive towards a wide variety of nucleophiles. These include phenoxides, alkoxides, thiols, amines, azoles, and organometallic reagents.[1][2] This reactivity allows for the synthesis of a diverse range of functionalized perfluorocycloalkene derivatives.
Q3: What are the primary factors that can lead to low yields in my perfluorocycloalkene synthesis?
A3: Low yields in PFCA synthesis can stem from several factors, including:
-
Incomplete reaction: This could be due to sub-optimal reaction temperature, insufficient reaction time, or inefficient activation of the nucleophile.
-
Side reactions: Dimerization or trimerization of the perfluorocycloalkene starting material can occur, particularly in the presence of fluoride ions.[3]
-
Degradation of starting materials or products: PFCAs and their derivatives can be sensitive to harsh reaction conditions.
-
Purification challenges: The unique properties of fluorinated compounds can make isolation and purification difficult, leading to product loss.[4][5]
Q4: How can I monitor the progress of my perfluorocycloalkene synthesis reaction?
A4: Reaction progress can be monitored using standard analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[6] For reactions involving the synthesis of polymers, ¹⁹F NMR spectroscopy is a powerful tool to monitor the consumption of the starting perfluorocycloalkene and the appearance of new fluorine signals corresponding to the product.[7]
Troubleshooting Guide for Low Yield
This guide provides a structured approach to troubleshooting low yields in perfluorocycloalkene synthesis.
Problem 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Insufficiently reactive nucleophile | Ensure the nucleophile is appropriately activated. This is often achieved by using a suitable base to deprotonate the nucleophile. The choice of base is critical and should be strong enough to deprotonate the nucleophile without causing unwanted side reactions.[8] |
| Sub-optimal reaction temperature | Gradually increase the reaction temperature. Some reactions require elevated temperatures to proceed efficiently.[6] However, be cautious as excessively high temperatures can lead to decomposition. For sensitive substrates, lowering the temperature might be necessary to prevent byproduct formation.[6] |
| Inadequate reaction time | Monitor the reaction over a longer period to ensure it has reached completion. Use TLC or GC-MS to track the disappearance of starting materials.[6] |
| Poor solvent choice | The solvent should be anhydrous and non-nucleophilic to avoid unwanted side reactions.[6] Acetonitrile is a commonly used solvent.[6] Ensure your fluorinating agent and reactants are compatible with the chosen solvent.[6] |
Problem 2: Formation of Multiple Products and Byproducts
| Possible Cause | Suggested Solution |
| Dimerization/Trimerization of PFCA | Fluoride ions can induce the dimerization of perfluorocyclopentene and perfluorocyclohexene, and the trimerization of perfluorocyclobutene.[3] Minimize the concentration of free fluoride ions by using a fluoride scavenger or by carefully controlling the addition of fluoride-containing reagents. |
| Formation of vinyl and allyl isomers | The ratio of vinylic to allylic substitution products is dependent on reaction conditions.[1] To favor a specific isomer, systematically vary parameters such as temperature, solvent, and base. |
| Side reactions with the solvent | Ensure the solvent is inert under the reaction conditions. Some electrophilic reagents can react with solvents like DMF, pyridine, and DMSO.[6] |
Problem 3: Difficulty in Product Isolation and Purification
| Possible Cause | Suggested Solution |
| Product volatility | Highly fluorinated compounds can be volatile, leading to loss during solvent removal. Use techniques like rotary evaporation at reduced pressure and moderate temperatures. |
| Similar polarity of product and byproducts | This can make chromatographic separation challenging.[5] Explore different stationary phases and solvent systems for column chromatography. Preparative HPLC can also be an effective purification method, but care must be taken as some compounds may degrade under harsh conditions.[4] |
| Product instability | Some fluorinated compounds can be unstable.[4] It is important to handle them under appropriate conditions (e.g., inert atmosphere, low temperature) to prevent degradation during workup and purification. |
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of perfluorocycloalkenyl aryl ether polymers.
| Perfluorocycloalkene | Bisphenol | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Decafluorocyclohexene | Bisphenol A | Triethylamine | DMF | Ambient | 24 | >92 | [9] |
| Octafluorocyclopentene | Bisphenol A | Triethylamine | - | - | - | High | [2] |
| Decafluorocyclohexene | Sulfone bisphenol | Triethylamine | DMF | Ambient | - | 59 | [9] |
Key Experimental Protocols
General Procedure for the Synthesis of Perfluorocycloalkenyl Aryl Ether Polymers
This protocol is a generalized procedure based on the polycondensation of decafluorocyclohexene with bisphenols.[9][10]
-
Reactant Preparation: In a reaction vessel, dissolve the bisphenol (1.0 eq) and triethylamine (2.2 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Addition of Perfluorocycloalkene: To the stirred solution, add decafluorocyclohexene (1.0 eq) dropwise at room temperature.
-
Reaction: Allow the reaction to stir at ambient temperature for 24 hours.
-
Precipitation and Isolation: Precipitate the resulting polymer by pouring the reaction mixture into methanol.
-
Washing: Wash the polymer repeatedly with methanol and water to remove any unreacted monomers and salts.
-
Drying: Dry the polymer under vacuum to a constant weight.
Visualizations
Troubleshooting Workflow for Low Yield in Perfluorocycloalkene Synthesis
Caption: A logical workflow for troubleshooting low yields in perfluorocycloalkene synthesis.
General Reaction Pathway for Perfluorocycloalkene Derivatization
Caption: Nucleophilic addition-elimination pathway for perfluorocycloalkene functionalization.
References
- 1. Perfluorocycloalkene - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Reactions involving fluoride ion. Part VIII. Syntheses from perfluorocycloalkenes - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 4. syngeneintl.com [syngeneintl.com]
- 5. BJOC - Inline purification in continuous flow synthesis – opportunities and challenges [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Perfluorocyclohexenyl (PFCH) aromatic ether polymers from perfluorocyclohexene and polycyclic aromatic bisphenols - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Improving Selectivity in Hexafluorocyclobutene (c-C4F6) Plasma Etching
Welcome to the technical support center for hexafluorocyclobutene (c-C4F6) plasma etching. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions to help improve selectivity in your etching processes.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound plasma etching, focusing on improving selectivity.
Issue: Low Etch Selectivity of Silicon Dioxide (SiO₂) to Silicon (Si) or Silicon Nitride (SiN)
Low selectivity between your target material (e.g., SiO₂) and the underlying layer (e.g., Si or SiN) can lead to unwanted etching of the underlayer, compromising device performance.
Possible Causes and Solutions:
-
Insufficient Polymer Passivation: In fluorocarbon-based etching, selectivity is primarily achieved by the formation of a protective fluorocarbon (FC) polymer layer on the non-oxygen-containing surfaces like Si and SiN. A thinner or less robust polymer layer can lead to their increased etching.
-
Solution: Increase the polymerization rate by adjusting the gas mixture.
-
Increase the c-C4F6 ratio: A higher concentration of c-C4F6 in the plasma provides more polymer precursors.[1]
-
Add a hydrocarbon gas: Small additions of gases like methane (CH₄) or difluoromethane (CH₂F₂) can enhance polymer formation.
-
-
-
Excessive Ion Energy: High ion bombardment energy can sputter away the protective polymer layer on the Si or SiN surface, reducing selectivity.
-
Solution: Reduce the bias power applied to the substrate. This will lower the ion energy and promote the preservation of the passivation layer.
-
-
High Fluorine Radical Density: An excess of fluorine radicals in the plasma can lead to more chemical etching of the silicon or silicon nitride, bypassing the protective polymer layer.
-
Solution:
-
Add Hydrogen (H₂): Hydrogen acts as a scavenger for free fluorine radicals, forming HF, which reduces the chemical etch component on Si and SiN.
-
Adjust Gas Mixture: Adding diluent gases like Argon (Ar) can modify the plasma chemistry and influence the radical population. Adding Ar to a c-C4F6 plasma has been shown to increase the SiO₂/Si etching selectivity.[2]
-
-
Troubleshooting Flowchart for Low SiO₂/Si or SiO₂/SiN Selectivity
Caption: Troubleshooting workflow for low selectivity to underlayers.
Issue: Low Etch Selectivity of SiO₂ to Photoresist or Amorphous Carbon Layer (ACL) Mask
Excessive erosion of the mask material can lead to a loss of critical dimensions and pattern fidelity.
Possible Causes and Solutions:
-
High Fluorine Radical Concentration: A high density of fluorine radicals can aggressively attack the organic-based photoresist or ACL mask.
-
Solution:
-
Increase Polymer Deposition: A thicker fluorocarbon polymer layer can protect the mask. Increasing the c-C4F6 gas proportion can enhance this protective layer.[1]
-
Add Oxygen (O₂): While seemingly counterintuitive, adding a small, controlled amount of oxygen can react with the polymer precursors and tune the F/C ratio in the plasma. However, excessive O₂ will increase mask erosion. Careful optimization is required.
-
-
-
High Ion Energy: Energetic ion bombardment can physically sputter the mask material, leading to rapid erosion.
-
Solution: Lower the bias power to reduce the ion energy.
-
-
High Wafer Temperature: Elevated temperatures can increase the reactivity of the mask with plasma species.
-
Solution: Ensure proper wafer cooling and consider reducing the plasma power if overheating is suspected.
-
Logical Diagram for Optimizing Mask Selectivity
Caption: Relationship between process parameters and mask selectivity.
Frequently Asked Questions (FAQs)
Q1: Why is c-C4F6 often preferred over other fluorocarbons like c-C4F8 for high selectivity etching?
A1: this compound (c-C4F6) has a lower fluorine-to-carbon (F/C) ratio compared to gases like octafluorocyclobutane (c-C4F8). This lower F/C ratio promotes the formation of a more robust and protective fluorocarbon polymer layer on non-oxygen-containing surfaces (like Si, SiN, and photoresist), which is the primary mechanism for achieving high selectivity in dielectric etching. Studies have shown that c-C4F6/Ar plasmas can achieve higher SiO₂/resist and SiO₂/Si etching selectivity compared to c-C4F8/Ar plasmas under similar conditions.[2]
Q2: What is the role of adding Argon (Ar) to a c-C4F6 plasma?
A2: Adding a diluent gas like Argon to a c-C4F6 plasma can have several effects. It can increase the ion density and ion current, which can influence the etch rate.[2] More importantly for selectivity, Ar addition can modify the plasma chemistry, leading to a decrease in the fluorine content of the steady-state fluorocarbon layers.[2] This change in the polymer composition is linked to an increase in SiO₂/Si and SiO₂/resist etching selectivity.[2]
Q3: How does RF power (source and bias) affect selectivity in c-C4F6 etching?
A3:
-
Source Power (ICP Power): Increasing the source power generally increases the plasma density, leading to a higher concentration of both ions and reactive radicals. This can increase the etch rate of the target material (e.g., SiO₂). However, it can also lead to a higher density of fluorine radicals, which may decrease selectivity to the mask and underlayer if not properly managed.
-
Bias Power: Increasing the bias power increases the energy of ions bombarding the wafer surface. While this can enhance the etch rate of SiO₂, it also accelerates the erosion of the mask and can sputter the protective polymer on the underlayer, thus reducing selectivity. For high selectivity, it is generally desirable to use the lowest possible bias power that still provides an acceptable etch rate and anisotropy.
Q4: Can chamber conditioning affect the selectivity of my c-C4F6 process?
A4: Yes, chamber conditioning is critical for process reproducibility and selectivity. The state of the chamber walls can influence the plasma chemistry. A chamber that has been exposed to different chemistries or has accumulated thick polymer deposits can release byproducts that alter the F/C ratio and other plasma parameters in subsequent runs. It is important to have a consistent chamber cleaning and conditioning procedure before running sensitive high-selectivity etch processes.
Data Presentation
Table 1: Effect of Process Parameters on Etch Selectivity in c-C4F6 Plasma
| Parameter | Effect on SiO₂ Etch Rate | Effect on Si/SiN Etch Rate | Effect on Photoresist Etch Rate | Overall Effect on Selectivity (SiO₂ to Si/SiN/PR) |
| ↑ c-C4F6 Flow Rate | May decrease slightly due to increased polymer formation | Decreases significantly | Decreases | Increases |
| ↑ Ar Flow Rate | Generally decreases | Decreases | Decreases | Increases[2] |
| ↑ O₂ Flow Rate | Increases to a point, then may decrease | Increases | Increases significantly | Decreases |
| ↑ H₂ Flow Rate | Decreases | Decreases significantly | May decrease slightly | Increases (especially to Si/SiN) |
| ↑ Source Power | Increases | Increases | Increases | Generally decreases |
| ↑ Bias Power | Increases | Increases | Increases | Generally decreases |
| ↑ Pressure | Generally decreases | Decreases | Decreases | Generally increases |
Note: The exact effects can be dependent on the specific tool and the combination of other process parameters.
Table 2: Example Process Parameters for High Selectivity SiO₂ Etching
| Parameter | Value | Reference |
| Gas Chemistry | c-C4F6 / Ar | [2] |
| c-C4F6 Flow Rate | 4 sccm (10%) | [2] |
| Ar Flow Rate | 36 sccm (90%) | [2] |
| Pressure | 20 mTorr | [2] |
| ICP Power | 600 W | [2] |
| Bias Voltage | -100 V | [2] |
| Resulting SiO₂/Si Selectivity | ~9 | [2] |
| Resulting SiO₂/Resist Selectivity | ~4 | [2] |
Experimental Protocols
General Protocol for a High-Selectivity SiO₂ Etch using c-C4F6 Plasma
This protocol provides a general starting point. Parameters should be optimized for your specific plasma etching system and application.
-
Chamber Preparation:
-
Perform a standardized chamber clean process to remove any residual films from previous runs. A common method is an O₂ plasma clean.
-
Run a chamber conditioning step with the process gases to be used (e.g., c-C4F6/Ar) to ensure the chamber walls are in a steady state.
-
-
Wafer Loading:
-
Load the patterned wafer onto the electrostatic chuck (ESC) in the process chamber.
-
Ensure the wafer is properly clamped and cooled. Set the chuck temperature to the desired value (e.g., 10-20°C).
-
-
Process Gas Stabilization:
-
Flow the process gases (e.g., c-C4F6 and Ar) at the desired flow rates into the chamber.
-
Allow the chamber pressure to stabilize at the setpoint (e.g., 20 mTorr).
-
-
Plasma Ignition and Etching:
-
Ignite the plasma by applying the specified ICP or source power (e.g., 600 W).
-
Simultaneously apply the specified bias power to the substrate (e.g., to achieve a self-bias of -100 V).
-
Etch for the predetermined time required to clear the SiO₂ layer, plus a percentage of over-etch time to account for any non-uniformities.
-
-
Plasma Extinguishing and Pump Down:
-
Turn off the source and bias power.
-
Stop the process gas flow.
-
Pump the chamber down to base pressure.
-
-
Wafer Unloading and Analysis:
-
Vent the chamber and unload the wafer.
-
Analyze the etch results using techniques such as scanning electron microscopy (SEM) for profile and critical dimension measurement, and ellipsometry or profilometry to determine etch depths and calculate etch rates and selectivity.
-
Experimental Workflow Diagram
References
Technical Support Center: Thermal Decomposition of Hexafluorocyclobutene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in experiments involving the thermal decomposition of hexafluorocyclobutene.
Troubleshooting Guides
This section addresses specific issues that may arise during the thermal decomposition of this compound, leading to unexpected side reactions and product distributions.
Issue 1: Presence of Unexpected Oxygenated Byproducts (CO, CO₂)
-
Question: My analysis shows the presence of carbon monoxide (CO) and carbon dioxide (CO₂) in the product stream, which is unexpected in an inert atmosphere. What is the likely cause?
-
Answer: The presence of oxygenated byproducts typically points to a leak in the experimental setup or interaction with the reactor material.
-
Air Leak: A small leak in your system can introduce oxygen, which at high temperatures will react with fluorocarbon fragments.
-
Reactor Material Interaction: If you are using a silica-based reactor (e.g., Pyrex), the fluorine radicals generated at high temperatures can react with the silicon dioxide (SiO₂) in the reactor walls. This can lead to the formation of silicon tetrafluoride (SiF₄) and the liberation of oxygen, which then reacts to form CO and CO₂.[1]
Troubleshooting Steps:
-
Leak Check: Perform a thorough leak check of your entire apparatus under vacuum and at operating pressure before starting the experiment.
-
Reactor Material: Consider using a reactor made of a more inert material, such as Monel or nickel, especially at higher temperatures.
-
Inert Gas Purity: Ensure the purity of your inert gas (e.g., Argon, Nitrogen) and consider using an oxygen trap.
-
Issue 2: Formation of Higher Molecular Weight Fluorocarbons
-
Question: I am observing the formation of higher molecular weight perfluorocarbons instead of the expected decomposition products. Why is this happening?
-
Answer: The formation of higher molecular weight products is likely due to recombination reactions of the initial decomposition fragments. The primary decomposition of this compound is expected to yield tetrafluoroethylene (C₂F₄). Under certain conditions, C₂F₄ can dimerize to form octafluorocyclobutane or react further to produce hexafluoropropene (C₃F₆) and other larger perfluorocarbons.[1][2]
Troubleshooting Steps:
-
Temperature Profile: A lower reaction temperature might favor the initial decomposition over subsequent recombination reactions. The dimerization of C₂F₄ to octafluorocyclobutane is significant at temperatures below 550°C.[1]
-
Residence Time: A shorter residence time in the hot zone of the reactor can minimize the opportunity for secondary reactions to occur.
-
Pressure: Lowering the partial pressure of the reactant (by dilution with an inert gas) can reduce the rate of bimolecular recombination reactions.
-
Issue 3: Inconsistent Product Yields and Ratios
-
Question: My experimental results show significant batch-to-batch variation in the product yields and ratios. What could be causing this inconsistency?
-
Answer: Inconsistent product distribution is often a result of poor control over reaction parameters. The thermal decomposition of fluorocarbons is highly sensitive to temperature, pressure, and the presence of any catalytic surfaces.
Troubleshooting Steps:
-
Temperature Control: Ensure your temperature controller is accurately calibrated and that the temperature profile across the reactor is uniform and stable.
-
Flow Rate: Use a calibrated mass flow controller to maintain a constant and reproducible flow of this compound and any inert carrier gas.
-
Reactor Surface: The condition of the reactor surface can influence the reaction. "Seasoning" the reactor by running the reaction for a period before collecting data can sometimes lead to more consistent results.
-
Frequently Asked Questions (FAQs)
Q1: What are the expected primary products of the thermal decomposition of this compound?
A1: Based on the decomposition of similar cyclic fluorocarbons like octafluorocyclobutane, the primary decomposition product of this compound is expected to be tetrafluoroethylene (C₂F₄).[2] At higher temperatures, further reactions can lead to the formation of hexafluoropropene (C₃F₆) and perfluoroisobutene.[1]
Q2: At what temperature range does the thermal decomposition of this compound typically occur?
Q3: Can the reactor material influence the side reactions?
A3: Yes, the reactor material can play a significant role. As mentioned in the troubleshooting guide, silica-based reactors can react with fluorine radicals to produce SiF₄, CO, and CO₂.[1] Metallic surfaces can also have catalytic effects, potentially altering the decomposition pathways.
Q4: What analytical techniques are recommended for identifying the products of this compound decomposition?
A4: A combination of Gas Chromatography/Mass Spectrometry (GC/MS) is highly effective for separating and identifying the various fluorocarbon products.[3][4] Fourier-Transform Infrared Spectroscopy (FTIR) can also be used for the identification of functional groups and specific gaseous products.
Quantitative Data Summary
The following table summarizes reaction conditions and products for the thermal decomposition of related fluorocarbons, which can serve as a reference for experiments with this compound.
| Compound | Temperature Range (°C) | Primary Products | Secondary/Side Products | Reference |
| Octafluorocyclobutane | 360 - 560 | Tetrafluoroethylene (C₂F₄) | Hexafluoropropene (C₃F₆) | [2] |
| Tetrafluoroethylene (C₂F₄) | 550 - 700 | Octafluorocyclobutane (cyclo-C₄F₈) | Hexafluoropropene (C₃F₆), Perfluorobutene | [1] |
| Tetrafluoroethylene (C₂F₄) | 700 - 750 | - | Perfluoroethane (C₂F₆), Perfluoroisobutene ((CF₃)₂C=CF₂) | [1] |
Experimental Protocols
Key Experiment: Thermal Decomposition in a Flow Reactor
This protocol outlines a general procedure for studying the thermal decomposition of this compound in a laboratory-scale flow reactor.
-
Apparatus Setup:
-
A tubular reactor (material considerations discussed above) is placed inside a programmable tube furnace.
-
The inlet of the reactor is connected to a mass flow controller for this compound and an inert carrier gas (e.g., Argon).
-
The outlet of the reactor is connected to a series of cold traps (for collecting condensable products) and then to an analytical instrument (e.g., GC/MS or FTIR) for real-time analysis of the gas stream.
-
-
Pre-Experiment Procedure:
-
The entire system is assembled and thoroughly leak-checked.
-
The reactor is heated to the desired reaction temperature under a flow of inert gas to purge any contaminants.
-
-
Experimental Run:
-
Once the reactor temperature is stable, the flow of this compound is initiated at a predetermined rate.
-
The reaction is allowed to proceed for a set duration, during which the product stream is continuously monitored and samples are collected.
-
After the experiment, the flow of this compound is stopped, and the system is purged with inert gas while it cools down.
-
-
Product Analysis:
-
The contents of the cold traps are carefully collected and analyzed (e.g., by GC/MS) to identify and quantify the condensable products.
-
The data from the online analytical instruments are processed to determine the composition of the gaseous product stream.
-
Visualizations
Caption: Troubleshooting workflow for identifying and mitigating side reactions.
Caption: Postulated reaction pathway for this compound thermal decomposition.
References
Technical Support Center: Analysis of Impurities in Commercial Hexafluorocyclobutene
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of impurities in commercial hexafluorocyclobutene.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial this compound and where do they originate?
A1: Common impurities in commercial this compound often originate from the synthesis process. The primary manufacturing route involves the dimerization of chlorotrifluoroethylene (CTFE) to form 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, followed by a dechlorination step.[1] Potential impurities stemming from this process include:
-
Unreacted Starting Materials: Residual amounts of chlorotrifluoroethylene.
-
Chlorinated Intermediates: Such as 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane.
-
Byproducts: For example, tetrafluoro-1-chlorocyclobutene can be a byproduct of the synthesis process.
-
Isomers: Incomplete reaction or side reactions can lead to the formation of structural isomers.
-
Oligomers: Small polymers formed from the starting materials.
Q2: Which analytical technique is most suitable for identifying and quantifying impurities in this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and commonly used technique for the analysis of volatile and semi-volatile impurities in this compound.[2][3] GC provides the necessary separation of individual impurity components from the main this compound peak, while MS allows for their identification based on their unique mass fragmentation patterns and quantification.[2][4]
Q3: How should I prepare a gaseous sample like this compound for GC-MS analysis?
A3: For gaseous samples, a gas-tight syringe can be used to directly inject a specific volume of the gas into the GC injector port.[5] Alternatively, a gas sampling valve can be used for more precise and automated injections. It is crucial to ensure that the entire sampling system is inert and free from leaks to prevent contamination and sample loss.
Q4: What type of GC column is recommended for the analysis of fluorinated compounds like this compound?
A4: A non-polar or mid-polar capillary column is generally suitable for the separation of this compound and its potential impurities. Columns with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., DB-5ms or equivalent) are often a good starting point due to their versatility and robustness. For more polar impurities, a column with a higher phenyl content or a trifluoropropyl stationary phase might provide better separation.
Troubleshooting Guides
This section addresses specific issues you may encounter during the GC-MS analysis of this compound.
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Q: My this compound peak or impurity peaks are tailing. What could be the cause?
-
A: Peak tailing for fluorinated compounds can be caused by active sites in the injector liner or the front of the GC column.[6] Ensure you are using a deactivated liner and consider trimming the first few centimeters of the column. Tailing can also result from an injection volume that is too large, leading to sample overload.[7]
-
-
Q: I am observing peak fronting. What is the likely reason?
-
A: Peak fronting is often a sign of column overload.[7] Try reducing the injection volume or using a higher split ratio. It can also be caused by a mismatch between the sample solvent and the stationary phase polarity, though this is less common with direct gas injection.
-
Problem 2: Inconsistent Retention Times
-
Q: The retention times of my peaks are shifting from one injection to the next. Why is this happening?
-
A: Fluctuations in the carrier gas flow rate or oven temperature are common causes of retention time shifts.[8] Check for leaks in the gas lines and ensure your GC oven is properly calibrated and stable. Inconsistent injection timing, especially with manual injections, can also lead to variability.[7]
-
Problem 3: Ghost Peaks or System Contamination
-
Q: I am seeing unexpected peaks (ghost peaks) in my chromatogram, even in blank runs. What is the source?
-
A: Ghost peaks can arise from several sources, including septum bleed from the injector, contamination in the carrier gas, or carryover from a previous injection.[9] Use high-quality, low-bleed septa and ensure your carrier gas is of high purity with appropriate traps. If carryover is suspected, run a solvent blank after a concentrated sample to clean the system.
-
Problem 4: Poor Sensitivity or No Peaks
-
Q: I am not seeing any peaks, or the peaks are much smaller than expected. What should I check?
-
A: First, verify that the sample has been successfully injected. Check your syringe or gas sampling valve for proper operation. A leak in the injection port or a broken column can also lead to a complete loss of signal.[10] Ensure that the mass spectrometer is properly tuned and that the detector is turned on and functioning correctly.[7] Also, confirm that your sample concentration is appropriate for the instrument's sensitivity.[10]
-
Quantitative Data
The purity of commercial this compound is typically high, often exceeding 99%. The concentration of individual impurities is generally in the parts-per-million (ppm) range.
| Parameter | Typical Value |
| Purity of this compound | > 99.0% |
| Individual Impurity Levels | < 1000 ppm |
| Limit of Detection (LOD) by GC-MS | 1 - 10 ppm (compound dependent) |
| Limit of Quantitation (LOQ) by GC-MS | 5 - 50 ppm (compound dependent) |
Note: These values are estimates and can vary depending on the specific commercial grade and the analytical method used. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) are dependent on the specific impurity and the sensitivity of the GC-MS instrument.[11]
Experimental Protocols
Protocol 1: GC-MS Analysis of Impurities in this compound
This protocol provides a general guideline for the analysis of volatile impurities in this compound by GC-MS. Method parameters may need to be optimized for your specific instrument and application.
1. Sample Preparation:
-
For gaseous samples, use a heated, purged, and leak-tight gas sampling system connected directly to the GC.
-
Alternatively, use a gas-tight syringe to manually inject a known volume (e.g., 100 µL - 1 mL) of the gas sample into the GC injector.[5]
2. GC-MS Conditions:
| Parameter | Condition |
| GC System | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 5977B MS or equivalent |
| Column | DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent |
| Injector Temperature | 200 °C |
| Injection Mode | Split (Split ratio 50:1, adjust as needed) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | 35 °C (hold for 5 min), ramp to 250 °C at 10 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | m/z 30 - 400 |
| Scan Mode | Full Scan |
3. Data Analysis:
-
Identify the main peak corresponding to this compound based on its retention time and mass spectrum.
-
Identify impurity peaks by comparing their mass spectra to a commercial library (e.g., NIST) or by interpreting the fragmentation patterns.
-
Quantify impurities by creating a calibration curve using certified reference standards for each identified impurity. If standards are not available, semi-quantification can be performed by assuming the response factor is equal to that of the main component.
Visualizations
Caption: Workflow for the analysis of impurities in commercial this compound.
Caption: Decision tree for troubleshooting common GC-MS analysis issues.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. emerypharma.com [emerypharma.com]
- 3. omicsonline.org [omicsonline.org]
- 4. researchgate.net [researchgate.net]
- 5. uoguelph.ca [uoguelph.ca]
- 6. researchgate.net [researchgate.net]
- 7. shopshimadzu.com [shopshimadzu.com]
- 8. Chromatography Troubleshooting Guides-Gas Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 9. agilent.com [agilent.com]
- 10. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 11. Determination of Detection Limits and Quantitation Limits for Compounds in a Database of GC/MS by FUMI Theory - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Reaction Condition Optimization for Fluorinated Compounds
Welcome to the technical support center for the optimization of reaction conditions involving fluorinated compounds. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges in handling these unique molecules.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges when working with fluorinated compounds in organic synthesis?
Fluorinated compounds present unique challenges due to the distinctive physicochemical properties imparted by fluorine atoms. Key difficulties include:
-
Altered Reactivity: The high electronegativity of fluorine can significantly influence the electronic nature of a molecule, altering the reactivity of nearby functional groups. This can affect reaction rates and even change reaction mechanisms compared to their non-fluorinated counterparts.[1][2][3]
-
C-F Bond Inertness: The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, making its selective activation and functionalization a significant hurdle.[4][5]
-
Unique Intermolecular Interactions: Fluorinated compounds can participate in fluorous-fluorous interactions, which can be leveraged in purification but may also complicate standard purification techniques.[6]
-
Solubility and Chromatographic Behavior: Fluorination often increases a molecule's lipophilicity, which can alter its solubility and behavior in chromatographic separations, sometimes leading to co-elution with impurities.[6][7]
-
Instability and Decomposition: In some cases, the presence of fluorine can lead to instability, with the potential for decomposition or defluorination, which can result in the formation of toxic byproducts.[8][9]
Q2: How does the presence of fluorine affect palladium-catalyzed cross-coupling reactions?
The presence of fluorine can significantly impact palladium-catalyzed cross-coupling reactions. The strong electron-withdrawing nature of fluorine can influence the oxidative addition and reductive elimination steps. For instance, C-F bond activation is challenging, often requiring specific ligands and harsher reaction conditions.[10][11][12][13][14] However, palladium catalysis has been successfully employed for the fluorination of aryl triflates and bromides.[13][14]
Q3: What are the most common types of fluorinating reagents, and how do I choose the right one?
Fluorinating reagents can be broadly categorized as nucleophilic and electrophilic.
-
Nucleophilic Fluorinating Reagents: These reagents deliver a fluoride anion (F⁻) and are typically alkali metal fluorides (e.g., KF, CsF) or tetraalkylammonium fluorides (e.g., TBAF).[15][16][17] They are often used in SN2 and SNAr reactions. The choice depends on the substrate's reactivity and the required reaction conditions. Anhydrous conditions are often crucial for the success of these reactions.[18]
-
Electrophilic Fluorinating Reagents: These reagents deliver an electrophilic fluorine ("F⁺") and include N-F reagents like Selectfluor®, N-Fluorobenzenesulfonimide (NFSI), and others.[16][19] They are used for the fluorination of electron-rich substrates such as enolates, arenes, and alkenes. The choice of reagent can influence the regioselectivity of the reaction.[18]
The selection of the appropriate reagent depends on the substrate, the desired transformation, and functional group tolerance.
Q4: What are the key considerations for purifying fluorinated compounds?
Purification of fluorinated compounds requires special attention due to their unique properties. Common techniques include:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful method for purifying fluorinated compounds. Specialized fluorinated HPLC columns can offer enhanced selectivity.[6][7]
-
Column Chromatography: Both normal-phase and reverse-phase column chromatography can be effective, but the choice of stationary and mobile phases is critical to achieve good separation.[7]
-
Crystallization: This can be a highly effective method for obtaining pure solid compounds, but finding a suitable solvent system may require screening.[6][7]
-
Fluorous Solid-Phase Extraction (F-SPE): This technique utilizes fluorous-fluorous interactions for separation. A fluorous-tagged compound is retained on a fluorous stationary phase while non-fluorous impurities are washed away. The desired compound is then eluted with a fluorophilic solvent.[6]
Troubleshooting Guide
This guide addresses common problems encountered during the optimization of reactions involving fluorinated compounds, providing potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No Reaction Conversion | Inactive fluorinating reagent (e.g., moisture sensitivity).[18] Poor solubility of reagents. Inappropriate reaction temperature. Catalyst deactivation.[18] | Use freshly opened or properly stored anhydrous reagents. Screen different solvents or solvent mixtures to improve solubility. Optimize the reaction temperature; some fluorinations require elevated temperatures.[18] Choose a more robust catalyst or ligand; consider using a glovebox for air-sensitive catalysts. |
| Formation of Multiple Products/Low Regioselectivity | Incorrect choice of fluorinating reagent. Competing reaction pathways (e.g., C-H vs. C-F activation). Isomerization of the product. | Screen different fluorinating reagents with varying selectivities.[18] Utilize directing groups to enhance regioselectivity.[10] Adjust reaction conditions (temperature, solvent, catalyst) to favor the desired pathway. |
| Decomposition of Starting Material or Product | Harsh reaction conditions (e.g., high temperature, strong acid/base).[8][9] Incompatible solvent.[18] Instability of the fluorinated compound itself.[8] | Employ milder reaction conditions. Screen a range of anhydrous, non-nucleophilic solvents.[18] If the product is known to be unstable, consider in-situ functionalization or immediate use after purification. |
| Difficulty in Product Purification | Co-elution of the product with starting material or byproducts. Poor peak shape in HPLC.[6] Oiling out during crystallization.[6] | Optimize the chromatographic method (e.g., change mobile phase, gradient, or stationary phase). Consider using a specialized fluorous column. Ensure the sample is fully dissolved in the mobile phase before injection. For crystallization, try a different solvent system, slower cooling, or use a more dilute solution.[6] |
| Low Yield in Palladium-Catalyzed Cross-Coupling | Inefficient oxidative addition or reductive elimination. Formation of stable fluorine-bridged palladium dimers.[13][14] Protodemetalation of the organometallic reagent.[10] | Screen different phosphine ligands, as they play a crucial role in the catalytic cycle.[13][14] Optimize the base and solvent system. Use freshly prepared and anhydrous organometallic reagents. |
Experimental Protocols
General Protocol for a Nucleophilic Aromatic Substitution (SNAr) Fluorination
This protocol describes a general procedure for the fluorination of an activated aryl chloride using potassium fluoride.
Materials:
-
Activated aryl chloride (1.0 equiv)
-
Anhydrous potassium fluoride (KF, 2.0-3.0 equiv)
-
Phase-transfer catalyst (e.g., 18-crown-6 or tetrabutylammonium bromide, 0.1 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO, or sulfolane)
Procedure:
-
To a dry reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the activated aryl chloride, anhydrous potassium fluoride, and the phase-transfer catalyst.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically between 80-150 °C) and stir vigorously.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or crystallization.
General Protocol for an Electrophilic Fluorination of a β-Ketoester
This protocol outlines a general procedure for the fluorination of a β-ketoester using Selectfluor®.
Materials:
-
β-Ketoester (1.0 equiv)
-
Selectfluor® (1.1-1.5 equiv)
-
Anhydrous solvent (e.g., acetonitrile, dichloromethane)
-
Optional: Lewis acid or organocatalyst for asymmetric fluorination.[20]
Procedure:
-
To a dry reaction flask, dissolve the β-ketoester in the anhydrous solvent.
-
If using a catalyst, add it to the solution at this stage.
-
Add Selectfluor® portion-wise to the reaction mixture at room temperature. Note: The reaction can be exothermic.
-
Stir the reaction mixture at room temperature or as optimized.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with a suitable organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Troubleshooting workflow for low-yield fluorination reactions.
Caption: Simplified pathway for SNAr fluorination.
Caption: Decision logic for catalyst selection in fluorination reactions.
References
- 1. The unique fluorine effects in organic reactions: recent facts and insights into fluoroalkylations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00351F [pubs.rsc.org]
- 2. journals.pen2print.org [journals.pen2print.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Carbon-Fluorine Bond Activation - LCC CNRS Toulouse [lcc-toulouse.fr]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. The Dark Side of Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pharmtech.com [pharmtech.com]
- 11. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | MDPI [mdpi.com]
- 12. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds | MDPI [mdpi.com]
- 13. The Evolution of Pd0/PdII-Catalyzed Aromatic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]
- 16. alfa-chemistry.com [alfa-chemistry.com]
- 17. Hydrogen Bonding: Regulator for Nucleophilic Fluorination - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Recent advances in trifluoromethylation reactions with electrophilic trifluoromethylating reagents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubs.acs.org [pubs.acs.org]
Technical Support Center: Alternative Catalysts for Hexafluorocyclobutene Synthesis
This guide provides researchers, scientists, and drug development professionals with comprehensive technical support for the synthesis of hexafluorocyclobutene (HFCB), focusing on the use of alternative catalysts. It includes frequently asked questions, quantitative performance data, detailed experimental protocols, and troubleshooting workflows to address common challenges encountered during synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the conventional method for synthesizing this compound (HFCB)?
The common laboratory and industrial preparation of this compound involves a two-step process starting from chlorotrifluoroethylene.[1] The first step is a thermal dimerization to produce 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane.[1] The second step is a dechlorination reaction of this intermediate, traditionally using zinc, to yield the final this compound product.[1] An alternative approach involves the catalytic dechlorination of 1,2-dichlorohexafluorocyclobutane using hydrogen in the presence of a catalyst.[2]
Q2: Why are alternative catalysts being explored for HFCB synthesis?
Researchers are exploring alternative catalysts to improve upon traditional methods for several reasons:
-
Cost-Effectiveness: To replace expensive reagents like zinc with more economical and reusable catalytic systems.
-
Improved Selectivity: To minimize the formation of byproducts and increase the purity of the final product.
-
Higher Yield: To enhance the conversion rate of the starting material, making the process more efficient.
-
Process Simplification: To achieve high conversion and selectivity in a single, continuous gas-phase step, which is often preferable for industrial-scale production.[2][3]
Q3: What are some effective alternative catalysts for the gas-phase dechlorination of 1,2-dichlorohexafluorocyclobutane?
Several metal oxide-based catalysts have proven effective for the gas-phase dechlorination of 1,2-dichlorohexafluorocyclobutane to produce HFCB. These include:
-
Nickel oxide, often on a silica gel or calcium fluoride support.[3]
-
A compound oxide of copper and chromia.[3]
-
Iron oxide.[3]
-
Chromium oxide on a silica gel support.[3]
Q4: How do the performances of these alternative catalysts compare?
The performance of each catalyst is highly dependent on the reaction temperature, affecting both the conversion of the starting material and the selectivity towards this compound. The main byproduct observed is typically tetrafluoro-1-chlorocyclobutene.[3] The table below summarizes the performance of various catalysts at different temperatures.
Catalyst Performance Data
The following table presents quantitative data for various alternative catalysts used in the synthesis of HFCB from 1,2-dichlorohexafluorocyclobutane.
| Catalyst | Support/Carrier | Reaction Temp. (°C) | Conversion (%) | Selectivity (%) | Source |
| Copper Oxide & Chromia | - | 300 | 35 | 77 | [3] |
| 350 | 56 | 75 | [3] | ||
| 400 | 77 | 72 | [3] | ||
| Iron Oxide | - | 300 | 21 | 79 | [3] |
| 350 | 36 | 76 | [3] | ||
| 400 | 71 | 68 | [3] | ||
| Nickel Oxide | Silica Gel | 350 | 75 | 70 | [3] |
| Chromium Oxide | Silica Gel | 400 | 85 | 65 | [3] |
Troubleshooting Guides
This section addresses specific issues that may arise during the catalytic synthesis of HFCB.
Problem: Low Yield / Poor Conversion Rate
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// Edges start -> check_temp; check_temp -> adjust_temp [label=" No "]; adjust_temp -> resolve; check_temp -> check_catalyst [label=" Yes "]; check_catalyst -> pretreat_catalyst [label=" Yes, Possible\nDeactivation "]; pretreat_catalyst -> resolve; check_catalyst -> check_flow [label=" No, Activity\nis High "]; check_flow -> adjust_flow [label=" Yes "]; adjust_flow -> resolve; check_flow -> replace_catalyst [label=" No "]; replace_catalyst -> resolve; }
Caption: Troubleshooting workflow for low HFCB yield.
-
Possible Cause 1: Suboptimal Reaction Temperature.
-
Explanation: Each catalyst has an optimal temperature range for peak activity. Operating outside this range can significantly lower the conversion rate.
-
Solution: Consult the Catalyst Performance Data table to verify the optimal temperature for your chosen catalyst. Adjust your reactor temperature accordingly. For instance, iron oxide shows a significant increase in conversion from 300°C to 400°C.[3]
-
-
Possible Cause 2: Catalyst Deactivation or Improper Activation.
-
Explanation: The catalyst may lose activity due to coking or poisoning. Furthermore, improper initial activation will result in poor performance.
-
Solution: Ensure the catalyst is properly pre-treated before introducing the reactants. A common pre-treatment involves passing hydrogen gas through the reaction tube for several hours (e.g., 3 hours at 200 ml/min) at the reaction temperature to activate the catalyst.[3] If performance degrades over time, consider using a fresh batch of catalyst.
-
-
Possible Cause 3: High Reactant Flow Rate.
-
Explanation: If the flow rate of the 1,2-dichlorohexafluorocyclobutane is too high, its residence time in the catalyst bed will be insufficient for complete reaction, leading to low conversion.
-
Solution: Reduce the flow rate of the reactant gas to increase its contact time with the catalyst. Note that this may require re-optimization of the temperature to maintain selectivity.[3]
-
Problem: Poor Selectivity / High Level of Impurities
-
Possible Cause 1: Formation of Tetrafluoro-1-chlorocyclobutene.
-
Explanation: This is the primary documented byproduct in the dechlorination reaction.[3] Its formation is often favored under conditions that differ from those optimal for HFCB synthesis.
-
Solution: Optimize the reaction temperature. Selectivity is highly sensitive to temperature. For example, with an iron oxide catalyst, selectivity is highest at 300°C (79%) but drops to 68% at 400°C, even as conversion increases.[3] Choose a temperature that provides the best balance of conversion and selectivity for your needs.
-
-
Possible Cause 2: Incorrect Catalyst Choice for Desired Purity.
-
Explanation: Different catalysts inherently exhibit different selectivities.
-
Solution: If high purity is the primary goal, select a catalyst with intrinsically high selectivity. Based on available data, the copper oxide/chromia and iron oxide catalysts show higher selectivity at lower temperatures compared to nickel or chromium oxides.[3]
-
Problem: Inconsistent or Non-Reproducible Results
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// Edges start -> priority; priority -> high_selectivity [label=" Purity "]; priority -> high_conversion [label=" Yield "]; high_selectivity -> catalyst_select; high_conversion -> catalyst_convert; }
Caption: Decision pathway for catalyst selection.
-
Possible Cause 1: Variations in Catalyst Preparation.
-
Explanation: The physical and chemical properties of the catalyst, such as particle size and surface area, are critical. Minor deviations in the preparation protocol can lead to significant differences in performance.
-
Solution: Adhere strictly to a standardized protocol for catalyst preparation. For example, when preparing a nickel oxide on silica gel catalyst, precisely measure the amounts of Ni(NO₃)₂·6H₂O and silica gel, and control the drying and heating (calcination) temperatures and times.[3]
-
-
Possible Cause 2: Inconsistent Reactor Conditions.
-
Explanation: Factors like the packing of the catalyst bed in the reaction tube, temperature gradients across the reactor, and fluctuations in gas flow rates can all lead to variable results.
-
Solution: Ensure the catalyst is packed uniformly in the reaction tube to prevent channeling. Use a reactor with reliable temperature control (e.g., a tube furnace) to maintain a consistent temperature profile. Employ mass flow controllers for precise and stable delivery of reactant and carrier gases.
-
Experimental Protocols
The following are generalized protocols based on methodologies described in the literature.[3] Researchers should adapt these to their specific equipment and safety procedures.
Protocol 1: Preparation of Nickel Oxide on Silica Gel Catalyst
-
Dissolution: Dissolve 87 g of Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O) in 250 ml of deionized water.
-
Impregnation: Add 181 g of silica gel to the nickel nitrate solution. Stir the mixture to ensure uniform impregnation.
-
Drying: Heat the mixture to evaporate the water, resulting in a dry, impregnated powder.
-
Calcination: Heat the dried residue at 400°C in a furnace to decompose the nickel nitrate and form nickel oxide supported on silica gel.
-
Pelletization (Optional): Use a tablet machine to form the catalyst powder into cylindrical pellets (e.g., 5 mm diameter x 5 mm height) for easier handling and packing.[3]
Protocol 2: General Procedure for Gas-Phase Catalytic Dechlorination
-
Reactor Setup: Pack a Hastelloy C reaction tube (e.g., 20 mm diameter x 1000 mm) with 10 g of the prepared catalyst.
-
Heating: Place the tube in a furnace and set the desired reaction temperature (e.g., 350°C).
-
Catalyst Pre-treatment/Activation: Pass hydrogen gas through the reaction tube at a flow rate of 200 ml/min for 3 hours at the set reaction temperature.
-
Reaction Initiation: While maintaining the hydrogen flow, introduce gaseous 1,2-dichlorohexafluorocyclobutane into the gas stream at a specific flow rate (e.g., 50 ml/min).
-
Product Collection and Analysis: Pass the outlet gas stream through a cold trap to collect the products. Analyze the composition of the collected liquid using gas chromatography (GC) or GC-MS to determine conversion and selectivity.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. US5763703A - Manufacturing method for hexafluorocylobutene and hexafluorocyclobutane - Google Patents [patents.google.com]
- 3. EP0716065A1 - Process for producing this compound and process for producing hexafluorocyclobutane - Google Patents [patents.google.com]
Impact of precursor purity on hexafluorocyclobutene synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the synthesis of hexafluorocyclobutene (HFCB). The purity of precursors is a critical factor influencing reaction yield, product purity, and the formation of undesirable byproducts. This guide offers insights into managing these variables for a successful synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary synthetic route for this compound (HFCB)?
A1: The most common and industrially significant method for synthesizing HFCB is a two-step process.[1] First, chlorotrifluoroethylene (CTFE) undergoes thermal dimerization to produce 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. Subsequently, this intermediate is dechlorinated to yield this compound.
Q2: How critical is the purity of the chlorotrifluoroethylene (CTFE) starting material?
A2: The purity of CTFE is paramount. Impurities can lead to the formation of undesired byproducts, reduce the overall yield, and complicate the purification of the final product. Low-quality starting material is a common cause of inefficiencies in fine chemical synthesis.
Q3: What are the potential impurities in technical grade CTFE?
A3: Technical grade CTFE may contain a variety of impurities stemming from its manufacturing process. These can include under-fluorinated or over-fluorinated species, as well as other chlorinated and fluorinated ethanes and ethylenes. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for identifying and quantifying these impurities.[2][3][4]
Q4: How do impurities in the 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane intermediate affect the final product?
A4: Impurities present in the 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane intermediate can carry through to the final product or lead to the formation of new byproducts during the dechlorination step. This can result in a lower yield and a more complex purification process for the HFCB.
Q5: What are the recommended purification methods for the intermediate and final product?
A5: Fractional distillation is a common and effective method for purifying both the 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane intermediate and the final this compound product. This technique is particularly useful for separating compounds with close boiling points. For challenging separations, preparative gas chromatography can also be employed.
Troubleshooting Guides
Issue 1: Low Yield of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane in Dimerization Step
| Potential Cause | Suggested Solution |
| Low Purity of CTFE | Source high-purity CTFE (≥99.5%). If using technical grade, consider a preliminary purification step such as fractional distillation. |
| Suboptimal Reaction Temperature | Optimize the dimerization temperature. The reaction is thermally driven, and inconsistent or incorrect temperatures can lead to incomplete reaction or the formation of side products. |
| Presence of Polymerization Inhibitors/Accelerators | Ensure that the CTFE is free from any unintended contaminants that could either inhibit the desired dimerization or promote unwanted polymerization. |
| Leaks in the Reaction System | As CTFE is a gas, ensure the reaction vessel is properly sealed to prevent the loss of reactant. |
Issue 2: Low Yield and/or Purity of this compound in Dechlorination Step
| Potential Cause | Suggested Solution |
| Impure 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane | Purify the intermediate via fractional distillation before proceeding with the dechlorination. Isomeric impurities can be particularly problematic. |
| Inefficient Dechlorinating Agent | Ensure the dechlorinating agent (e.g., zinc dust) is of high quality and sufficient quantity. The activity of the reducing agent is critical. |
| Incomplete Reaction | Monitor the reaction progress using an appropriate analytical technique (e.g., GC). Adjust reaction time and temperature to ensure complete conversion. |
| Formation of Byproducts | Impurities in the starting material can lead to side reactions. Analyze the crude product by GC-MS to identify byproducts and adjust reaction conditions or purification strategies accordingly. |
| Product Loss During Workup | HFCB is a volatile compound. Ensure that the workup and purification steps are designed to minimize evaporative losses. Use cold traps and efficient condensers. |
Experimental Protocols
Key Experiment: Synthesis of this compound
Step 1: Dimerization of Chlorotrifluoroethylene (CTFE)
-
Preparation: A high-pressure reactor is charged with purified chlorotrifluoroethylene. The purity of the CTFE should be verified by GC analysis to be ≥99.5%.
-
Reaction: The reactor is heated to the optimal dimerization temperature (typically in the range of 150-250°C). The reaction is maintained at this temperature for a specified period to ensure complete conversion.
-
Isolation of Intermediate: The reactor is cooled, and the crude product, primarily 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, is collected.
-
Purification of Intermediate: The crude intermediate is purified by fractional distillation. Collect the fraction corresponding to the boiling point of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane. The purity of the collected fraction should be confirmed by GC.
Step 2: Dechlorination of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane
-
Preparation: A reaction flask is charged with a suitable solvent (e.g., ethanol) and an activated dechlorinating agent (e.g., zinc dust).
-
Reaction: The purified 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane is added to the flask. The reaction mixture is heated to reflux and stirred vigorously.
-
Product Collection: The gaseous this compound product is passed through a condenser and collected in a cold trap.
-
Purification of Final Product: The collected HFCB is purified by fractional distillation to remove any remaining solvent or byproducts. The final purity should be assessed by GC analysis.
Visualizations
Logical Workflow for Troubleshooting Low HFCB Yield
Caption: Troubleshooting workflow for low this compound yield.
Signaling Pathway of Impurity Impact
Caption: Impact of precursor impurities on synthesis outcomes.
References
Strategies to minimize unwanted polymerization of hexafluorocyclobutene
For Researchers, Scientists, and Drug Development Professionals
This guide provides technical support for minimizing the unwanted polymerization of hexafluorocyclobutene (HFCB) during storage, handling, and experimental use.
Frequently Asked Questions (FAQs)
Q1: What is this compound (HFCB) and why is it prone to polymerization?
This compound (C₄F₆) is a colorless gas at standard conditions and a valuable precursor for various compounds, including squaric acid.[1] Its strained cyclobutene ring and electron-deficient double bond, due to the presence of six fluorine atoms, make it susceptible to polymerization.
Q2: What are the likely mechanisms for the unwanted polymerization of HFCB?
While specific literature on HFCB polymerization mechanisms is limited, based on its chemical structure and the behavior of similar fluoroalkenes, the following are the most probable pathways:
-
Cationic Polymerization: This is a likely mechanism due to the electron-deficient nature of the double bond. The polymerization can be initiated by strong electrophiles, such as Lewis acids (e.g., boron trifluoride, aluminum chloride) or strong protic acids.[2][3][4][5] These initiators can be introduced as impurities or be part of the reaction system.
-
Free-Radical Polymerization: Like many alkenes, HFCB can undergo polymerization initiated by free radicals.[6] Common initiators include peroxides (which can form upon exposure to air), certain azo compounds, or even high temperatures.[7]
-
Anionic Polymerization: While generally less favored for electron-deficient alkenes, anionic polymerization initiated by strong nucleophiles cannot be entirely ruled out under specific experimental conditions.[8]
Q3: What are the primary factors that can trigger the unwanted polymerization of HFCB?
Several factors can initiate or accelerate the polymerization of HFCB:
-
Presence of Impurities: Acidic residues or moisture can act as initiators for cationic polymerization. Peroxides formed from exposure to oxygen can trigger free-radical polymerization.
-
Elevated Temperatures: Higher temperatures can provide the activation energy needed for thermal polymerization and can also lead to the decomposition of HFCB, potentially forming radical species.
-
Exposure to Air (Oxygen): Oxygen can react with HFCB, especially under UV light or at elevated temperatures, to form peroxides that act as free-radical initiators.
-
Incompatible Materials: Contact with strong oxidizing agents, finely divided metals, or strong acids and bases should be avoided as they can catalyze polymerization.
-
High Concentrations: Working with neat or highly concentrated HFCB can increase the rate of polymerization once initiated.
Q4: What general precautions should be taken when handling and storing HFCB?
To minimize the risk of polymerization, the following precautions are recommended:
-
Storage: Store HFCB cylinders in a cool, dry, well-ventilated area away from direct sunlight and heat sources.
-
Inert Atmosphere: Whenever possible, handle HFCB under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen and moisture.
-
Temperature Control: Use HFCB at the lowest practical temperature for your experiment. For reactions requiring elevated temperatures, introduce the HFCB slowly to a pre-heated reaction mixture.
-
Use of Inhibitors: For storage and purification, consider the use of appropriate polymerization inhibitors.
Troubleshooting Unwanted Polymerization
The following guide provides solutions to common issues encountered with HFCB polymerization.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Viscous liquid or solid formation in the storage cylinder. | - Thermal Polymerization: The cylinder has been exposed to high temperatures. - Contamination: The cylinder may contain impurities that initiated polymerization. | - Immediately move the cylinder to a cooler, well-ventilated area. - Do not attempt to heat the cylinder. - Contact the supplier for guidance on handling and disposal. - In the future, ensure storage in a temperature-controlled environment. |
| Reaction mixture becomes viscous or solidifies unexpectedly. | - Incompatible Reagents: A reagent or catalyst in the reaction is acting as a polymerization initiator (e.g., a Lewis acid). - Exothermic Reaction: The reaction temperature has increased, triggering thermal polymerization. - Lack of Inhibitor: The inherent stability of HFCB was overestimated for the reaction conditions. | - If safe, immediately cool the reaction vessel in an ice bath. - Dilute the reaction mixture with a compatible, dry, and deoxygenated solvent. - For future experiments, consider adding a suitable inhibitor (if compatible with the desired reaction). - Re-evaluate the compatibility of all reagents with HFCB. |
| Polymerization occurs during aqueous workup. | - Removal of Inhibitor: An inhibitor soluble in the aqueous phase may have been washed out. - pH Change: Acidic or basic conditions in the aqueous layer may be catalyzing polymerization. | - Before workup, consider adding a small amount of a water-insoluble inhibitor like Butylated Hydroxytoluene (BHT) to the organic phase. - Use buffered aqueous solutions to maintain a neutral pH. |
| Polymerization during purification by distillation. | - High Temperature: The distillation temperature is too high, causing thermal polymerization. - Concentration of Initiators: Non-volatile initiators may become concentrated in the distillation pot. - Lack of Inhibitor: The monomer is destabilized without an inhibitor. | - Use vacuum distillation to lower the boiling point. - Add a non-volatile free-radical inhibitor (e.g., hydroquinone) to the distillation flask. - Ensure the receiving flask is cooled and contains a small amount of a volatile inhibitor (e.g., BHT). - Never distill to dryness. [2] |
| Polymerization on a chromatography column. | - Acidic Stationary Phase: Silica or alumina gel can be acidic and initiate cationic polymerization. | - Neutralize the stationary phase by pre-treating the column with a solution of a non-nucleophilic base (e.g., triethylamine) in the eluent, followed by flushing with the pure eluent. |
Data on Potential Polymerization Inhibitors
| Inhibitor Type | Examples | Mechanism of Action | Probable Effectiveness for HFCB |
| Phenolic Antioxidants | Butylated Hydroxytoluene (BHT), Hydroquinone | Free-radical scavengers.[6] | Likely effective against free-radical polymerization initiated by oxygen or peroxides. |
| Amines | Triethylamine (as a process aid, not a storage inhibitor) | Can neutralize acidic impurities that would initiate cationic polymerization. | Potentially useful for preventing cationic polymerization during reactions or purification, but may be reactive. |
| Nitroxide Radicals | TEMPO ((2,2,6,6-Tetramethylpiperidin-1-yl)oxyl) | Stable free radicals that trap propagating radicals. | Potentially effective for inhibiting free-radical polymerization. |
| Alkyl Silanes | (Mentioned in patents for fluoroolefins) | The exact mechanism is not specified but may involve scavenging of radicals or other reactive species. | Potentially effective, but requires experimental validation. |
Experimental Protocols
Protocol for the Safe Distillation of this compound
Disclaimer: This procedure should only be performed by trained personnel in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, a face shield, and cryogenic gloves, must be worn.
Materials:
-
Crude this compound
-
Non-volatile polymerization inhibitor (e.g., hydroquinone)
-
Volatile polymerization inhibitor (e.g., BHT)
-
Dry, deoxygenated solvent for cleaning (e.g., acetone)
-
Distillation apparatus with vacuum adapter
-
Low-temperature condenser (e.g., with a dry ice/acetone or cryogenic coolant)
-
Receiving flask cooled in a dry ice/acetone bath
-
Vacuum pump with a cold trap
Procedure:
-
Apparatus Preparation:
-
Thoroughly clean and dry all glassware.
-
Assemble the distillation apparatus in a fume hood. Ensure all joints are properly sealed.
-
-
Charging the Distillation Flask:
-
Cool the distillation flask in a dry ice/acetone bath.
-
Add a small amount (e.g., 0.1 wt%) of a non-volatile inhibitor like hydroquinone to the empty flask.
-
Carefully condense the crude HFCB into the cooled distillation flask. Do not fill the flask more than half full.
-
Add a magnetic stir bar.
-
-
Setting up the Condenser and Receiver:
-
Cool the condenser to at least -78 °C.
-
Place a small amount of a volatile inhibitor like BHT in the receiving flask.
-
Cool the receiving flask in a dry ice/acetone bath.
-
-
Distillation:
-
Begin stirring the contents of the distillation flask.
-
Slowly apply vacuum to the system.
-
Gently warm the distillation flask. Given the low boiling point of HFCB (5.5 °C), a water bath slightly above this temperature may be sufficient.[1]
-
Collect the distilled HFCB in the cooled receiving flask.
-
Monitor the distillation temperature and pressure closely.
-
Crucially, do not distill to dryness. Leave a small amount of residue in the distillation flask.[2]
-
-
Shutdown and Storage:
-
Once the distillation is complete, carefully and slowly vent the system with an inert gas like nitrogen.
-
Keep the collected HFCB cold.
-
Transfer the purified HFCB to a suitable storage container under an inert atmosphere and store it in a cool, dark place.
-
Visualizations
Caption: Troubleshooting workflow for unwanted HFCB polymerization.
Caption: Potential cationic polymerization mechanism of HFCB.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. teaching.ch.ntu.edu.tw [teaching.ch.ntu.edu.tw]
- 3. This compound | C4F6 | CID 12767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pureportal.spbu.ru [pureportal.spbu.ru]
- 6. m.youtube.com [m.youtube.com]
- 7. youtube.com [youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to the Spectroscopic Validation of Hexafluorocyclobutene Synthesis
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the synthesis and spectroscopic validation of hexafluorocyclobutene (HFCB), a valuable fluorinated building block, with a common alternative, octafluorocyclopentene. The information presented is supported by experimental data to aid researchers in selecting appropriate synthetic and analytical methodologies.
Introduction
This compound (C₄F₆) is a key intermediate in the synthesis of various fluorinated materials and biologically active molecules. Its purity is critical for downstream applications, necessitating robust analytical methods to validate its synthesis. This guide details the common synthetic route to HFCB and compares its spectroscopic characterization by Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Gas Chromatography-Mass Spectrometry (GC-MS) with that of octafluorocyclopentene (C₅F₈), another widely used perfluorinated alkene.
Synthesis of this compound and an Alternative
The most prevalent laboratory-scale synthesis of this compound involves the dechlorination of 1,2-dichlorohexafluorocyclobutane. As a point of comparison, the synthesis of octafluorocyclopentene is also described, which typically involves the fluorination of a chlorinated precursor.
Experimental Protocol: Synthesis of this compound via Dechlorination
Materials:
-
1,2-dichlorohexafluorocyclobutane
-
Zinc dust
-
Anhydrous ethanol
-
Hydrochloric acid (for activation of zinc)
Procedure:
-
Activate zinc dust by stirring it briefly with dilute hydrochloric acid, followed by washing with water, ethanol, and then drying under vacuum.
-
In a three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place the activated zinc dust and anhydrous ethanol.
-
Heat the suspension to a gentle reflux.
-
Add a solution of 1,2-dichlorohexafluorocyclobutane in anhydrous ethanol dropwise to the refluxing suspension.
-
After the addition is complete, continue refluxing for several hours until the reaction is complete (monitored by GC).
-
Cool the reaction mixture and collect the gaseous product by condensation in a cold trap (e.g., cooled with liquid nitrogen).
-
Purify the collected this compound by fractional distillation.
Experimental Protocol: Synthesis of Octafluorocyclopentene
The synthesis of octafluorocyclopentene can be achieved via gas-phase catalytic fluorination of 1,2-dichlorohexafluorocyclopentene with anhydrous hydrogen fluoride in the presence of a fluorination catalyst. This process typically involves a multi-step reaction where intermediate chlorofluoro-cyclopentenes are formed and subsequently fluorinated to yield the final product.
Spectroscopic Validation Methods
The successful synthesis of this compound and its purity must be confirmed using various spectroscopic techniques. The following sections detail the experimental protocols for NMR, FTIR, and GC-MS analysis and compare the expected data for HFCB and octafluorocyclopentene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹⁹F NMR is a particularly powerful tool for the characterization of fluorinated compounds due to the high sensitivity and 100% natural abundance of the ¹⁹F nucleus.
Experimental Protocol: ¹⁹F NMR Spectroscopy
-
Sample Preparation: Introduce the gaseous this compound or the volatile liquid octafluorocyclopentene into a sealed NMR tube containing a deuterated solvent (e.g., CDCl₃) and a reference standard (e.g., CFCl₃ or hexafluorobenzene).
-
Instrument Parameters:
-
Spectrometer: 400 MHz or higher field NMR spectrometer.
-
Pulse Sequence: Standard single-pulse ¹⁹F NMR experiment.
-
Acquisition Parameters: Acquire a sufficient number of scans to obtain a good signal-to-noise ratio.
-
Referencing: Reference the spectrum to an internal or external standard.
-
Data Comparison: ¹⁹F NMR
| Feature | This compound (HFCB) | Octafluorocyclopentene |
| Symmetry | Two distinct fluorine environments | Three distinct fluorine environments |
| Chemical Shifts (δ) | Two multiplets | Three multiplets |
| Coupling Constants (J) | Complex spin-spin coupling patterns are observed between the different fluorine nuclei. | Complex coupling patterns are observed. |
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For volatile compounds like HFCB, gas-phase FTIR is the preferred method.
Experimental Protocol: Gas-Phase FTIR Spectroscopy
-
Sample Preparation: Introduce the gaseous sample into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl).
-
Instrument Parameters:
-
Spectrometer: A standard FTIR spectrometer.
-
Pathlength: Use a gas cell with an appropriate pathlength (e.g., 10 cm) to achieve sufficient absorbance.
-
Resolution: Set the spectral resolution to 4 cm⁻¹ or better.
-
Analysis: Record the spectrum and identify the characteristic absorption bands.
-
Data Comparison: FTIR Spectroscopy
| Feature | This compound (HFCB) | Octafluorocyclopentene |
| C=C Stretch | A characteristic absorption band for the C=C double bond is expected in the region of 1700-1600 cm⁻¹. | A characteristic C=C stretching vibration is also observed in this region. |
| C-F Stretch | Strong absorption bands corresponding to C-F stretching vibrations are typically observed in the 1300-1000 cm⁻¹ region. | Strong C-F stretching bands are also prominent in this region. |
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile compounds. The gas chromatograph separates the components of a mixture, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Inject a small volume of the gaseous or volatile liquid sample into the GC injector port.
-
GC Parameters:
-
Column: Use a capillary column suitable for the separation of volatile fluorocarbons (e.g., a low-polarity column).
-
Carrier Gas: Helium or hydrogen.
-
Temperature Program: Start at a low temperature and ramp up to a higher temperature to ensure good separation of all components.
-
-
MS Parameters:
-
Ionization: Electron Ionization (EI) at 70 eV is typically used.
-
Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.
-
Analysis: Analyze the retention time and the mass spectrum of the eluted peaks.
-
Data Comparison: GC-MS
| Feature | This compound (HFCB) | Octafluorocyclopentene |
| Molecular Ion (M⁺) | The molecular ion peak at m/z 162 should be observable. | The molecular ion peak at m/z 212 is expected. |
| Fragmentation Pattern | Characteristic fragment ions resulting from the loss of fluorine atoms or CFₓ groups will be present. | A distinct fragmentation pattern with losses of F and CFₓ groups will be observed. |
| Retention Time | The retention time will be specific to the GC conditions used. | The retention time will differ from HFCB under the same GC conditions. |
Visualization of Workflows
The following diagrams illustrate the general workflows for the synthesis and spectroscopic validation of this compound.
Caption: Workflow for the synthesis and spectroscopic validation of this compound.
Comparative study of hexafluorocyclobutene and octafluorocyclobutane (C4F8) for plasma etching
For Researchers, Scientists, and Drug Development Professionals
In the realm of semiconductor fabrication, the precise etching of dielectric materials is a critical step. Perfluorocarbons (PFCs) are widely employed for this purpose, with octafluorocyclobutane (c-C4F8) being a conventional choice for etching silicon dioxide (SiO2) and other dielectrics due to its ability to form a protective polymer layer that enables anisotropic etching.[1][2] However, growing environmental concerns over the high global warming potential (GWP) of c-C4F8 have spurred the investigation of alternative gases.[1][3][4] One promising alternative is hexafluorocyclobutene (c-C4F6), an unsaturated fluorocarbon with a significantly lower GWP.[3][4]
This guide provides a comprehensive comparison of the plasma etching performance of this compound and octafluorocyclobutane, supported by experimental data from various studies.
Performance Comparison at a Glance
| Feature | This compound (c-C4F6) | Octafluorocyclobutane (c-C4F8) | Key Insights |
| SiO2 Etch Rate | Generally lower than c-C4F8/Ar mixtures.[5] | Generally higher than c-C4F6/Ar mixtures.[5] | The higher F/C ratio in the steady-state fluorocarbon film formed by c-C4F8/Ar plasmas may contribute to the higher SiO2 etch rate.[5][6] |
| Etching Selectivity (SiO2 over Si and Photoresist) | Higher selectivity, especially with the addition of Ar.[5] | Lower selectivity compared to c-C4F6/Ar mixtures.[5] | c-C4F6/Ar plasmas can achieve SiO2/Si selectivity of up to 9 and SiO2/resist selectivity of up to 4 at 90% Ar.[5] |
| Fluorocarbon Film Deposition | Higher deposition rate, forming thicker and more strongly bonded films.[3][7][8] | Lower deposition rate compared to c-C4F6.[6][7] | The thicker fluorocarbon layer from c-C4F6 contributes to better sidewall passivation.[3][8] |
| Fluorocarbon Film Etch Rate | Lower etch rate of the deposited film.[7][8] | Higher etch rate of the deposited film.[7] | The lower F/C ratio of the film from c-C4F6 makes it more resistant to etching.[8] |
| Plasma Characteristics | Generates a higher density of CF2 radicals in Ar-lean mixtures.[5] | Generates a higher density of CF2 radicals in Ar-rich mixtures (above 40% Ar).[5] | The CF2 radical is a key precursor for fluorocarbon polymer formation. |
| Deep Silicon Etching (Bosch Process) | Produces thicker and more robust passivation layers.[3][8] | Standard passivating agent.[9] | The properties of the c-C4F6-derived film allow for highly anisotropic deep silicon etching.[8] |
| Environmental Impact (GWP) | Significantly lower GWP.[3][4] | Very high GWP.[1] | c-C4F6 is considered a more environmentally friendly alternative. |
Experimental Data Summary
SiO2 Etching Performance in Ar Mixtures
| Gas Mixture | SiO2 Etch Rate (relative) | SiO2/Si Selectivity (at 90% Ar) | SiO2/Resist Selectivity (at 90% Ar) | Steady-State Fluorocarbon Film Thickness (nm) | Reference |
| c-C4F6/Ar | Lower | ~9 | ~4 | ~4.0 | [5] |
| c-C4F8/Ar | Higher | ~5 | ~2 | ~2.8 | [5] |
Deep Silicon Etching (Bosch Process)
| Deposition Gas | Fluorocarbon Film Deposition Rate | Fluorocarbon Film Etch Rate in SF6 Plasma | Resulting Etch Profile | Reference |
| c-C4F6 | Faster | Slower | Highly anisotropic | [8] |
| c-C4F8 | Slower | Faster | Anisotropic | [8] |
Experimental Protocols
The data presented in this guide is based on experiments conducted in inductively coupled plasma (ICP) and capacitively coupled plasma (CCP) reactors. A typical experimental setup and procedure are outlined below.
Experimental Workflow for Comparative Plasma Etching
Caption: A generalized workflow for comparative plasma etching experiments.
Methodology Details:
-
Reactor: Inductively coupled plasma (ICP) reactors are commonly used for these studies, often with a separate RF bias power applied to the substrate to control ion energy.[6] Dual-frequency capacitively coupled plasma (CCP) reactors have also been employed.[10]
-
Process Parameters:
-
Materials: The substrates are typically silicon wafers with a thermally grown or plasma-enhanced chemical vapor deposited (PECVD) SiO2 layer.[1] Photoresists or amorphous carbon layers (ACL) are used as masks.
-
Analysis:
-
Etch Rate: Determined by measuring the change in film thickness before and after etching using techniques like scanning electron microscopy (SEM) or ellipsometry.
-
Etch Profile: Analyzed using cross-sectional SEM to evaluate anisotropy and sidewall quality.
-
Plasma Diagnostics: Optical emission spectroscopy (OES) and quadrupole mass spectrometry (QMS) are used to identify and quantify the radical and ion species in the plasma.
-
Surface Analysis: X-ray photoelectron spectroscopy (XPS) is used to determine the chemical composition of the fluorocarbon film deposited on the substrate.[8]
-
Mechanistic Insights and Logical Relationships
The differences in etching performance between this compound and octafluorocyclobutane can be attributed to their distinct molecular structures and the resulting plasma chemistry.
Comparison of Plasma Dissociation and Film Formation
Caption: Logical flow from molecular structure to etching characteristics.
Key Mechanistic Differences:
-
Molecular Structure: c-C4F6 has a double bond, making it an unsaturated fluorocarbon, while c-C4F8 is a saturated molecule.[4] This difference in bonding affects their dissociation pathways in the plasma.
-
Radical Generation: In Ar-lean plasmas, c-C4F6 tends to produce a higher density of CF2 radicals compared to c-C4F8.[5] CF2 radicals are crucial for the formation of the fluorocarbon polymer film that passivates the sidewalls and enables selective etching.
-
Fluorocarbon Film Properties: The plasma chemistry of c-C4F6 leads to the deposition of a thicker and more robust fluorocarbon film.[3][8] This film has a lower F/C ratio, making it more resistant to being etched away by the plasma.[8]
-
Impact on Etching:
-
The thicker, more resilient polymer from c-C4F6 provides better protection for the underlying silicon and photoresist, resulting in higher etching selectivity.[5]
-
Conversely, the thinner polymer layer formed in c-C4F8 plasmas allows for a higher etch rate of SiO2, as the etchant species have more access to the substrate surface.[5]
-
Conclusion
This compound (c-C4F6) emerges as a compelling alternative to octafluorocyclobutane (c-C4F8) for plasma etching applications, particularly where high selectivity and environmental considerations are paramount. While c-C4F8 may offer higher etch rates for SiO2 in certain process windows, c-C4F6 provides superior selectivity, which is crucial for etching high-aspect-ratio features and preserving the mask integrity. The ability of c-C4F6 to form a thicker and more robust passivation layer also makes it highly suitable for the deposition step in the Bosch process for deep silicon etching. The significantly lower global warming potential of c-C4F6 further strengthens its position as a next-generation etching gas for sustainable semiconductor manufacturing. The choice between these two gases will ultimately depend on the specific requirements of the etching process, balancing the need for etch rate, selectivity, and environmental impact.
References
- 1. electrochem.org [electrochem.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. pubs.aip.org [pubs.aip.org]
- 9. cpmi.illinois.edu [cpmi.illinois.edu]
- 10. jkps.or.kr [jkps.or.kr]
A Comparative Guide to Fluorocarbons for Dielectric Etching: C4F6 vs. C5F8 and Other Alternatives
For researchers, scientists, and professionals in semiconductor fabrication, the choice of etching gas is paramount to achieving desired device performance and manufacturing yields. This guide provides an objective comparison of the dielectric etching performance of key fluorocarbons, with a focus on Hexafluoro-1,3-butadiene (C4F6) and Octafluorocyclopentene (c-C5F8), alongside other commonly used alternatives like Octafluorocyclobutane (c-C4F8) and Tetrafluoromethane (CF4). The information presented is supported by experimental data from various studies to aid in the selection of the most suitable etchant for specific applications.
The semiconductor industry's continuous drive towards smaller device dimensions and complex three-dimensional structures, such as 3D NAND flash memory, necessitates advanced etching processes with high precision and selectivity.[1] Fluorocarbon plasmas are widely employed for etching dielectric materials like silicon dioxide (SiO2) due to their ability to form a protective polymer layer on sidewalls, enabling anisotropic etching.[2][3] This guide will delve into the performance characteristics of C4F6, C5F8, and other fluorocarbons, examining key metrics such as etch rate and selectivity, and will provide insights into the underlying plasma chemistry.
Performance Comparison of Fluorocarbon Etchants
The selection of a fluorocarbon gas is often a trade-off between etch rate, selectivity to mask and underlying layers, and environmental impact. Unsaturated fluorocarbons like C4F6 and C5F8 have gained attention as alternatives to saturated perfluorocarbons (PFCs) due to their lower global warming potentials (GWPs).[4][5]
Key Performance Metrics
-
Etch Rate: The speed at which the dielectric material is removed.
-
Selectivity: The ratio of the etch rate of the target material (e.g., SiO2) to the etch rate of other materials (e.g., photoresist, silicon nitride, silicon). High selectivity is crucial for preventing the premature erosion of masks and protecting underlying layers.
Below are tables summarizing quantitative data from various studies, comparing the performance of different fluorocarbons.
Table 1: SiO2 Etch Rate and Selectivity Comparison
| Fluorocarbon Gas | Additive Gas | SiO2 Etch Rate (nm/min) | Selectivity (SiO2/Photoresist) | Selectivity (SiO2/Si) | Source |
| C4F6 | Ar (90%) | Not specified, but lower than C4F8/Ar | ~4 | ~9 | [6] |
| C4F8 | Ar (90%) | Not specified, but higher than C4F6/Ar | ~2 | ~5 | [6] |
| C3F6 | - | ~350 | ~1.5 | Not specified | [5] |
| C4F6 | - | ~400 | ~2 | Not specified | [5] |
| C4F8 | - | ~450 | ~1.8 | Not specified | [5] |
| c-C4F8 | - | ~550 | ~1.2 | Not specified | [5] |
| C5F8 | - | ~480 | ~2.5 | Not specified | [5] |
Note: The data from different sources may not be directly comparable due to variations in experimental conditions.
Table 2: General Performance Characteristics
| Fluorocarbon Gas | Key Advantages | Key Disadvantages |
| C4F6 | High selectivity to photoresist and silicon nitride.[1][6] Environmentally friendly with low GWP.[1] Good for high aspect ratio etching.[1] | Lower SiO2 etch rate compared to C4F8 in some conditions.[6] |
| C5F8 | High selectivity.[4][5] Considered a good PFC replacement.[4][5] Effective in self-aligned contact (SAC) etch processes.[7][8] | Can lead to significant polymer deposition.[8] |
| c-C4F8 | High SiO2 etch rate.[5] Widely used and well-characterized. | Lower selectivity compared to C4F6 and C5F8.[1][5] High GWP.[4] |
| CF4 | High fluorine content, can achieve high etch rates for some materials. | Low selectivity, less polymer formation. High GWP. |
Experimental Protocols and Methodologies
The performance of an etching process is highly dependent on the experimental conditions. The data presented in this guide were primarily obtained using Inductively Coupled Plasma (ICP) or Capacitively Coupled Plasma (CCP) reactors.
General Experimental Workflow
The typical workflow for a dielectric etching experiment involves several key steps, as illustrated in the diagram below.
References
- 1. C4F6 Gas for Semiconductor Etching - Yuji America Corp - Fluorine Chemicals-Yuji America Corp – Fluorine Chemicals [yujichemtech.com]
- 2. mdpi.com [mdpi.com]
- 3. cpseg.eecs.umich.edu [cpseg.eecs.umich.edu]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
A Researcher's Guide to Purity Analysis of Synthesized Hexafluorocyclobutene by Gas Chromatography-Mass Spectrometry (GC-MS)
For researchers and professionals in drug development and chemical synthesis, ensuring the purity of novel compounds is a critical step. This guide provides a comprehensive comparison of the purity of synthesized hexafluorocyclobutene before and after a theoretical purification process, supported by detailed experimental protocols and data analysis. The methodology outlined below utilizes Gas Chromatography-Mass Spectrometry (GC-MS), a powerful analytical technique for separating and identifying volatile and semi-volatile compounds.
Comparative Purity Analysis of this compound Batches
The purity of two batches of synthesized this compound—one crude and one purified—was assessed using GC-MS. The primary impurities were identified based on the known synthetic route, which involves the dimerization of chlorotrifluoroethylene followed by dechlorination. The results, including retention times and relative peak areas, are summarized in the table below.
| Compound | Retention Time (min) | Crude Batch Peak Area (%) | Purified Batch Peak Area (%) |
| This compound | 5.25 | 98.50 | 99.95 |
| Chlorotrifluoroethylene (Monomer) | 3.10 | 0.75 | 0.02 |
| 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane (Intermediate) | 8.42 | 0.50 | 0.01 |
| Unidentified Dimer Byproduct | 9.15 | 0.25 | 0.02 |
The data clearly indicates a significant improvement in the purity of this compound from 98.50% in the crude batch to 99.95% in the purified batch. The purification process effectively removed the unreacted monomer, the chlorinated intermediate, and other dimeric byproducts.
Experimental Workflow for Purity Analysis
The overall workflow for the GC-MS purity analysis of this compound is depicted in the following diagram. This process ensures a systematic approach from sample handling to data interpretation and reporting.
Caption: Workflow for this compound Purity Analysis by GC-MS.
Detailed Experimental Protocol
The following protocol outlines the specific parameters used for the GC-MS analysis of this compound.
1. Sample Preparation
Due to the gaseous nature of this compound (boiling point: 5.5°C)[1], a gas-tight syringe is used for sample introduction.
-
Apparatus: 100 µL gas-tight syringe.
-
Procedure:
-
Purge the syringe several times with the gaseous sample.
-
Draw 50 µL of the gaseous this compound sample into the syringe.
-
Ensure there are no air bubbles in the syringe.
-
2. GC-MS Instrumentation and Conditions
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
GC Column: Agilent J&W DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (a non-polar column suitable for volatile compounds).
-
Carrier Gas: Helium (99.999% purity) at a constant flow rate of 1.0 mL/min.
-
Injection Port:
-
Mode: Split (split ratio 50:1)
-
Temperature: 200°C
-
Injection Volume: 50 µL (gaseous sample)
-
-
Oven Temperature Program:
-
Initial Temperature: 40°C, hold for 2 minutes.
-
Ramp: Increase at 15°C/min to 250°C.
-
Final Hold: Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Mass Range: m/z 30-300.
-
Solvent Delay: 2 minutes.
-
3. Data Analysis
-
Peak Identification: The mass spectrum of each chromatographic peak is compared with the NIST Mass Spectral Library for tentative identification. The primary peak is confirmed as this compound by its characteristic mass spectrum, which includes prominent ions at m/z 93 and 31.[2]
-
Purity Calculation: The purity of this compound is determined by the area percent method. The peak area of this compound is divided by the total area of all peaks in the chromatogram (excluding the solvent delay region) and multiplied by 100.
Logical Relationships in Impurity Identification
The identification of potential impurities is logically derived from the synthesis pathway of this compound. This process is illustrated in the diagram below.
Caption: Logical Flow of Impurity Generation during Synthesis.
This structured approach to purity analysis, combining a validated GC-MS method with a logical understanding of the synthetic process, provides a robust framework for quality control in research and development. The presented data and protocols offer a clear guide for scientists and professionals to ensure the integrity of their synthesized compounds.
References
Cross-Validation of Analytical Methods for the Characterization of Hexafluorocyclobutene: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate characterization and quantification of hexafluorocyclobutene (HFCB), a critical organofluorine compound, is paramount for ensuring product quality, process control, and safety in various applications, including pharmaceutical development and materials science. Cross-validation of analytical methods is a crucial step in establishing the reliability and accuracy of analytical data. This guide provides an objective comparison of three common analytical techniques for the characterization of HFCB: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The performance of each method is evaluated based on key validation parameters, and detailed experimental protocols are provided to support practical implementation.
Method Performance Comparison
The selection of an analytical technique for this compound characterization depends on the specific requirements of the analysis, such as the need for qualitative identification, quantitative measurement, or impurity profiling. The following table summarizes the key performance characteristics of GC-MS, ¹⁹F NMR, and FTIR for the analysis of HFCB.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | ¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy | Fourier-Transform Infrared (FTIR) Spectroscopy |
| Principle | Separation of volatile compounds based on their partitioning between a stationary and mobile phase, followed by mass-based detection and fragmentation analysis. | Exploits the magnetic properties of the ¹⁹F nucleus to provide detailed information about the chemical environment and structure of fluorine-containing compounds. | Measures the absorption of infrared radiation by the molecule's vibrational modes, providing a unique spectral fingerprint. |
| Specificity | High; based on both chromatographic retention time and mass spectral fragmentation pattern. | Very high; provides unambiguous structural information and can distinguish between isomers. | Moderate to high; characteristic absorption bands allow for identification, but may have interferences from other components with similar functional groups. |
| Linearity (R²) | > 0.998 | > 0.999 | > 0.995 |
| Accuracy (% Recovery) | 95 - 105% | 98 - 102% | 90 - 110% |
| Precision (RSD) | < 3% | < 2% | < 5% |
| Limit of Detection (LOD) | Low ppb range | Low ppm range | Mid to high ppm range |
| Limit of Quantification (LOQ) | Mid to high ppb range | Mid ppm range | High ppm range |
| Throughput | High | Moderate | High |
| Primary Application | Impurity profiling, trace analysis, and quantification. | Structural elucidation, purity assessment, and absolute quantification (qNMR). | Real-time process monitoring, qualitative identification of gaseous samples. |
Experimental Protocols
Detailed methodologies for the analysis of this compound using GC-MS, ¹⁹F NMR, and FTIR are provided below. These protocols are based on established methods for the analysis of volatile fluorinated compounds.
Gas Chromatography-Mass Spectrometry (GC-MS)
Instrumentation:
-
Gas chromatograph equipped with a mass selective detector (MSD).
-
Capillary column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
Reagents and Materials:
-
Helium (carrier gas), 99.999% purity.
-
This compound standard.
-
Volatile solvent for dilution (e.g., methanol, dichloromethane).
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable volatile solvent. Create a series of calibration standards by serial dilution of the stock solution.
-
GC-MS Conditions:
-
Inlet Temperature: 200 °C
-
Injection Volume: 1 µL (split or splitless, depending on concentration)
-
Carrier Gas Flow: 1.0 mL/min (constant flow)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 15 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
MS Transfer Line Temperature: 230 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 30-200
-
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher) equipped with a fluorine-observe probe.
Reagents and Materials:
-
Deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
This compound standard.
-
Internal standard for quantitative NMR (qNMR), if required (e.g., trifluorotoluene).
Procedure:
-
Sample Preparation: Dissolve a precisely weighed amount of the this compound sample in a deuterated solvent in an NMR tube. For quantitative analysis, add a known amount of an internal standard.
-
NMR Acquisition Parameters:
-
Nucleus: ¹⁹F
-
Pulse Sequence: A standard single-pulse experiment.
-
Acquisition Time: 2-3 seconds
-
Relaxation Delay (D1): 5 x T₁ (determine T₁ of the slowest relaxing signal for accurate quantification)
-
Number of Scans: 16-64 (depending on concentration)
-
Spectral Width: Sufficient to cover all expected ¹⁹F signals.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Instrumentation:
-
FTIR spectrometer equipped with a gas cell (e.g., 10 cm path length).
Reagents and Materials:
-
Nitrogen or dry air for background spectrum.
-
This compound gas standard.
Procedure:
-
Background Spectrum: Purge the gas cell with nitrogen or dry air and acquire a background spectrum.
-
Sample Spectrum: Introduce the gaseous this compound sample into the gas cell at a known pressure.
-
FTIR Acquisition Parameters:
-
Resolution: 2 cm⁻¹
-
Number of Scans: 32
-
Spectral Range: 4000 - 650 cm⁻¹
-
-
Quantitative Analysis: Create a calibration curve by measuring the absorbance of characteristic HFCB peaks at different known concentrations.
Cross-Validation Workflow
The following diagram illustrates a logical workflow for the cross-validation of analytical methods for this compound characterization. This process ensures the reliability and consistency of the analytical data obtained from different techniques.
Caption: Workflow for cross-validation of analytical methods.
A Comparative Analysis of Etch Residues from Hexafluorocyclobutene (c-C4F6) Plasma
In the fabrication of advanced semiconductor devices, plasma etching is a critical process for defining intricate circuit patterns. Hexafluorocyclobutene (c-C4F6) has emerged as a promising etch gas, particularly for high-aspect-ratio etching of dielectric materials like silicon dioxide (SiO2). A key aspect of any plasma etching process is the formation of etch residues, typically fluorocarbon polymer films, which play a crucial role in achieving desired etch profiles and selectivity. This guide provides a comparative analysis of etch residues resulting from c-C4F6 plasma and other alternative fluorocarbon chemistries, supported by experimental data.
This analysis is intended for researchers, scientists, and drug development professionals seeking to understand the nuances of plasma etching processes and the resulting surface chemistry, which can have implications for subsequent processing steps and device performance.
Comparative Performance of c-C4F6 Plasma
This compound (c-C4F6) is an unsaturated fluorocarbon that offers a distinct advantage in plasma etching due to its lower global warming potential compared to saturated perfluorocarbons (PFCs) like octafluorocyclobutane (c-C4F8).[1][2] The performance of c-C4F6 plasma is often benchmarked against c-C4F8 and other fluorocarbons.
Etch Rate and Selectivity
The etch rate of SiO2 and the selectivity to underlying materials like silicon (Si) or photoresist are critical metrics for an etching process. While c-C4F8/Ar plasmas generally exhibit a higher SiO2 etch rate than c-C4F6/Ar plasmas, c-C4F6/Ar plasmas demonstrate superior selectivity of SiO2 over both photoresist and silicon.[3][4] For instance, at 90% Argon (Ar) dilution, the SiO2/resist and SiO2/Si etching selectivities are reported to be 4 and 9 for c-C4F6/Ar, respectively, compared to 2 and 5 for c-C4F8/Ar under identical conditions.[3] The addition of gases like Ar and O2 can be used to tune the etching properties of c-C4F6 plasmas to achieve fine contact holes of approximately 100 nm in diameter.[1][5]
| Etch Gas | Substrate | Etch Rate (nm/min) | Selectivity (SiO2/Si) | Selectivity (SiO2/Resist) | Reference |
| c-C4F6/Ar (90%) | SiO2 | Lower than c-C4F8/Ar | 9 | 4 | [3] |
| c-C4F8/Ar (90%) | SiO2 | Higher than c-C4F6/Ar | 5 | 2 | [3] |
| C4F6 | SiO2 | ~450 | >10 | ~5 | |
| c-C4F8 | SiO2 | ~500 | ~7 | ~4 | |
| C5F8 | SiO2 | ~450 | >10 | ~6 |
Fluorocarbon Residue Characteristics
A significant difference between c-C4F6 and c-C4F8 plasmas lies in the characteristics of the fluorocarbon polymer film that is deposited during the etching process.
| Etch Gas | Residue Thickness | F/C Ratio | Dominant Species | Reference |
| c-C4F6/Ar | ~4 nm | Lower | CF2 | [3][4] |
| c-C4F8/Ar | ~2.8 nm | Higher | CF2 | [3][4] |
Ellipsometry and X-ray Photoelectron Spectroscopy (XPS) measurements indicate that the steady-state fluorocarbon layer is thicker for c-C4F6/Ar (~4 nm) compared to c-C4F8/Ar (~2.8 nm).[3][4] The fluorocarbon film produced in c-C4F6 plasma exhibits a higher CF2 component.[3] The addition of Ar to both c-C4F6 and c-C4F8 plasmas leads to a decrease in the fluorine content of the fluorocarbon layers.[3][4]
Experimental Methodologies
The characterization of etch residues from plasma processes involves a suite of surface-sensitive analytical techniques to determine the thickness, chemical composition, and bonding structure of the fluorocarbon films.
Plasma Etching Protocol
A typical plasma etching experiment is conducted in an inductively coupled plasma (ICP) or a capacitively coupled plasma (CCP) reactor. The process parameters are meticulously controlled to ensure reproducibility.
-
Gases: A mixture of the primary fluorocarbon gas (e.g., c-C4F6, c-C4F8) with an inert gas like Argon (Ar) is commonly used. Oxygen (O2) may also be added to control the polymer deposition rate.
-
Pressure: The process pressure is typically maintained in the range of a few to tens of millitorr (mTorr).
-
Power: Radio frequency (RF) power is applied to generate and sustain the plasma. In ICP systems, separate power sources are often used for the plasma source and for biasing the substrate.
-
Substrate: The material to be etched (e.g., a silicon wafer with a SiO2 layer and a photoresist mask) is placed on a temperature-controlled chuck.
Residue Analysis Techniques
Following the plasma etching process, the wafers are transferred to analytical chambers for residue characterization.
-
X-ray Photoelectron Spectroscopy (XPS): This technique is used to determine the elemental composition and chemical bonding states of the fluorocarbon residue. By analyzing the core level spectra of Carbon (C 1s) and Fluorine (F 1s), the relative concentrations of different chemical moieties (e.g., C-C, C-CFx, CF, CF2, CF3) can be quantified, providing insights into the F/C ratio of the polymer film.[3][6]
-
Ellipsometry: This optical technique is employed to measure the thickness of the thin fluorocarbon film deposited on the substrate.[3][4]
-
Scanning Electron Microscopy (SEM): SEM is used to visualize the etch profiles of features like contact holes and to observe the morphology of the deposited residue.[2][7]
-
Atomic Force Microscopy (AFM): AFM can be utilized to measure the surface roughness of the fluorocarbon polymer films.[1][5]
Visualizing the Process and Comparison
The following diagrams illustrate the general workflow of plasma etching and residue analysis, and a comparison of the key characteristics of c-C4F6 and c-C4F8 plasmas.
References
Hexafluorocyclobutene Plasma in Dielectric Etching: A Comparative Performance Guide
In the landscape of semiconductor fabrication, the precise and efficient etching of dielectric materials is a cornerstone of creating integrated circuits. As device features shrink to the nanometer scale, the demands on plasma etching processes have intensified, requiring high aspect ratio etching, exceptional selectivity, and minimal environmental impact. Hexafluorocyclobutene (c-C4F6) has emerged as a significant player in this field, offering a compelling alternative to traditionally used perfluorocarbons (PFCs) like octafluorocyclobutane (c-C4F8). This guide provides a comparative analysis of c-C4F6 plasma chemistry and its etching performance, supported by experimental data, for researchers and professionals in semiconductor process development.
Comparative Etching Performance
This compound's unique molecular structure contributes to a plasma chemistry that is highly favorable for dielectric etching. The double bond in its structure leads to selective dissociation, producing a higher concentration of CF+ ions, which are efficient etchants, and a desirable balance of fluorocarbon polymer deposition for sidewall passivation.[1][2] This results in highly anisotropic etch profiles, crucial for high aspect ratio features.
Table 1: Etching Performance Comparison of c-C4F6 and Alternative Fluorocarbons
| Etch Parameter | c-C4F6 Plasma | c-C4F8 Plasma | C4F8 Plasma | C5F8 Plasma |
| SiO2 Etch Rate (nm/min) | 507[1] | ~550-600 | ~550-600 | ~500 |
| Selectivity to Photoresist | 2.1[1] | Lower than C4F6 | Lower than C4F6 | Higher than c-C4F8 |
| Selectivity to Si | 6.1[1] | Lower than C4F6 | Lower than C4F6 | Higher than c-C4F8 |
| Etch Profile | Nearly Vertical[1] | Tapered | Tapered | Slight side etching |
| Polymer Deposition Rate | Lower | Higher | Higher | Higher |
| Dominant Etching Species | CF+[1][2] | CF2+ | CF2+ | CF+ |
Table 2: Environmental Impact Comparison
| Gas | Global Warming Potential (GWP100) | Atmospheric Lifetime (years) |
| c-C4F6 | Much lower than c-C4F8[1] | Much shorter than c-C4F8[1] |
| c-C4F8 | High | Long |
Experimental Protocols
The following provides a generalized experimental protocol for dielectric etching using a this compound plasma in an inductively coupled plasma (ICP) reactor. Specific parameters may vary based on the tool and desired etch characteristics.
1. Substrate Preparation:
-
A silicon wafer with a thermally grown or plasma-enhanced chemical vapor deposition (PECVD) SiO2 layer is used.
-
A photoresist mask is patterned on the SiO2 layer to define the features to be etched.
2. Etching Chamber Setup:
-
The wafer is placed on the substrate holder in the ICP reactor.
-
The chamber is evacuated to a base pressure of approximately 10^-6 Torr.
3. Process Gas Introduction:
-
This compound (c-C4F6) is introduced into the chamber at a controlled flow rate, typically between 5 and 20 sccm.
-
Argon (Ar) is often added as a diluent and to enhance plasma stability, with flow rates ranging from 50 to 200 sccm.
4. Plasma Generation and Etching:
-
The ICP source power is applied, typically in the range of 500 to 1500 W, to generate a high-density plasma.
-
A bias voltage is applied to the substrate holder, typically between 100 and 500 V, to control the ion energy and directionality.
-
The chamber pressure is maintained at a constant value, usually between 2 and 20 mTorr.
-
The etching process is timed to achieve the desired etch depth.
5. Post-Etch Processing:
-
The plasma is extinguished, and the gas flow is stopped.
-
The wafer is removed from the chamber.
-
The remaining photoresist is stripped using a suitable solvent or plasma ashing process.
Plasma Chemistry and Etching Mechanism
The etching performance of this compound plasma is intrinsically linked to its complex gas-phase chemistry and surface interactions. The dissociation of c-C4F6 in the plasma generates a variety of radical and ionic species. The CF+ ion has been identified as a dominant etching species in c-C4F6 plasmas.[1][2] The balance between the flux of these etching species and the deposition of a protective fluorocarbon polymer film on the feature sidewalls is critical for achieving anisotropic etching.
Caption: Key plasma chemical pathways in this compound etching.
Conclusion
This compound plasmas offer a compelling high-performance solution for the etching of dielectric materials in advanced semiconductor manufacturing. The favorable plasma chemistry, characterized by the generation of efficient CF+ etchant species and a well-controlled fluorocarbon polymer deposition, enables the fabrication of high-aspect-ratio features with excellent profile control.[1] Furthermore, the significantly lower global warming potential of c-C4F6 compared to traditional PFCs makes it an environmentally responsible choice.[1] The data and experimental guidelines presented here provide a solid foundation for researchers and engineers to explore and optimize c-C4F6 based etching processes for next-generation microelectronic devices.
References
Safety Operating Guide
Safeguarding Your Research: A Comprehensive Guide to Handling Hexafluorocyclobutene
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Hexafluorocyclobutene (C₄F₆), a colorless, toxic, and flammable liquefied gas. Adherence to these protocols is critical to mitigate risks and ensure operational integrity.
This compound is a hazardous substance that is fatal if inhaled, causes severe skin and eye irritation, and may lead to respiratory irritation.[1] As a gas stored under pressure, it poses an explosion risk if heated.[1]
Essential Safety and Physical Properties
Understanding the fundamental properties of this compound is the first step in safe handling.
| Property | Value |
| Molecular Formula | C₄F₆ |
| Molecular Weight | 162.03 g/mol [2] |
| Boiling Point | 5.5 °C (41.9 °F)[2] |
| Melting Point | -60 °C (-76 °F)[2] |
| Inhalation Toxicity | LC50 (Rat, 4 hours): 62.5 ppm[1] |
| GHS Hazard Statements | H280, H302+H312, H315, H319, H330, H335[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is mandatory when working with this compound. The required level of protection varies based on the potential for exposure.
| Situation Assessment | Required Personal Protective Equipment (PPE) |
| Standard Laboratory Handling | Eye/Face Protection: Chemical safety goggles and a face shield.[1] Hand Protection: Protective gloves are required.[1] For handling the pressurized container, use cold-insulating gloves.[1] Respiratory Protection: Use only in a well-ventilated area, such as a fume hood.[1][3] Skin and Body Protection: Laboratory coat and safety shoes.[1] |
| Emergency (Spill or Leak) | Respiratory Protection: A positive-pressure, self-contained breathing apparatus (SCBA) is required.[1][4] Eye/Face Protection: Full-face respirator.[5] Hand Protection: Inner and outer chemical-resistant gloves.[5][6] Skin and Body Protection: A gas-tight, chemically protective suit.[1] |
| Firefighting | Full Protective Gear: Wear gas-tight chemically protective clothing in combination with a self-contained breathing apparatus (SCBA).[1] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling ensures safety at every stage.
Step 1: Receiving and Storage
-
Inspect Container: Upon receipt, inspect the pressurized container for any signs of damage or leaks.
-
Ventilated Storage: Store in a well-ventilated, secure area, protected from sunlight.[1]
-
Temperature Control: Do not expose the container to temperatures exceeding 50°C (122°F).[1]
-
Secure Location: Store in a locked area.[1]
Step 2: Standard Handling Protocol
-
Controlled Environment: Always handle this compound in a well-ventilated area or a certified chemical fume hood.[1][3]
-
System Integrity: Ensure all systems are pressure-checked for leaks before introducing the gas. Use gas detectors as an added precaution.[1]
-
Don PPE: Wear the appropriate PPE as outlined in the table above for standard handling.
-
Valve Operation: Do not open the valve until the container is connected to the equipment. Close the valve after each use and when the container is empty.[1][4]
-
Avoid Inhalation and Contact: Do not breathe the gas or vapors.[1] Avoid any contact with skin and eyes.[1][3]
-
Hygiene: Do not eat, drink, or smoke in the handling area. Wash hands thoroughly after use.[1]
Step 3: Disposal Plan
-
Waste Classification: this compound and its containers are considered hazardous waste.
-
Professional Disposal: All waste must be disposed of in accordance with local, regional, and national regulations.[1] This typically involves a licensed hazardous waste collector.[1]
-
Disposal Method: The recommended disposal method is removal to an authorized incinerator equipped with an afterburner and a flue gas scrubber.[1]
-
Container Management: Do not pierce or burn the container, even after use.[1] Recycle the material whenever possible.[1]
Emergency Response Plan
Immediate and correct action during an emergency is critical to minimizing harm.
Personnel Exposure Protocol
| Exposure Route | Immediate First-Aid Response |
| Inhalation | Fatal if inhaled. Immediately move the person to fresh air. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |
| Skin Contact | Causes skin irritation.[1] Direct contact with the liquefied gas can cause frostbite.[4] Wash the affected area with plenty of soap and water.[1][3] For frostbite, rinse with lukewarm water.[7] Do not remove contaminated clothing that is stuck to the skin.[7] Seek immediate medical attention.[1] |
| Eye Contact | Causes serious eye irritation.[1] Immediately flush eyes with water for at least 15 minutes, removing contact lenses if possible.[1][3] Seek immediate medical attention.[1] |
| Ingestion | Ingestion is unlikely due to its physical form.[1] If it occurs, rinse the mouth with water and seek immediate medical attention.[1][3] Do not induce vomiting.[1] |
Spill or Leak Response Protocol
-
Evacuate: Immediately evacuate all unnecessary personnel from the affected area.[1]
-
Ventilate: Ensure the area is adequately ventilated to disperse the gas.[1]
-
Alert Personnel: Notify the appropriate emergency response team.
-
Assess the Situation: Only qualified personnel wearing appropriate emergency PPE should intervene.[1]
-
Stop the Leak: If it can be done safely, stop the flow of gas by closing the valve or containing the leak.[1]
-
Prevent Environmental Contamination: Avoid release into sewers or public waters.[1]
Procedural Workflow Diagram
The following diagram illustrates the logical workflow for safely handling this compound.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
